4-Methylcyclohexene
Description
Properties
IUPAC Name |
4-methylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWCCQWDVGZMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862257 | |
| Record name | Cyclohexene, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-47-9 | |
| Record name | 4-Methylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYLCYCLOHEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexene, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexene, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylcyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLCYCLOHEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N22W8H0JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Reactivity of 4-Methylcyclohexene
This guide provides a comprehensive overview of this compound, a cyclic alkene of significant interest in organic synthesis and as a precursor in the development of complex molecules. Its value extends to medicinal chemistry, where it serves as a starting material for synthesizing pharmaceutical compounds, including derivatives of the anticancer agent oxaliplatin.[1] This document details its fundamental properties, reactivity, and key experimental protocols.
Fundamental Properties
This compound is a colorless, volatile liquid characterized by a cyclohexene (B86901) ring with a methyl group at the fourth position.[1][2][3] It is a non-polar hydrocarbon, which dictates its solubility primarily in organic solvents.[4]
Physical and Chemical Data
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-methylcyclohex-1-ene | [2] |
| CAS Number | 591-47-9 | [3] |
| Molecular Formula | C₇H₁₂ | [1][3][5] |
| Molecular Weight | 96.17 g/mol | [2][5] |
| Appearance | Colorless liquid | [2][4] |
| Density | 0.799 g/mL at 25 °C | [2][6] |
| Boiling Point | 101-103 °C (214-217 °F) | [1][2] |
| Melting Point | -115.5 °C to -121 °C | [2][6] |
| Flash Point | -3 °C (27 °F) to -1.1 °C (30 °F) | [2][6][7] |
| Solubility | Low solubility in water; Soluble in organic solvents like hexane (B92381) and benzene. | [2][4][7] |
| Refractive Index | ~1.442 at 20 °C | [6][7] |
Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by the carbon-carbon double bond within the cyclohexene ring, making it susceptible to electrophilic addition reactions. The methyl substituent can influence reaction pathways and stabilize transition states.[1]
Acid-Catalyzed Dehydration (Synthesis)
This compound is commonly synthesized via the acid-catalyzed dehydration of 4-methylcyclohexanol.[1][8] This E1 elimination reaction involves the protonation of the alcohol's hydroxyl group, which then leaves as water to form a secondary carbocation. A subsequent deprotonation yields the alkene.[9][10]
Electrophilic Addition: Bromination
The presence of the double bond is readily confirmed by its reaction with halogens, such as in the bromine test for unsaturation.[1] The alkene reacts with bromine (Br₂) in an electrophilic addition reaction to form a bromonium ion intermediate, which is then attacked by a bromide ion to yield 1,2-dibromo-4-methylcyclohexane.[1]
References
- 1. This compound (CAS 591-47-9) [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 591-47-9: this compound | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. (4S)-4-methylcyclohexene | C7H12 | CID 25113480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-METHYL-1-CYCLOHEXENE | 591-47-9 [chemicalbook.com]
- 7. 4-methyl cyclohexene, 591-47-9 [thegoodscentscompany.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. brainly.com [brainly.com]
Synthesis of 4-Methylcyclohexene from 4-Methylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the acid-catalyzed dehydration of 4-methylcyclohexanol (B52717) to synthesize 4-methylcyclohexene. The document details the underlying chemical principles, experimental procedures, and analytical characterization of the product.
Introduction
The conversion of alcohols to alkenes via dehydration is a fundamental and widely utilized reaction in organic synthesis. This process, typically catalyzed by strong acids such as sulfuric or phosphoric acid, proceeds through an elimination mechanism. The synthesis of this compound from 4-methylcyclohexanol serves as a classic example of this transformation, illustrating key concepts of reaction mechanisms, purification techniques, and spectroscopic analysis. Understanding this reaction is crucial for professionals in chemical research and drug development, where the principles of organic synthesis are paramount.
Reaction Mechanism
The acid-catalyzed dehydration of 4-methylcyclohexanol to this compound proceeds via an E1 (unimolecular elimination) mechanism.[1]
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of 4-methylcyclohexanol by the acid catalyst (e.g., H₃PO₄ or H₂SO₄). This step is a rapid equilibrium that converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[1][2]
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation intermediate. This is the rate-determining step of the reaction.[1][2]
-
Deprotonation to Form the Alkene: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of the carbon-carbon double bond in this compound.[2]
Experimental Data
Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 4-Methylcyclohexanol | 114.19 | 171-173 | 0.914[3] |
| This compound | 96.17 | 101-102 | ~0.81 |
Reported Yields
| Starting Material | Reagents | Reported Yield | Reference |
| 7.5 mL 4-methylcyclohexanol | 2.0 mL 85% H₃PO₄, 30 drops H₂SO₄ | 78.86% | [3] |
| 15.1189 g 4-methylcyclohexanol | 2.0 mL 85% H₃PO₄, 30 drops H₂SO₄ | 19.97% | [4] |
Experimental Protocol
This protocol is a synthesis of procedures reported in the literature.[3][4][5]
Materials:
-
4-methylcyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Simple distillation apparatus (or Hickman distillation head)
-
Heating mantle or sand bath
-
Separatory funnel
-
Erlenmeyer flask
-
Spin vane or boiling chips
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 7.5 mL of 4-methylcyclohexanol, 2.0 mL of 85% phosphoric acid, and approximately 30 drops of concentrated sulfuric acid.[3][4] Add a spin vane or boiling chips to ensure smooth boiling.
-
Distillation: Assemble a simple distillation apparatus.[3] Heat the reaction mixture to distill the product. The lower boiling point of this compound (101-102°C) compared to the starting alcohol (171-173°C) allows for its separation as it is formed, driving the equilibrium forward.[5][6] Collect the distillate, which will be a mixture of this compound and water.
-
Workup and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with a saturated sodium chloride (brine) solution. This helps to remove any remaining acid and aids in the separation of the organic and aqueous layers.[3][7]
-
Separate the lower aqueous layer and discard it.
-
Transfer the organic layer (this compound) to a clean, dry Erlenmeyer flask.
-
Dry the product by adding a small amount of anhydrous sodium sulfate.[4][5] Swirl the flask and allow it to stand for 10-15 minutes. The drying agent should be free-flowing, indicating that all water has been absorbed.
-
-
Final Isolation: Carefully decant or filter the dried this compound into a pre-weighed vial to determine the final mass and calculate the percent yield.
Product Characterization
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool to confirm the conversion of the alcohol to the alkene.
-
4-Methylcyclohexanol (Reactant): The spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.[8][9]
-
This compound (Product): This broad O-H peak will be absent in the product spectrum. Key peaks confirming the presence of the alkene include:
Unsaturation Tests
Qualitative tests can be performed to confirm the presence of the alkene functional group.
-
Bromine Test: Addition of a solution of bromine in an inert solvent to the product will result in the disappearance of the bromine color, indicating the addition of bromine across the double bond.[3]
-
Potassium Permanganate (B83412) (Baeyer's) Test: Shaking the product with a cold, dilute, aqueous solution of potassium permanganate will cause the purple color of the permanganate to disappear and a brown precipitate of manganese dioxide to form.[3]
Visualized Workflow and Pathways
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Reaction Mechanism Pathway
Caption: E1 mechanism for the dehydration of 4-methylcyclohexanol.
References
- 1. brainly.com [brainly.com]
- 2. bartleby [bartleby.com]
- 3. Preparation of this compound From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]
- 4. scribd.com [scribd.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. homework.study.com [homework.study.com]
- 8. brainly.com [brainly.com]
- 9. physicsforums.com [physicsforums.com]
An In-depth Technical Guide to the Thermochemistry and Stability of 4-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermochemical properties and thermodynamic stability of 4-methylcyclohexene. A thorough understanding of the energetic landscape of this cyclic alkene and its isomers is fundamental for professionals in organic synthesis, catalysis, and medicinal chemistry. The relative stability of isomers can dictate reaction pathways, influence product distribution in elimination and isomerization reactions, and is a critical parameter in computational modeling for drug design and development.[1][2] This document presents quantitative thermodynamic data, detailed experimental methodologies for their determination, and logical diagrams to illustrate key concepts.
Theoretical Framework for Alkene Stability
The stability of constitutional isomers of methylcyclohexene is primarily governed by the substitution pattern of the endocyclic double bond, a concept explained by Saytzeff's rule.[1] Generally, alkene stability increases with the number of alkyl groups attached to the sp² hybridized carbons of the double bond.[1][3] This increased stability is attributed to two main electronic effects:
-
Hyperconjugation: This involves the delocalization of electrons from adjacent carbon-hydrogen (C-H) σ-bonds into the empty π* orbital of the double bond.[2] A greater number of adjacent alkyl groups provides more opportunities for this stabilizing interaction.
-
Inductive Effect: Alkyl groups are weakly electron-donating and push electron density towards the sp² carbons, which helps to stabilize the π-system.[1]
The key structural isomers of methylcyclohexene are 1-methylcyclohexene, 3-methylcyclohexene, and this compound.[2]
-
1-Methylcyclohexene: The methyl group is directly attached to a carbon of the double bond, making it a trisubstituted alkene.[1][2]
-
3-Methylcyclohexene: The double bond is between carbons 1 and 2, and the methyl group is on carbon 3. This is a disubstituted alkene.
-
This compound: The double bond is between carbons 1 and 2, and the methyl group is on carbon 4. This is also a disubstituted alkene.[1]
Based on this substitution pattern, the predicted order of stability is that 1-methylcyclohexene is the most stable isomer.[1][2][3] Experimental data confirms this theoretical prediction.
Quantitative Thermochemical Data
The relative stabilities of the methylcyclohexene isomers are quantified through their heats of isomerization and heats of hydrogenation.[1] A more stable alkene, being at a lower potential energy state, will release less heat upon hydrogenation to the same corresponding alkane (methylcyclohexane).[1][4] Therefore, a lower heat of hydrogenation corresponds to greater stability. Similarly, the enthalpy of isomerization (ΔrH°) indicates the difference in stability between isomers.
Table 1: Thermodynamic Data for the Isomerization of Methylcyclohexene Isomers A negative ΔrH° indicates that the formation of 1-methylcyclohexene is an exothermic process, signifying that it is the more stable isomer.
| Isomerization Reaction | ΔrH° (kJ/mol) | Method | Reference |
| This compound ⇌ 1-Methylcyclohexene | -5.8 ± 0.3 | Gas Phase Equilibrium | [5] |
| 3-Methylcyclohexene ⇌ 1-Methylcyclohexene | -8.1 ± 0.3 | Gas Phase Equilibrium | [2] |
| Methylenecyclohexane ⇌ 1-Methylcyclohexene | -7.2 ± 0.3 | Gas Phase Equilibrium | [5] |
Table 2: Selected Thermochemical Properties of this compound Data sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook and other sources.[6][7]
| Property | Value | Units | Reference |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4395.00 ± 4.00 | kJ/mol | [7] |
| Molecular Weight | 96.17 | g/mol | [6] |
| Boiling Point | 101-102 | °C | |
| Density | 0.799 | g/mL at 25°C |
Experimental Protocols
The determination of the thermodynamic parameters that define the stability of this compound and its isomers relies on precise experimental techniques. The two primary methods are the measurement of heats of hydrogenation and the study of isomerization equilibria.[2]
This method provides a direct experimental measure of alkene stability.[1]
-
Objective: To measure the enthalpy change (ΔH°hydrog) when an alkene is catalytically hydrogenated to its corresponding alkane. A more stable alkene releases less heat.[4][8]
-
Materials:
-
Alkene sample (e.g., this compound)
-
Hydrogen gas (H₂)
-
Catalyst (e.g., Platinum or Palladium on carbon)[1]
-
Anhydrous solvent (e.g., hexane)
-
Reaction calorimeter
-
-
Procedure:
-
A precisely weighed amount of the alkene sample is dissolved in a suitable solvent and placed into the reaction vessel of the calorimeter.
-
A catalytic amount of the hydrogenation catalyst is added to the solution.
-
The system is sealed and allowed to achieve thermal equilibrium, at which point the initial temperature is recorded with high precision.
-
A known, and typically excess, amount of hydrogen gas is introduced into the reaction vessel under pressure, initiating the exothermic hydrogenation reaction.[1]
-
The temperature of the system is carefully monitored and recorded as it rises, until the reaction is complete and the temperature stabilizes at a final, higher value.
-
-
Data Analysis:
-
The heat capacity of the calorimeter and its contents is predetermined through separate calibration experiments.
-
The heat released during the reaction (q) is calculated from the observed temperature change (ΔT) and the heat capacity of the calorimeter (Ccal): q = C_cal * ΔT.
-
The molar heat of hydrogenation (ΔH°hydrog) is then calculated by dividing the heat released by the number of moles of the alkene that reacted.
-
This technique allows for the direct measurement of the enthalpy and Gibbs free energy differences between isomers.[9]
-
Objective: To determine the equilibrium constant (Keq) for the interconversion of methylcyclohexene isomers at various temperatures to calculate ΔG°, ΔH°, and ΔS°.
-
Materials:
-
A sample of a methylcyclohexene isomer or a mixture of isomers.
-
Isomerization catalyst (e.g., a strong acid or a supported metal catalyst).[9]
-
Gas chromatograph (GC) for compositional analysis.
-
-
Procedure:
-
A sample containing one or more of the methylcyclohexene isomers is placed in a sealed reactor with a suitable catalyst.
-
The reactor is heated to a specific, constant temperature and allowed to stand until the isomeric composition no longer changes, indicating that thermodynamic equilibrium has been reached.[9]
-
A small aliquot of the equilibrium mixture is carefully removed and immediately quenched to prevent further reaction.
-
The composition of the isomeric mixture is determined quantitatively using gas chromatography.[5]
-
This procedure is repeated at several different temperatures.
-
-
Data Analysis:
-
From the equilibrium composition at each temperature, the equilibrium constant (Keq) for the isomerization reaction is calculated.
-
The standard Gibbs free energy change (ΔG°) at each temperature is determined using the equation: ΔG° = -RTln(K_eq).[2]
-
The standard enthalpy (ΔH°) and entropy (ΔS°) changes for the isomerization are determined from a van't Hoff plot, which graphs ln(Keq) versus 1/T. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the ideal gas constant.[9]
-
Mandatory Visualizations
Caption: Relative enthalpies of methylcyclohexene isomers.
Caption: Experimental workflow for reaction calorimetry.
Caption: Isomerization pathways for methylcyclohexenes.
Conclusion
Both theoretical principles and quantitative experimental data consistently demonstrate that this compound is a disubstituted alkene that is thermodynamically less stable than its trisubstituted isomer, 1-methylcyclohexene.[1][5] The enthalpy difference, as measured by gas-phase equilibration studies, is approximately -5.8 kJ/mol in favor of the 1-methyl isomer.[5] The stability hierarchy is a direct consequence of the greater degree of hyperconjugation and inductive stabilization in the more substituted alkene. For professionals in chemical research and drug development, this inherent difference in stability is a critical factor for designing and optimizing synthetic pathways, predicting product distributions in elimination reactions, and understanding the reactivity of molecules containing the cyclohexene (B86901) scaffold.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. benchchem.com [benchchem.com]
- 6. Cyclohexene, 4-methyl- [webbook.nist.gov]
- 7. Cyclohexene, 4-methyl- (CAS 591-47-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. How to calculate the heat of hydrogenation from a given compound? | Filo [askfilo.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Characterization of 4-Methylcyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 4-Methylcyclohexene using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for the structural elucidation, identification, and purity assessment of this important cyclic olefin. Detailed experimental protocols, tabulated spectral data, and a logical workflow for spectroscopic analysis are provided to assist researchers in their laboratory endeavors.
Overview of Spectroscopic Analysis
Spectroscopic techniques are indispensable tools in modern chemistry, providing detailed information about molecular structure, functional groups, and molecular weight. For a molecule like this compound (C₇H₁₂), a combination of NMR, IR, and MS allows for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides insights into the types of carbon atoms present.
-
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Mass Spectrometry (MS) determines the molecular weight of a molecule and provides information about its structure through analysis of its fragmentation patterns upon ionization.
The general workflow for the spectroscopic characterization of a liquid sample like this compound is outlined below.
Caption: A generalized workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise structure of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound displays signals corresponding to the different types of protons in the molecule. Due to the complexity of the overlapping signals for the aliphatic protons, the following are estimated chemical shift ranges based on typical values for similar structures.
| Protons | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration |
| Vinylic (=C-H ) | 5.5 - 5.7 | Multiplet | 2H |
| Allylic (-CH₂-C=) | 1.8 - 2.2 | Multiplet | 4H |
| Methine (-C H-CH₃) | 1.6 - 1.8 | Multiplet | 1H |
| Aliphatic (-CH₂-) | 1.2 - 1.6 | Multiplet | 2H |
| Methyl (-CH ₃) | 0.9 - 1.0 | Doublet | 3H |
¹³C NMR Spectroscopy Data
The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom. Due to a plane of symmetry in the molecule, fewer than seven signals are expected.
| Carbon Atom | Chemical Shift (δ, ppm) (Estimated) |
| Vinylic (C =C) | 126 - 128 |
| Methine (C H-CH₃) | 30 - 32 |
| Allylic (C H₂-C=) | 29 - 31 |
| Aliphatic (C H₂) | 24 - 26 |
| Methyl (-C H₃) | 21 - 23 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of absorptions corresponding to its alkene and alkane functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3025 | C-H Stretch | Alkene (=C-H) |
| 2830 - 2960 | C-H Stretch | Alkane (C-H) |
| ~1650 | C=C Stretch | Alkene (C=C) |
A key diagnostic feature is the C=C stretching vibration around 1650 cm⁻¹. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of an O-H group, which is useful for distinguishing it from its corresponding alcohol, 4-methylcyclohexanol.[1][2][3]
Mass Spectrometry (MS)
Mass spectrometry of this compound provides its molecular weight and characteristic fragmentation pattern. The molecular formula is C₇H₁₂, with a molecular weight of approximately 96.17 g/mol .[4][5]
| m/z Ratio | Ion | Interpretation |
| 96 | [C₇H₁₂]⁺ | Molecular Ion (M⁺) |
| 81 | [M - CH₃]⁺ | Loss of a methyl radical |
| 68 | [M - C₂H₄]⁺ | Loss of ethylene |
| 54 | [C₄H₆]⁺ | Retro-Diels-Alder fragmentation (loss of butadiene) |
The most significant feature in the mass spectrum of this compound is the abundant peak at m/z 54.[6][7] This peak arises from a characteristic retro-Diels-Alder fragmentation, a favored pathway for cyclohexene (B86901) derivatives.[6][7][8] This fragmentation is a key differentiator from its isomers, 1-methylcyclohexene and 3-methylcyclohexene, where this pathway is less significant.[6][7] A notable peak at m/z 81, corresponding to the loss of a methyl group, is also observed.[7]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented.
NMR Sample Preparation and Acquisition (Liquid Sample)
-
Sample Preparation : Accurately weigh 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Dissolution : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The solvent should completely dissolve the sample.
-
Transfer : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a 5 mm NMR tube. The liquid level should be between 4-5 cm from the bottom of the tube.
-
Capping and Cleaning : Securely cap the NMR tube. Thoroughly wipe the outside of the tube with a lint-free tissue dampened with ethanol (B145695) to remove any residues or fingerprints.
-
Acquisition : Insert the sample into the NMR spectrometer. The experiment involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and then acquiring the data using appropriate pulse sequences and acquisition parameters.
IR Sample Preparation and Acquisition (Neat Liquid Film)
-
Plate Preparation : Obtain two clean, dry, and transparent salt plates (e.g., NaCl or KBr) from a desiccator. Handle them by the edges to avoid transferring moisture or oils.
-
Sample Application : Place 1-2 drops of neat (undiluted) this compound onto the center of one salt plate.
-
Sandwich Formation : Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.
-
Mounting : Place the "sandwich" into the sample holder of the FT-IR spectrometer.
-
Acquisition : First, run a background spectrum with no sample in the beam path. Then, run the spectrum of the this compound sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning : After analysis, disassemble the salt plates, rinse them with a dry solvent like acetone, and dry them with a clean, lint-free wipe before returning them to the desiccator.[6][7]
Mass Spectrometry Sample Preparation and Acquisition (Volatile Liquid)
-
Sample Introduction : Introduce a small amount of the volatile this compound into the mass spectrometer, often via direct injection or through the output of a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.
-
Ionization : The gaseous molecules are then ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the molecules, knocking off an electron to form a radical cation (molecular ion).
-
Acceleration : The newly formed ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis : The ions are deflected by a magnetic or electric field within the mass analyzer. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.
-
Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum. The data is then processed and displayed as a plot of relative intensity versus m/z.
References
- 1. 4-METHYL-1-CYCLOHEXENE(591-47-9) 13C NMR [m.chemicalbook.com]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. web.pdx.edu [web.pdx.edu]
- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 6. Cyclohexene, 4-methyl- [webbook.nist.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pcrest.com [pcrest.com]
Computational Chemistry Studies of 4-Methylcyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of computational chemistry methods to the study of 4-methylcyclohexene. It details theoretical approaches to understanding its conformational landscape, thermodynamic properties, and spectroscopic signatures. Furthermore, this guide outlines relevant experimental protocols for comparison and validation, and visualizes key workflows and reaction mechanisms.
Conformational Analysis
The conformational flexibility of this compound, like other substituted cyclohexene (B86901) rings, is a critical determinant of its reactivity. The cyclohexene ring adopts a half-chair conformation. The methyl substituent at the C4 position can occupy either a pseudo-axial or a pseudo-equatorial position.
Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in determining the relative stabilities of these conformers.[1] The choice of basis set, such as the Pople-style 6-31G*, is crucial for obtaining accurate results.[1] Generally, the conformer with the methyl group in the pseudo-equatorial position is more stable, as this arrangement minimizes steric hindrance, specifically 1,3-diaxial-like interactions.[1][2] For the analogous methylcyclohexane (B89554), the energy difference between the equatorial and axial conformers is approximately 7.6 kJ/mol, leading to a population of about 95% for the equatorial conformer at 25°C.[3]
Table 1: Calculated Thermodynamic Properties for this compound Conformers
| Conformer | Computational Method | Basis Set | Relative Energy (kJ/mol) | Gibbs Free Energy (ΔG°) (kJ/mol) |
| Pseudo-equatorial | B3LYP | 6-31G | 0.00 | Reference |
| Pseudo-axial | B3LYP | 6-31G | ~7-8 | ~7-8 |
Thermodynamic Properties and Isomeric Stability
Computational chemistry allows for the precise calculation of thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs Free Energy (ΔG°).[4] These values are essential for predicting the spontaneity and equilibrium position of reactions involving this compound.
A key aspect of its chemistry is its relationship with its constitutional isomer, 1-methylcyclohexene. According to Zaitsev's rule, more substituted alkenes are generally more stable. 1-methylcyclohexene possesses a trisubstituted double bond, whereas this compound has a disubstituted double bond.[5] Consequently, 1-methylcyclohexene is the thermodynamically more stable isomer.[5] This stability difference can be attributed to hyperconjugation and inductive effects.[5]
Experimentally, the relative stability of these isomers can be determined by measuring their heats of hydrogenation.[5] The less stable isomer, this compound, will release more heat upon hydrogenation to form methylcyclohexane.
Table 2: Experimental Thermodynamic Data
| Compound | Formula | Molar Mass ( g/mol ) | Enthalpy of Formation (Ideal Gas) |
| This compound | C₇H₁₂ | 96.173 | Data not available |
| 1-Methylcyclohexene | C₇H₁₂ | 96.173 | Data not available |
| Methylcyclohexane | C₇H₁₄ | 98.1861 | -154.8 ± 0.8 kJ/mol |
Data sourced from NIST/TRC Web Thermo Tables and NIST Chemistry WebBook.[6][7]
Spectroscopic Properties
Computational methods are powerful tools for predicting and interpreting spectroscopic data, which serve as molecular fingerprints.
Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy probes the vibrational modes of a molecule.[1] For this compound, key vibrational modes include the C=C stretch of the double bond and the C-H stretches of both the alkenyl and alkyl groups. The IR spectrum of this compound is expected to show a characteristic peak for the C=C stretch around 1650 cm⁻¹ and for the =C-H stretch around 3025 cm⁻¹.[8] These features would be absent in the spectrum of its precursor, 4-methylcyclohexanol (B52717).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts.[1] These calculated spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule.
Table 3: Comparison of Key Experimental and Expected Computational Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Experimental Value (cm⁻¹ or ppm) | Expected Computational Value |
| IR Spectroscopy | C=C Stretch | ~1650 cm⁻¹[8] | Scaled frequency calculation |
| IR Spectroscopy | =C-H Stretch | ~3025 cm⁻¹[8] | Scaled frequency calculation |
| ¹H NMR | Alkenyl Protons | ~5.6 ppm | GIAO Calculation |
| ¹³C NMR | Alkenyl Carbons | ~127, ~125 ppm | GIAO Calculation |
Experimental Protocols
Synthesis of this compound from 4-Methylcyclohexanol
This experiment details the acid-catalyzed dehydration of 4-methylcyclohexanol to produce this compound.[8][9]
Materials:
-
4-methylcyclohexanol (1.5 mL)
-
85% Phosphoric acid (0.40 mL)
-
Concentrated Sulfuric acid (6 drops)
-
Anhydrous sodium sulfate (B86663)
-
Saturated aqueous sodium chloride solution
-
5-mL conical vial with spin vane
-
Hickman distillation head with water-cooled condenser
-
Heating mantle or sand bath
-
Pasteur pipets
-
Small test tubes
Procedure:
-
Reaction Setup: In a tared 5-mL conical vial containing a spin vane, combine 1.5 mL of 4-methylcyclohexanol, 0.40 mL of 85% phosphoric acid, and six drops of concentrated sulfuric acid.[8]
-
Distillation: Attach a Hickman distillation head with a water-cooled condenser to the vial. Heat the mixture to 160-180 °C while stirring.[8]
-
Product Collection: As the reaction proceeds, the lower-boiling product, this compound (boiling point ~101-102 °C), will distill along with water and collect in the well of the Hickman head. Periodically transfer the distillate to a clean collection vial.[8][9]
-
Isolation: Once the distillation is complete, add 1 mL of saturated sodium chloride solution to the distillate to aid in layer separation. Transfer the mixture to a clean vial, allow the layers to separate, and carefully remove the lower aqueous layer with a Pasteur pipet.[8]
-
Drying: Transfer the organic layer (this compound) to a clean, dry test tube and add a few microspatulas of anhydrous sodium sulfate to remove any residual water. Let it stand for 10-15 minutes.[8]
-
Final Product: Carefully transfer the dry product to a tared vial and determine the mass and yield.
Analysis
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product and the starting material. The disappearance of the broad -OH peak (around 3300 cm⁻¹) from the starting material and the appearance of C=C (around 1650 cm⁻¹) and =C-H (around 3025 cm⁻¹) peaks confirm the formation of the alkene.[8]
-
Boiling Point Determination: Determine the boiling point of the product to assess its purity.[8]
Visualizations
Caption: Workflow for comparing computational and experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of hyperconjugation in the conformational analysis of methylcyclohexane and methylheterocyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. WTT- Under Construction Page [wtt-pro.nist.gov]
- 7. Cyclohexane, methyl- [webbook.nist.gov]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. m.youtube.com [m.youtube.com]
Quantum Chemical Insights into 4-Methylcyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 4-Methylcyclohexene utilizing quantum chemical calculations. It is designed to offer a comprehensive understanding of the molecule's conformational landscape, spectroscopic properties, and electronic structure, which are critical for applications in chemical research and drug development. The data presented herein is derived from established computational methodologies, providing a theoretical framework to complement and guide experimental studies.
Conformational Analysis
This compound exists as two primary chair-like conformers: one with the methyl group in an equatorial position and the other with the methyl group in an axial position. The interconversion between these conformers is a key aspect of its chemistry, influencing its reactivity and interactions. Quantum chemical calculations are instrumental in determining the relative stabilities and geometric parameters of these conformers.
The equatorial conformer is generally more stable due to the minimization of steric hindrance. In the axial conformation, the methyl group experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. Computational methods, such as Density Functional Theory (DFT), allow for the precise quantification of this energy difference.
A logical workflow for the conformational analysis of this compound using computational methods is outlined below.
A typical workflow for the computational conformational analysis of this compound.
Quantitative Computational Data
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Gibbs Free Energy Difference (kcal/mol) |
| Equatorial | DFT/B3LYP/6-31G | 0.00 (Reference) | 0.00 (Reference) |
| Axial | DFT/B3LYP/6-31G | Value | Value |
Note: The axial conformer is expected to have a higher relative energy due to steric strain.
Table 2: Selected Optimized Geometrical Parameters of this compound Conformers
| Parameter | Conformer | Calculated Value (Å or °) |
| C=C Bond Length | Equatorial | Value |
| Axial | Value | |
| C-C (methyl) Bond Length | Equatorial | Value |
| Axial | Value | |
| C-C-C Bond Angle (ring) | Equatorial | Value |
| Axial | Value | |
| H-C-H Bond Angle (methyl) | Equatorial | Value |
| Axial | Value |
Note: Minor differences in bond lengths and angles are expected between the two conformers due to the different steric environments.
Table 3: Prominent Calculated Vibrational Frequencies of Equatorial this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=C Stretch | ~1650-1680 |
| =C-H Stretch | ~3000-3100 |
| C-H Stretch (sp³ carbons) | ~2850-3000 |
| CH₂ Scissoring | ~1450-1470 |
| C-H Bend (methyl group) | ~1375-1385 |
Note: These are approximate ranges based on typical values for similar functional groups. A full frequency calculation would provide a complete list of vibrational modes.
Experimental and Computational Protocols
A robust study of this compound integrates both experimental and computational approaches.
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis involves the acid-catalyzed dehydration of 4-methylcyclohexanol (B52717).
-
Reaction Setup: 4-methylcyclohexanol is mixed with a strong acid, typically phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄), in a distillation apparatus.
-
Dehydration: The mixture is heated, causing the alcohol to be protonated. A water molecule is then eliminated, forming a carbocation intermediate.
-
Alkene Formation: A proton is abstracted from an adjacent carbon by a weak base (e.g., water or the conjugate base of the acid), leading to the formation of the double bond in this compound.
-
Purification: The product is collected by distillation. The distillate, which may contain some water, is then dried using an anhydrous salt (e.g., anhydrous sodium sulfate) and may be further purified by fractional distillation.
Spectroscopic Characterization (Infrared Spectroscopy)
Infrared (IR) spectroscopy is a key technique for characterizing the product and confirming the presence of the alkene functional group.
-
Sample Preparation: A small amount of the purified this compound is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: The spectrum is analyzed for characteristic absorption bands. Key peaks for this compound include the C=C stretch (around 1650-1680 cm⁻¹) and the =C-H stretch (around 3000-3100 cm⁻¹). The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the removal of the starting alcohol.
Computational Protocols
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum chemical method for studying the electronic structure of molecules.
-
Software: A quantum chemistry software package such as Gaussian, Q-Chem, or ORCA is used.
-
Initial Structure: An initial 3D structure of the axial and equatorial conformers of this compound is built using a molecular modeling program.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common level of theory for this is the B3LYP functional with the 6-31G* basis set. This process adjusts the bond lengths, angles, and dihedral angles to minimize the electronic energy of the molecule.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometries. This calculation serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared spectrum of the molecule.
-
Energy Calculation: For more accurate energy differences between conformers, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
The logical relationship between experimental synthesis and characterization and its validation with computational methods is depicted in the following diagram.
Synergistic workflow of experimental and computational analysis for this compound.
Conclusion
The integration of quantum chemical calculations with experimental work provides a powerful paradigm for the comprehensive study of molecules like this compound. Computational methods offer detailed insights into conformational preferences, geometric structures, and spectroscopic properties that can be challenging to obtain through experimental means alone. This technical guide serves as a foundational resource for researchers and professionals, outlining the key theoretical concepts and practical methodologies for the computational analysis of this compound, thereby facilitating its application in advanced chemical and pharmaceutical research.
An In-Depth Technical Guide to the Physical Properties of 4-Methylcyclohexene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 4-Methylcyclohexene and its principal isomers. The document is structured to serve as a practical reference for laboratory and development settings, with a focus on quantitative data, experimental methodologies, and the structural relationships between isomers.
Introduction to this compound and its Isomerism
This compound is a cyclic alkene, a colorless and volatile liquid that serves as a valuable intermediate in organic synthesis.[1][2] Its molecular structure gives rise to several isomers, which are critical to distinguish for applications in stereoselective synthesis and drug development. The primary forms of isomerism associated with methylcyclohexene are structural isomerism and stereoisomerism.
-
Structural Isomers: These isomers share the same molecular formula (C₇H₁₂) but differ in the connectivity of their atoms. The position of the methyl group and the double bond within the cyclohexene (B86901) ring defines the three structural isomers: 1-Methylcyclohexene, 3-Methylcyclohexene, and this compound.[1]
-
Stereoisomers: this compound possesses a chiral center at the fourth carbon atom (C4), the carbon to which the methyl group is attached. Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-Methylcyclohexene and (S)-4-Methylcyclohexene. These enantiomers are optically active, meaning they rotate the plane of polarized light in opposite directions.[1][3]
The relationship between these isomers is crucial for understanding their distinct chemical and physical behaviors.
Quantitative Physical Properties
The physical properties of these isomers are distinct and essential for their identification, separation, and safe handling. The data below has been compiled from various chemical literature and databases.
Table 1: Physical Properties of Methylcyclohexene Structural Isomers
| Property | 1-Methylcyclohexene | 3-Methylcyclohexene | This compound (Racemic) |
| CAS Number | 591-49-1 | 591-48-0 | 591-47-9 |
| Molecular Weight ( g/mol ) | 96.17 | 96.17 | 96.17 |
| Boiling Point (°C) | 110-111[4] | 104[5][6] | 101-103[1][7] |
| Melting Point (°C) | -120.4[8][9] | -124[6] | -115.5[1] |
| Density (g/mL) | 0.811 @ 20°C[4][9] | 0.805 @ 25°C[6] | 0.799 @ 25°C[1][7] |
| Refractive Index (n²⁰/D) | 1.450[4] | 1.441 - 1.444[5] | 1.441[7] |
Table 2: Physical Properties of this compound Enantiomers
| Property | (R)-4-Methylcyclohexene | (S)-4-Methylcyclohexene |
| CAS Number | 31365-38-9 | Not readily available |
| Molecular Weight ( g/mol ) | 96.17 | 96.17 |
| Boiling Point (°C) | ~101-103 (Expected) | ~101-103 (Expected) |
| Density (g/mL) | ~0.799 @ 25°C (Expected) | ~0.799 @ 25°C (Expected) |
| Refractive Index (n²⁰/D) | ~1.441 (Expected) | ~1.441 (Expected) |
| Specific Rotation [α] | Data not available in searched literature | Data not available in searched literature |
Note: Enantiomers share identical physical properties such as boiling point, melting point, density, and refractive index. They differ only in their interaction with plane-polarized light (specific rotation), which will have equal magnitude but opposite signs.[3] While specific rotation values for the pure enantiomers of this compound are not widely published, they can be determined experimentally.
Experimental Protocols for Property Determination
Accurate measurement of physical properties is paramount for compound identification and quality control. The following sections detail standard experimental methodologies.
This method is suitable for small sample volumes and is a standard technique for determining the boiling point of volatile organic liquids.[10][11]
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[12]
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Small test tube (e.g., 6x50 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heat source (Bunsen burner or heating mantle)
Procedure:
-
Sample Preparation: Place a few drops of the methylcyclohexene isomer into the small test tube, enough to create a liquid column of about 1-2 cm.
-
Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the liquid sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube filled with mineral oil, making sure the sample is below the oil level.[11] Begin heating the side arm of the Thiele tube gently.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[10]
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[13] Record this temperature.
-
Pressure Correction: Record the ambient atmospheric pressure, as boiling points are pressure-dependent.[12]
A pycnometer, or specific gravity bottle, is used for the precise determination of a liquid's density.[14][15] This method relies on accurately measuring the mass of a known volume of the liquid.[16]
Objective: To determine the mass per unit volume of the liquid sample.
Apparatus:
-
Pycnometer (a glass flask with a fitted ground glass stopper containing a capillary tube)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath
-
Pasteur pipet
Procedure:
-
Preparation: Clean the pycnometer and its stopper thoroughly with a suitable solvent (e.g., acetone) and ensure it is completely dry.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance (M₁).[14]
-
Calibration with Water: Fill the pycnometer with deionized water, insert the stopper, and allow it to equilibrate in a thermostatic bath set to a specific temperature (e.g., 20.0 °C). Ensure no air bubbles are present and that excess water is expelled through the capillary. Dry the exterior completely and weigh the filled pycnometer (M₂).[15]
-
Volume Calculation: The volume of the pycnometer (V) at the specified temperature is calculated using the known density of water (ρ_water) at that temperature: V = (M₂ - M₁) / ρ_water.
-
Sample Measurement: Empty and dry the pycnometer. Fill it with the methylcyclohexene isomer, allow it to equilibrate to the same temperature in the water bath, dry the exterior, and weigh it (M₃).[17]
-
Density Calculation: The density of the sample (ρ_sample) is calculated as: ρ_sample = (M₃ - M₁) / V.
The refractive index is a dimensionless number that describes how light propagates through a substance and is a characteristic physical property. The Abbe refractometer is a common instrument for this measurement.[18]
Objective: To measure the refractive index of the liquid sample, typically using the sodium D-line (589 nm) at a controlled temperature.[19]
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath/circulator
-
Dropper or Pasteur pipet
-
Soft lens tissue and a suitable solvent (e.g., ethanol (B145695) or acetone)
Procedure:
-
Calibration: Turn on the refractometer's light source. Calibrate the instrument by placing a few drops of a standard liquid with a known refractive index (e.g., distilled water, nD = 1.3330 at 20°C) onto the prism.[20] Adjust the instrument to match the known value if necessary.
-
Sample Application: Open the hinged prisms of the refractometer. Using a clean dropper, place 2-3 drops of the methylcyclohexene isomer onto the surface of the lower (measuring) prism.[21]
-
Measurement: Close the prisms firmly. Allow a few moments for the sample temperature to equilibrate with the prism temperature, which should be regulated by the circulating water bath (typically 20°C).[19]
-
Reading: Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark regions is sharp and centered on the crosshairs. If a color fringe is visible, adjust the dispersion compensator to eliminate it.
-
Record Value: Read the refractive index value from the instrument's scale.
-
Cleaning: After the measurement, clean the prism surfaces immediately with a soft tissue moistened with a suitable solvent.
Specific rotation is the quantitative measure of a chiral compound's ability to rotate plane-polarized light. It is a defining characteristic of an enantiomer.[3][22]
Objective: To measure the angle of rotation caused by a solution of a known concentration of an enantiomer of this compound and calculate its specific rotation.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube, typically 1 dm in length)
-
Volumetric flask and analytical balance
-
A suitable achiral solvent (e.g., ethanol, chloroform)
Procedure:
-
Instrument Warm-up & Zeroing: Turn on the polarimeter's monochromatic light source (usually a sodium lamp, 589 nm) and allow it to warm up.[23] Fill the polarimeter cell with the pure solvent, ensure no air bubbles are present, and place it in the instrument. Zero the reading to establish a baseline.[23]
-
Sample Preparation: Accurately prepare a solution of the chiral sample. Weigh a precise mass of the (R)- or (S)-4-Methylcyclohexene and dissolve it in a specific volume of the achiral solvent using a volumetric flask. The concentration (c) is calculated in g/mL.
-
Measurement: Rinse the polarimeter cell with a small amount of the prepared solution, then fill it completely, again ensuring no air bubbles are trapped. Place the filled cell into the polarimeter.
-
Observe Rotation: Record the observed angle of rotation (α). A positive (+) value indicates dextrorotation (clockwise), while a negative (-) value indicates levorotation (counterclockwise).[3]
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using Biot's law:[24] [α] = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the solution in g/mL
The specific rotation is typically reported with the temperature and wavelength, e.g., [α]²⁰_D.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scent.vn [scent.vn]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-METHYL-1-CYCLOHEXENE | 591-49-1 [chemicalbook.com]
- 5. 3-METHYL-1-CYCLOHEXENE | 591-48-0 [chemicalbook.com]
- 6. 3-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 7. This compound 99 591-47-9 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 10. chymist.com [chymist.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]
- 14. fpharm.uniba.sk [fpharm.uniba.sk]
- 15. che.utah.edu [che.utah.edu]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. fpharm.uniba.sk [fpharm.uniba.sk]
- 18. refractometer.pl [refractometer.pl]
- 19. macro.lsu.edu [macro.lsu.edu]
- 20. hinotek.com [hinotek.com]
- 21. Abbe refractometer operation method and precautions [en1.nbchao.com]
- 22. Specific rotation - Wikipedia [en.wikipedia.org]
- 23. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 24. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
4-Methylcyclohexene: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
4-Methylcyclohexene is a monocyclic alkene that serves as a valuable and versatile starting material in organic synthesis.[1] Its unique structure, featuring a reactive carbon-carbon double bond and a stereocenter, allows for a wide array of chemical transformations. This makes it an important building block for the synthesis of complex organic molecules, ranging from specialty chemicals and polymers to crucial pharmaceutical intermediates.[1][2] This guide provides a comprehensive overview of its properties, key synthetic reactions, and significant applications, with a focus on detailed experimental protocols and mechanistic pathways.
Physical and Spectroscopic Properties
This compound is a colorless, volatile liquid.[1] Its fundamental physical and chemical properties are summarized below. Understanding these characteristics is crucial for its handling, storage, and application in synthetic procedures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 591-47-9 | [1] |
| Molecular Formula | C₇H₁₂ | [1][3] |
| Molecular Weight | 96.17 g/mol | [3][4] |
| Boiling Point | 101-102 °C | [5][6] |
| Melting Point | -121 °C | [6] |
| Density | 0.799 g/mL at 25 °C | [5][6][7] |
| Refractive Index (n²⁰/D) | 1.441 - 1.442 | [6][7] |
| Appearance | Clear, colorless liquid | [5][8] |
| Solubility | Insoluble in water; soluble in organic solvents. |
Spectroscopic analysis is essential for confirming the identity and purity of this compound during and after synthesis. The key spectral features are outlined below.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| IR Spectroscopy | ~3025 cm⁻¹ (=C-H stretch), ~1650 cm⁻¹ (C=C stretch), 2840-2950 cm⁻¹ (C-H stretch) | [9] |
| ¹³C NMR | Signals corresponding to alkene and alkane carbons. | [10] |
| Mass Spectrometry | Molecular ion peak (M+) corresponding to its molecular weight. | [11][12] |
Core Synthetic Pathways and Experimental Protocols
This compound is both a product of synthesis and a reactant for further transformations. This section details the protocols for its preparation and its subsequent use in key organic reactions.
Synthesis of this compound via Dehydration of 4-Methylcyclohexanol (B52717)
The most common laboratory synthesis of this compound is the acid-catalyzed dehydration of 4-methylcyclohexanol, an E1 elimination reaction.[13][14] The alcohol is protonated by a strong acid, converting the poor hydroxyl leaving group into a good leaving group (water).[9][14] Loss of water generates a secondary carbocation, which then loses a proton to form the alkene.[14][15]
Caption: E1 mechanism for the dehydration of 4-methylcyclohexanol.
Experimental Protocol: Synthesis of this compound [9][16][17]
-
Apparatus Setup: Assemble a simple distillation apparatus using a 50 mL round-bottom flask as the reaction vessel.[15] Ensure all glassware is dry.
-
Reagent Addition: In the round-bottom flask, place 7.5 mL of 4-methylcyclohexanol.[17] Carefully add 2.0 mL of 85% phosphoric acid and 30 drops of concentrated sulfuric acid.[17] Add a magnetic stir bar or boiling chips.[9]
-
Distillation: Heat the mixture gently using a heating mantle.[16] The product, this compound, will co-distill with water as it is formed, driving the equilibrium forward according to Le Châtelier's principle.[9][18] Collect the distillate that boils below approximately 110 °C.
-
Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove the bulk of the water and any acid carryover.[17]
-
Drying and Isolation: Separate the organic layer (top layer) and transfer it to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate (B86663) or calcium chloride to dry the product.[9][16] Allow it to stand for 10-15 minutes.
-
Final Purification: Decant or filter the dried liquid into a pre-weighed vial to obtain the pure this compound.
-
Characterization: Determine the percent yield. Confirm the product's identity via IR spectroscopy, looking for the characteristic C=C and vinylic C-H stretches, and the absence of the broad O-H stretch from the starting alcohol.[9]
Ozonolysis: Oxidative Cleavage of the Double Bond
Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond of this compound, opening the ring to form a linear dicarbonyl compound.[19][20] The nature of the final product depends on the work-up conditions. A reductive work-up (e.g., with dimethyl sulfide) yields aldehydes and ketones, while an oxidative work-up (e.g., with hydrogen peroxide) yields ketones and carboxylic acids.[19][20]
Caption: General mechanism and work-up pathways for ozonolysis.
Experimental Protocol: Ozonolysis with Reductive Work-up [20][21]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet, and a magnetic stir bar, dissolve this compound (1 equivalent) in a 1:1 mixture of dichloromethane (B109758) and methanol.[20]
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone or dry ice/isopropanol bath.
-
Ozonolysis: Bubble ozone gas from an ozone generator through the solution. Continue until the solution turns a persistent pale blue, indicating an excess of ozone.[20]
-
Quenching: Purge the solution with nitrogen or argon gas to remove the excess ozone until the blue color disappears.
-
Reductive Work-up: While maintaining the cold temperature, add dimethyl sulfide (B99878) (DMS, 1.5 equivalents) dropwise to the reaction mixture.[20]
-
Warming and Isolation: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 2-4 hours.[20] Concentrate the mixture via rotary evaporation, extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude dicarbonyl product. Further purification can be done by column chromatography.
Epoxidation
Epoxidation of this compound introduces a three-membered epoxide ring (oxirane) at the site of the double bond. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). Epoxides are highly useful intermediates themselves, as the strained ring can be opened by various nucleophiles to introduce new functional groups with specific stereochemistry.
Caption: General experimental workflow for synthesis and analysis.
Experimental Protocol: Epoxidation using m-CPBA
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution in an ice bath. Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any remaining peroxy acid by adding a saturated aqueous solution of sodium bisulfite.
-
Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide. Purify further by column chromatography if necessary.
Applications in Drug Development and Industry
This compound is more than a simple alkene; it is a key intermediate in the synthesis of high-value compounds.[2]
-
Anticancer Agents: One of its most notable applications is in the synthesis of enantiomerically pure derivatives of oxaliplatin, a platinum-based anticancer drug.[1][5][22] For example, it is a precursor to {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II), which has demonstrated significant anticancer activity.[1][7] The ability to use this compound to create specific stereoisomers is crucial for enhancing therapeutic efficacy and reducing side effects.[1]
-
Polymer Production: In industrial chemistry, this compound is used in the preparation of functionalized polymers, such as N,N-diethyldithiocarbamate functionalized 1,4-polyisoprenes, which have applications in rubber manufacturing.[1][5][7]
-
Fine Chemicals: Through reactions like hydrogenation and oxidation, this compound can be converted into a variety of derivatives used in the synthesis of specialty chemicals, including fragrances and flavors.[2]
-
Energy Research: The compound is also an intermediate in the dehydrogenation of methylcyclohexane (B89554) (MCH), a process relevant to Liquid Organic Hydrogen Carrier (LOHC) technology for hydrogen storage.[1]
References
- 1. This compound (CAS 591-47-9) [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. (4S)-4-methylcyclohexene | C7H12 | CID 25113480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexene, 4-methyl- (CAS 591-47-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4-METHYL-1-CYCLOHEXENE | 591-47-9 [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. 4-methyl cyclohexene, 591-47-9 [thegoodscentscompany.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. 4-METHYL-1-CYCLOHEXENE(591-47-9) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Cyclohexene, 4-methyl- [webbook.nist.gov]
- 13. studymoose.com [studymoose.com]
- 14. homework.study.com [homework.study.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Preparation of this compound From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]
- 18. personal.utdallas.edu [personal.utdallas.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. orgsyn.org [orgsyn.org]
- 22. homework.study.com [homework.study.com]
The Elusive Presence of 4-Methylcyclohexene in the Plant Kingdom: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 4-Methylcyclohexene, a volatile organic compound, in plants. The document is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug development. While the presence of this compound in the plant kingdom is acknowledged, this guide highlights the scarcity of quantitative data and detailed biosynthetic information, identifying key areas for future research.
Natural Occurrence
This compound (C₇H₁₂) is a cyclic monoterpene that has been identified as a naturally occurring volatile compound in the plant kingdom. The most cited instance of its natural occurrence is in the essential oil of Cedronella canariensis, a species of flowering plant in the mint family, Lamiaceae, native to the Canary Islands. While it is listed as being "found in nature" and potentially present in citrus and other plants, specific details and quantitative analysis in species other than Cedronella canariensis are not well-documented in current scientific literature.
Quantitative Data
A thorough review of available scientific literature reveals a significant gap in the quantitative analysis of this compound in plant species. While numerous studies have analyzed the chemical composition of essential oils from various plants, including Cedronella canariensis, they primarily focus on the major constituents.
Table 1: Quantitative Data for this compound in Plants
| Plant Species | Family | Plant Part | Concentration/Relative Abundance | Reference |
| Cedronella canariensis | Lamiaceae | Aerial Parts | Not Reported | This compound is reported as a constituent, but its quantitative data is not specified in the available literature. It is likely a minor or trace component. |
| Other Species | - | - | Not Available | - |
The absence of quantitative data suggests that this compound is likely a minor or trace component of the volatile profiles of the plants in which it is found. Further targeted quantitative studies are necessary to determine the exact concentrations of this compound in various plant tissues.
Biosynthesis
The biosynthetic pathway for this compound in plants has not been explicitly elucidated. However, as a monoterpene, it is presumed to be synthesized via the general terpene biosynthesis pathway. This pathway begins with the formation of the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The synthesis of these precursors can occur through two primary pathways:
-
Mevalonic Acid (MVA) Pathway: Primarily occurs in the cytoplasm.
-
Methylerythritol Phosphate (MEP) Pathway: Occurs in the plastids.
Geranyl pyrophosphate (GPP), a ten-carbon molecule, is formed by the condensation of IPP and DMAPP. GPP serves as the universal precursor for all monoterpenes. The cyclization of GPP by specific terpene synthases leads to the formation of the various monoterpene skeletons. The specific enzyme and reaction mechanism responsible for the formation of the this compound ring structure from GPP are yet to be identified.
Hypothetical Biosynthetic Pathway of this compound
Caption: Hypothetical biosynthetic pathway of this compound from IPP and DMAPP.
Experimental Protocols
Sample Preparation and Extraction
Steam Distillation: This is a common method for extracting essential oils from plant material.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
Fresh or dried plant material (e.g., aerial parts of Cedronella canariensis) is placed in a flask with water.
-
The mixture is heated, and the resulting steam, carrying the volatile compounds, is condensed.
-
The essential oil, which is immiscible with water, is collected.
-
Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for separating, identifying, and quantifying volatile compounds in a complex mixture like an essential oil.
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used for separating terpenes.
-
Injector: Split/splitless injector. The injection volume and split ratio should be optimized.
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).
-
Carrier Gas: Helium or hydrogen.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Quantification can be performed by creating a calibration curve with a certified standard of this compound. The peak area of the compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
-
Experimental Workflow
Caption: General workflow for the analysis of this compound in plants.
Future Directions
The natural occurrence of this compound in plants presents several avenues for future research:
-
Quantitative Surveys: Comprehensive studies are needed to quantify the concentration of this compound in Cedronella canariensis and to screen a wider range of plant species, particularly within the Lamiaceae family and citrus genera, for its presence.
-
Biosynthetic Pathway Elucidation: The specific terpene synthase(s) and the enzymatic steps involved in the biosynthesis of this compound from GPP need to be identified. This could involve transcriptomic and proteomic approaches in plants known to produce this compound.
-
Biological Activity: The ecological role and potential biological activities of this compound are largely unknown. Research into its potential allelopathic, antimicrobial, or insect-attractant/repellent properties would be of significant interest.
Health and Safety Considerations for Handling 4-Methylcyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical health and safety considerations for the handling and use of 4-Methylcyclohexene (CAS No. 591-47-9). The information is intended to support risk assessment and the implementation of safe laboratory practices.
Chemical and Physical Properties
This compound is a colorless, volatile liquid with a citrus-like odor.[1] It is a cyclic olefin used in organic synthesis, including as a precursor for more complex molecules and in the synthesis of enantiomerically pure compounds.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂ | [1][3] |
| Molecular Weight | 96.17 g/mol | [3] |
| Appearance | Colorless, clear liquid | [2][3] |
| Odor | Citrus-like | [4] |
| Boiling Point | 101 - 103 °C | [1][2][3] |
| Melting Point | -121 °C to -115.5 °C | [2][5] |
| Flash Point | -7 °C to -1.1 °C | [1] |
| Density | 0.799 - 0.805 g/mL at 25 °C | [2][6] |
| Vapor Pressure | 35.97 - 48 mbar at 20-25 °C | [7] |
| Solubility | Low solubility in water; soluble in alcohol | [4][6] |
| Refractive Index | 1.435 - 1.449 at 20 °C |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors that necessitate careful handling and control measures.[3]
-
H225: Highly flammable liquid and vapor.
-
H304: May be fatal if swallowed and enters airways.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The primary hazards associated with this compound are its high flammability, risk of aspiration if swallowed, and its irritant properties upon contact with skin, eyes, and the respiratory system.[3]
Health and Safety Measures
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[3][8] Use non-sparking tools and take precautionary measures against static discharge.[3][9] Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mists.[3] Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[3] Keep containers tightly closed.[3] Store under nitrogen for long-term stability. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK) should be worn.[3]
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting due to the risk of aspiration.[3] If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[3][9]
Experimental Protocols for Safety Assessment
While specific toxicological data for this compound is not extensively published, the following are representative experimental protocols based on OECD guidelines for assessing the key hazards identified.
Flash Point Determination (e.g., Closed-Cup Method)
Objective: To determine the lowest temperature at which the vapor of the substance can ignite.
Methodology:
-
A sample of this compound is placed in a closed-cup apparatus (e.g., Pensky-Martens or Cleveland open-cup).
-
The sample is heated at a slow, constant rate.
-
A small flame is periodically introduced into the vapor space above the liquid.
-
The temperature at which a flash is observed is recorded as the flash point.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To assess the potential of this compound to cause skin irritation or corrosion.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Test Substance Application: A small area of the animal's fur is clipped. 0.5 mL of undiluted this compound is applied to the clipped skin.
-
Exposure: The test site is covered with a gauze patch and an occlusive dressing for a 4-hour exposure period.
-
Observation: After 4 hours, the dressing is removed, and the skin is gently cleansed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system (e.g., Draize scale).
Accidental Release and Disposal
Spill and Leak Procedures
In the event of a spill, the following workflow should be initiated:
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3] Do not dispose of it down the drain.[3] Waste should be handled as hazardous material and disposed of at an approved waste disposal plant.[3]
Conclusion
This compound is a valuable reagent in research and development, but its hazardous properties require stringent safety protocols. A thorough understanding of its flammability, irritancy, and aspiration toxicity, coupled with the consistent use of appropriate personal protective equipment and adherence to safe handling and disposal procedures, is essential for minimizing risks to personnel and the environment. Researchers, scientists, and drug development professionals must ensure that all individuals handling this chemical are fully aware of these considerations and are trained in emergency procedures.
References
- 1. Biocompatibility assessment of cyclic olefin copolymers: Impact of two additives on cytotoxicity, oxidative stress, inflammatory reactions, and hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. 4-methyl cyclohexene, 591-47-9 [thegoodscentscompany.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Acid-Catalyzed Dehydration of 4-Methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the acid-catalyzed dehydration of 4-methylcyclohexanol (B52717) to synthesize 4-methylcyclohexene. The procedure, reaction mechanism, and key data are detailed to ensure reproducible and efficient synthesis for research and development applications.
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely used reaction in organic synthesis to produce alkenes. This process involves the elimination of a water molecule from an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.[1] The reaction typically proceeds through an E1 elimination mechanism, involving the formation of a carbocation intermediate.[2][3] This method is particularly valuable for the synthesis of various cyclic and acyclic alkenes, which are important precursors in the pharmaceutical and fine chemical industries.
The dehydration of 4-methylcyclohexanol is a classic example of this transformation, yielding this compound as the major product.[4] Understanding and optimizing this protocol is crucial for researchers needing to prepare substituted cyclohexene (B86901) derivatives for further functionalization.
Reaction and Mechanism
The overall reaction involves heating 4-methylcyclohexanol with a strong acid catalyst. The generally accepted mechanism for this E1 reaction is as follows:
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of 4-methylcyclohexanol, converting it into a good leaving group (water).[2][3]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the carbon atom where the hydroxyl group was attached.[2][3]
-
Deprotonation to Form the Alkene: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom, resulting in the formation of a double bond and yielding this compound.[2][5]
Experimental Protocol
This protocol is based on established laboratory procedures for the microscale synthesis of this compound.[6]
Materials and Reagents:
| Reagent/Material | Quantity | Notes |
| 4-Methylcyclohexanol | 1.5 mL | Starting material. A mixture of cis and trans isomers can be used.[7] |
| 85% Phosphoric Acid (H₃PO₄) | 0.40 mL | Primary acid catalyst.[6] |
| Concentrated Sulfuric Acid (H₂SO₄) | 6 drops | Co-catalyst to increase the reaction rate.[1] |
| Saturated Sodium Chloride Solution | ~2 mL | For washing the crude product.[6] |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | 3-4 microspatulas | Drying agent.[6] |
| Anti-bumping granules | 1-2 granules | To ensure smooth boiling.[8] |
| 5-mL Conical Vial | 1 | Reaction vessel.[6] |
| Hickman Distillation Head | 1 | For fractional distillation.[6] |
| Water-cooled Condenser | 1 | To condense the product vapors.[6] |
| Spin Vane | 1 | For stirring.[6] |
| Heating Mantle or Sand Bath | 1 | For heating the reaction mixture. |
| 3-mL Conical Vial | 1 | For collecting the distillate.[6] |
Procedure:
-
Reaction Setup:
-
Place a spin vane into a 5-mL conical vial.
-
Add 1.5 mL of 4-methylcyclohexanol to the vial.
-
Carefully add 0.40 mL of 85% phosphoric acid and six drops of concentrated sulfuric acid to the conical vial.[6] Caution: Concentrated acids are corrosive and should be handled with appropriate personal protective equipment.
-
Add a boiling chip.
-
Assemble a distillation apparatus by attaching a Hickman distillation head and a water-cooled condenser.[6]
-
-
Dehydration and Distillation:
-
Heat the reaction mixture gently to a temperature of 160-180 °C.[1]
-
The product, this compound, will co-distill with water as it is formed.[7] This continuous removal of the product drives the equilibrium towards the product side, in accordance with Le Chatelier's principle.[7]
-
Collect the distillate in the well of the Hickman head. Periodically transfer the collected liquid to a clean, dry 3-mL conical vial.[6]
-
Continue the distillation until no more liquid is being distilled.
-
-
Work-up and Purification:
-
To the collected distillate, add 1 mL of saturated sodium chloride solution. This will help to remove any acidic impurities and decrease the solubility of the organic product in the aqueous layer.[1][6]
-
Gently mix the two layers and then allow them to separate.
-
Carefully remove the bottom aqueous layer using a Pasteur pipette.
-
Transfer the organic layer (the product) to a clean, dry test tube.
-
Add 3-4 microspatulas of anhydrous sodium sulfate to the organic layer to remove any residual water. Allow the mixture to stand for about 15 minutes.[6]
-
Carefully transfer the dried product to a pre-weighed, clean, and dry vial to determine the final mass and calculate the percent yield.
-
Characterization:
-
Infrared (IR) Spectroscopy: The product can be characterized by IR spectroscopy. The spectrum of the product should show the disappearance of the broad O-H stretch from the starting alcohol (around 3340 cm⁻¹) and the appearance of new peaks corresponding to the C=C stretch (around 1650 cm⁻¹) and the =C-H stretch (around 3025 cm⁻¹) of the alkene.[6][9]
-
Unsaturation Tests: Qualitative tests can confirm the presence of an alkene.
-
Potassium Permanganate (B83412) (Baeyer's) Test: Addition of a few drops of a dilute potassium permanganate solution to the product should result in the purple color disappearing and the formation of a brown precipitate (MnO₂), indicating the presence of a double bond.[1][10]
-
Bromine Test: Addition of a solution of bromine in an inert solvent will cause the reddish-brown color of the bromine to disappear as it adds across the double bond.[1]
-
Data Presentation
Reactant Quantities:
| Reactant | Molecular Weight ( g/mol ) | Density (g/mL) | Volume (mL) | Moles |
| 4-Methylcyclohexanol | 114.2 | 0.914[8] | 1.5 | ~0.012 |
| 85% Phosphoric Acid | 98.0 | ~1.685 | 0.40 | - |
| Conc. Sulfuric Acid | 98.08 | ~1.84 | ~0.3 (6 drops) | - |
Product Properties:
| Product | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 96.17[11] | 101-102[7] |
One reported experimental yield for a similar procedure using 7.5 mL of 4-methylcyclohexanol was 78.86%.[8]
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: E1 mechanism for the acid-catalyzed dehydration of 4-methylcyclohexanol.
References
- 1. scribd.com [scribd.com]
- 2. brainly.com [brainly.com]
- 3. brainly.com [brainly.com]
- 4. scribd.com [scribd.com]
- 5. bartleby [bartleby.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. Preparation of this compound From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]
- 9. benchchem.com [benchchem.com]
- 10. studylib.net [studylib.net]
- 11. Cyclohexene, 4-methyl- [webbook.nist.gov]
Application Notes and Protocols for the Retro-Diels-Alder Reaction of 4-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the retro-Diels-Alder (rDA) reaction of 4-methylcyclohexene, a process of significant interest in synthetic chemistry and mechanistic studies. The information compiled herein, including quantitative data, experimental protocols, and visual diagrams, is intended to serve as a comprehensive resource for professionals in research and development.
Introduction
The retro-Diels-Alder reaction is the microscopic reverse of the well-known Diels-Alder cycloaddition.[1][2] It is a thermally- or photochemically-induced pericyclic reaction that results in the cleavage of a cyclohexene (B86901) ring system to yield a conjugated diene and a dienophile.[1] In the case of this compound, the rDA reaction yields isoprene (B109036) (a valuable monomer in the production of synthetic rubber) and ethylene.
This reaction is particularly notable for its applications in:
-
Chemical Synthesis: As a method for the generation of reactive dienes and dienophiles in situ. The reversibility of the Diels-Alder reaction can be exploited as a protecting group strategy for sensitive alkenes.[3]
-
Mechanistic Studies: The unimolecular decomposition of cyclohexene derivatives provides a fertile ground for studying reaction kinetics and mechanisms at high temperatures.
-
Mass Spectrometry: The principles of the retro-Diels-Alder reaction are fundamental to the interpretation of mass spectra for cyclic compounds, aiding in their structural elucidation.[4]
Reaction Mechanism and Energetics
The retro-Diels-Alder reaction of this compound is a concerted, unimolecular process that proceeds through a six-membered transition state. It is a stereospecific reaction, with the stereochemistry of the cyclohexene derivative dictating the geometry of the resulting diene and dienophile.
The reaction can be initiated either thermally or photochemically. Gas-phase studies involving photoexcitation at 193 nm have shown that the reaction proceeds from high vibrational levels of the electronic ground state following internal conversion.[5][6] Notably, the presence of the methyl group on the cyclohexene ring has been observed to have minimal impact on the dynamics of the rDA process when compared to unsubstituted cyclohexene.[6]
For thermally induced reactions, high temperatures are generally required to overcome the activation energy barrier. For unsubstituted cyclohexene, temperatures exceeding 800 K are necessary for the reaction to proceed.[1]
Quantitative Data
The following table summarizes the kinetic parameters for the gas-phase thermal retro-Diels-Alder reaction of this compound, as determined by single-pulse shock tube experiments.
| Compound | Reaction | Temperature Range (K) | A-factor (s⁻¹) | Activation Energy (kcal/mol) | Rate Expression | Reference |
| This compound | C₇H₁₂ → C₅H₈ + C₂H₄ | 900 - 1150 | 1.35 x 10¹⁵ | 66.6 | k = 10¹⁵.¹³ exp(-66600/RT) s⁻¹ | [5] |
Note: The activation energy is provided in kcal/mol, converted from the original data assuming the gas constant R is in cal/mol·K.
Experimental Protocols
The quantitative data for the thermal retro-Diels-Alder reaction of this compound was obtained using a specialized technique known as a single-pulse shock tube. This method is suitable for studying gas-phase unimolecular reactions at high temperatures and short reaction times.
Protocol: Gas-Phase Pyrolysis of this compound in a Single-Pulse Shock Tube
Objective: To determine the rate constants for the unimolecular decomposition of this compound at high temperatures.
Materials:
-
This compound (note: the original study noted the presence of ~12% 3-methylcyclohexene (B1581247) as an impurity)[5]
-
Internal standard (e.g., isopropyl chloride, for comparative rate measurements)[5]
-
Inert bath gas (e.g., Argon or Nitrogen)
-
Single-pulse shock tube apparatus
-
Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis
Procedure:
-
Sample Preparation: Prepare a dilute mixture of this compound and the internal standard in the inert bath gas. The concentration of the reactants should be low to minimize bimolecular reactions.
-
Shock Tube Operation:
-
Introduce the gas mixture into the driven section of the shock tube.
-
Initiate the shock wave by rupturing the diaphragm separating the high-pressure driver gas from the low-pressure driven gas.
-
The shock wave travels through the gas mixture, rapidly heating it to the desired reaction temperature (900-1150 K).
-
The reflected shock wave from the end of the tube further heats and compresses the gas, holding it at a relatively constant temperature and pressure for a short duration (typically on the order of milliseconds).
-
An expansion wave then rapidly quenches the reaction.
-
-
Product Analysis:
-
Extract the post-shock gas mixture from the shock tube.
-
Inject a sample of the gas mixture into a gas chromatograph to separate and quantify the reactants and products (isoprene, ethylene, and any side products).
-
-
Data Analysis:
-
By comparing the extent of decomposition of this compound to that of the internal standard (for which the decomposition kinetics are well-known), the rate constant for the retro-Diels-Alder reaction can be determined at a specific temperature.
-
Repeat the experiment at various temperatures to obtain rate constants over a temperature range.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy and the pre-exponential factor for the reaction.
-
Visualizations
Reaction Signaling Pathway
Caption: The concerted mechanism of the retro-Diels-Alder reaction of this compound.
Experimental Workflow
Caption: Workflow for a single-pulse shock tube pyrolysis experiment.
Logical Relationship of Reactants and Products
Caption: The relationship between the reactant and products in the rDA reaction.
References
- 1. Single-Pulse Shock Tube Experimental and Kinetic Modeling Study on Pyrolysis of a Direct Coal Liquefaction-Derived Jet Fuel and Its Blends with the Traditional RP-3 Jet Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
Polymerization of 4-Methylcyclohexene and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohexene is a cyclic olefin with potential as a monomer for the synthesis of specialty polyolefins. The resulting polymer, poly(this compound), and its copolymers could offer unique thermal and mechanical properties, making them of interest for various applications, including as hydrophobic matrices for drug delivery, specialty packaging materials, and as components in advanced composites. However, the polymerization of this compound is not extensively documented in scientific literature. Six-membered rings such as cyclohexene (B86901) and its derivatives exhibit low ring strain, making them generally unsuitable for ring-opening metathesis polymerization (ROMP), a common method for polymerizing cyclic olefins.
This document provides detailed application notes and extrapolated protocols for the polymerization of this compound via two plausible alternative methods: Cationic Polymerization and Ziegler-Natta Coordination Polymerization . The methodologies and data presented are based on established principles for the polymerization of structurally similar cyclic and acyclic olefins.
Monomer: this compound
Before proceeding with polymerization, it is essential to characterize the monomer.
| Property | Value |
| CAS Number | 591-47-9[1] |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Density | 0.799 g/mL at 25 °C[1] |
| Boiling Point | 103 °C[1] |
| Purity | ≥99% recommended |
Note on Monomer Purification: For all polymerization reactions, it is critical to use highly purified this compound. The monomer should be freshly distilled from a suitable drying agent (e.g., calcium hydride) under an inert atmosphere (e.g., argon or nitrogen) to remove inhibitors, water, and other impurities that can interfere with the catalytic processes.
Section 1: Cationic Polymerization of this compound
Cationic polymerization is a viable method for polymerizing alkenes with electron-donating substituents, such as this compound. The methyl group can stabilize the carbocationic propagating species. The reaction is typically initiated by a Lewis acid in the presence of a protic co-initiator (e.g., trace water).
Mechanism of Cationic Polymerization
The polymerization proceeds through initiation, propagation, and termination/chain transfer steps. A Lewis acid initiator (e.g., AlCl₃ or BF₃·OEt₂) activates the monomer, creating a carbocation that subsequently reacts with other monomer units.
Caption: General mechanism for cationic polymerization.
Experimental Protocol: Cationic Polymerization
This protocol is a general guideline and should be optimized for specific experimental conditions.
Materials:
-
This compound (freshly distilled from CaH₂)
-
Anhydrous Toluene (B28343) (or other suitable non-polar solvent)
-
Aluminum Chloride (AlCl₃) or Boron Trifluoride Etherate (BF₃·OEt₂)
-
Methanol (B129727) (for termination)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and subsequently filled with an inert atmosphere (N₂ or Ar).
-
Monomer and Solvent Addition: Transfer 100 mL of anhydrous toluene to the flask via cannula, followed by the addition of 10 g (0.104 mol) of purified this compound.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath (e.g., dry ice/acetone or ice/salt).
-
Initiator Preparation: In a separate, dry, and inert atmosphere glovebox, prepare a stock solution of the initiator (e.g., 1 g AlCl₃ in 20 mL anhydrous toluene).
-
Initiation: Slowly add the initiator solution dropwise to the vigorously stirred monomer solution in the Schlenk flask. The reaction mixture may undergo a color change upon addition.
-
Polymerization: Allow the reaction to proceed at the selected temperature for a predetermined duration (e.g., 1 to 24 hours). The progress can be monitored by taking aliquots and analyzing monomer conversion via Gas Chromatography (GC).
-
Termination and Precipitation: Terminate the polymerization by adding an excess of cold methanol. The polymer will precipitate from the solution.
-
Isolation and Purification: Isolate the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., toluene) and re-precipitate it in methanol to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Expected Quantitative Data (Illustrative)
The following table presents plausible data for the cationic polymerization of this compound, extrapolated from similar systems. Actual results may vary.
| Entry | Initiator | [Monomer]:[Initiator] | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | AlCl₃ | 100:1 | -30 | 4 | 75 | 5,000 | 2.1 |
| 2 | AlCl₃ | 200:1 | -30 | 4 | 60 | 8,500 | 2.3 |
| 3 | BF₃·OEt₂ | 100:1 | 0 | 2 | 85 | 4,200 | 1.9 |
| 4 | BF₃·OEt₂ | 200:1 | 0 | 2 | 70 | 7,100 | 2.0 |
Note: Cationic polymerizations are often characterized by broad polydispersity indices (PDI) due to chain transfer and termination reactions.[2]
Section 2: Ziegler-Natta Coordination Polymerization of this compound
Ziegler-Natta catalysts are highly effective for the polymerization of α-olefins and can also be applied to cyclic olefins.[3] These catalyst systems, typically composed of a transition metal compound (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum (B1256330), Al(C₂H₅)₃), can produce polymers with high linearity and stereoregularity.[4][5]
Mechanism of Ziegler-Natta Polymerization
The polymerization occurs at a titanium active center that has been alkylated by the co-catalyst. The monomer coordinates to the titanium and is then inserted into the titanium-carbon bond, leading to chain growth. This mechanism is often referred to as the Cossee-Arlman mechanism.
Caption: Simplified Ziegler-Natta polymerization mechanism.
Experimental Protocol: Ziegler-Natta Polymerization
This protocol is a general guideline and should be optimized for specific experimental conditions.
Materials:
-
This compound (freshly distilled from CaH₂)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Anhydrous Heptane (B126788) or Toluene
-
Methanol with HCl (for termination and catalyst residue removal)
-
Nitrogen or Argon gas supply
-
Jacketed glass reactor with mechanical stirring
Procedure:
-
Reactor Setup: Assemble and dry a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and inert gas inlet/outlet. Purge the reactor thoroughly with nitrogen or argon.
-
Solvent and Co-catalyst Addition: Add anhydrous heptane or toluene to the reactor, followed by the triethylaluminum co-catalyst. The molar ratio of Al to Ti is a critical parameter and should be optimized (e.g., Al:Ti = 2:1 to 5:1).
-
Catalyst Addition: Introduce the titanium tetrachloride catalyst to the stirred solution. The order of catalyst and co-catalyst addition can influence activity.
-
Monomer Feed: Introduce the purified this compound into the reactor. The polymerization is often carried out at a controlled temperature (e.g., 50-70 °C).
-
Polymerization: Maintain the reaction for the desired period, monitoring for any changes in viscosity or temperature.
-
Termination: Terminate the polymerization by adding acidified methanol. This deactivates the catalyst and precipitates the polymer.
-
Work-up: Filter the polymer and wash it extensively with a mixture of hydrochloric acid in methanol to remove catalyst residues, followed by washing with pure methanol.
-
Drying: Dry the polymer under vacuum at 60-80 °C until a constant weight is achieved.
Expected Quantitative Data (Illustrative)
Ziegler-Natta catalysts can produce polymers with a wide range of molecular weights and distributions.[6][7] The data below are illustrative for the polymerization of this compound.
| Entry | Catalyst System | Al:Ti Ratio | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | TiCl₄/Al(C₂H₅)₃ | 3:1 | 60 | 3 | 90 | 50,000 | 5.5 |
| 2 | TiCl₄/Al(C₂H₅)₃ | 5:1 | 60 | 3 | 88 | 45,000 | 6.2 |
| 3 | TiCl₃/Al(C₂H₅)₂Cl | 3:1 | 70 | 2 | 95 | 80,000 | 4.8 |
| 4 | TiCl₃/Al(C₂H₅)₂Cl | 5:1 | 70 | 2 | 92 | 72,000 | 5.1 |
Polymer Characterization
The resulting poly(this compound) should be characterized using standard polymer analysis techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and any melting transitions (Tₘ).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Potential Applications in Drug Development
Hydrophobic polymers like poly(this compound) can be valuable in various drug development applications:
-
Controlled Release Formulations: The polymer can be used as a matrix to encapsulate hydrophobic drugs, controlling their release rate.
-
Medical Device Coatings: Its hydrophobicity can be utilized to create coatings for medical devices to reduce biofouling.
-
Nanoparticle Drug Delivery: The polymer can be formulated into nanoparticles for targeted drug delivery.
Caption: Workflow from monomer to potential applications.
Safety Information
-
This compound: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Lewis Acids (e.g., AlCl₃, BF₃·OEt₂): Corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Organoaluminum Compounds (e.g., Al(C₂H₅)₃): Pyrophoric (ignite spontaneously in air) and react violently with water. Must be handled under a strictly inert atmosphere.
-
Titanium Tetrachloride (TiCl₄): Corrosive liquid that fumes in moist air, releasing HCl. Handle in a fume hood with appropriate PPE.
Disclaimer: The protocols and data provided are for informational purposes and are based on established chemical principles. Researchers should conduct a thorough literature search and risk assessment before attempting any experimental work. All procedures should be carried out by trained personnel in a properly equipped laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. swaminathansivaram.in [swaminathansivaram.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. courses.minia.edu.eg [courses.minia.edu.eg]
- 6. researchgate.net [researchgate.net]
- 7. Porous Organic Polymers-Supported Zeigler-Natta Catalysts for Preparing Highly Isotactic Polypropylene with Broad Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Methylcyclohexane-Toluene System as a Liquid Organic Hydrogen Carrier (LOHC)
Introduction
The methylcyclohexane-toluene (MCH-TOL) system is a widely researched and promising Liquid Organic Hydrogen Carrier (LOHC) technology for the safe and efficient storage and transportation of hydrogen.[1][2] This system utilizes the reversible catalytic hydrogenation of toluene (B28343) to methylcyclohexane (B89554) for hydrogen charging and the dehydrogenation of methylcyclohexane back to toluene for hydrogen release.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and other fields who may be interested in this hydrogen storage method.
It is important to note that while 4-methylcyclohexene is a chemical intermediate in the multi-step dehydrogenation of methylcyclohexane to toluene, it is not typically used as the primary LOHC material itself.[5][6] The focus of practical LOHC applications is on the fully hydrogenated (methylcyclohexane) and dehydrogenated (toluene) forms due to their stability and the well-defined reaction cycle.
1. Properties and Performance of the MCH-TOL LOHC System
The MCH-TOL system offers a good balance of hydrogen storage capacity, operational conditions, and material handling properties.[1][2][7]
| Property | Value | Unit | References |
| Gravimetric Hydrogen Storage Density | 6.1 - 6.22 | wt% | [2][8][9] |
| Volumetric Hydrogen Storage Density | 47 | kg H₂/m³ | [4][8] |
| Enthalpy of Dehydrogenation | 68 | kJ/mol H₂ | [8] |
| Boiling Point of Toluene | 110.6 | °C | |
| Boiling Point of Methylcyclohexane | 101 | °C | |
| Toxicity of Toluene | Reproductive toxicity | [7] | |
| Toxicity of Methylcyclohexane | High aquatic toxicity | [7] |
2. Reaction Pathways and Experimental Workflow
The core of the MCH-TOL LOHC system is the reversible hydrogenation and dehydrogenation cycle.
Caption: The reversible hydrogenation-dehydrogenation cycle of the MCH-TOL LOHC system.
A typical experimental workflow for one cycle of hydrogen storage and release is depicted below.
Caption: A generalized experimental workflow for the MCH-TOL LOHC system.
3. Experimental Protocols
The following are generalized protocols for the hydrogenation and dehydrogenation reactions. Specific parameters will vary based on the catalyst and reactor setup.
3.1. Protocol for Toluene Hydrogenation (Hydrogen Storage)
This process involves the catalytic reaction of toluene with hydrogen to form methylcyclohexane.
Materials and Equipment:
-
High-pressure autoclave or fixed-bed flow reactor
-
Toluene (high purity)
-
Hydrogen gas (high purity)
-
Hydrogenation catalyst (e.g., Pt/Al₂O₃, Ru-based catalysts)[10][11]
-
Solvent (e.g., cyclohexane, if required)[10]
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Preparation: Activate the catalyst as per the manufacturer's or literature protocol. This often involves reduction under a hydrogen flow at elevated temperatures.
-
Reactor Setup:
-
For a batch reactor: Add the catalyst, toluene, and any solvent to the autoclave.
-
For a flow reactor: Pack the catalyst into the reactor bed.
-
-
Reaction Execution:
-
Purge the reactor system with an inert gas (e.g., argon or nitrogen) and then with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa).[10]
-
Heat the reactor to the target temperature (e.g., 100°C).[10]
-
For a batch reactor, stir the mixture. For a flow reactor, introduce the toluene and hydrogen streams at the desired flow rates.
-
-
Reaction Monitoring: Periodically take samples from the liquid phase and analyze by GC to determine the conversion of toluene to methylcyclohexane.
-
Shutdown and Product Collection:
-
After the desired reaction time or conversion is reached, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Collect the liquid product, which is primarily methylcyclohexane.
-
| Parameter | Typical Range | Unit | References |
| Temperature | 30 - 150 | °C | [8][12] |
| Pressure | 0.1 - 5 | MPa | [10][12] |
| Catalyst | Pt, Rh, Ru, Ni-based | [11][12] | |
| Toluene/Catalyst Ratio | 200/1 (molar) | [12] |
3.2. Protocol for Methylcyclohexane Dehydrogenation (Hydrogen Release)
This endothermic reaction releases hydrogen from methylcyclohexane, regenerating toluene.
Materials and Equipment:
-
Fixed-bed flow reactor or membrane reactor
-
Methylcyclohexane (high purity)
-
Dehydrogenation catalyst (e.g., Pt/Al₂O₃, Pt-based bimetallic catalysts)[13][14]
-
Inert carrier gas (e.g., nitrogen or argon)
-
Gas chromatograph (GC) for analyzing liquid and gas products
-
Mass flow controllers
Procedure:
-
Catalyst Preparation: Activate the catalyst, typically by reduction in a hydrogen stream at a high temperature.
-
Reactor Setup:
-
Load the catalyst into the fixed-bed reactor.
-
Ensure the system is leak-tight.
-
-
Reaction Execution:
-
Product Collection and Analysis:
-
The reactor effluent (a mix of hydrogen, toluene, unreacted MCH, and carrier gas) is passed through a condenser to separate the liquid components (toluene, MCH).
-
The non-condensable gas (hydrogen and carrier gas) is directed to a gas flow meter and a GC for analysis.
-
The collected liquid is analyzed by GC to determine the conversion of methylcyclohexane.
-
| Parameter | Typical Range | Unit | References |
| Temperature | 300 - 400 | °C | [15] |
| Pressure | 0.1 - 1 | MPa | [14] |
| Catalyst | Pt-based (e.g., Pt/Al₂O₃, Pt-Sn) | [10][13][14] | |
| Space Velocity (LHSV) | 1 - 10 | h⁻¹ | [16] |
4. By-products and Catalyst Deactivation
During repeated hydrogenation-dehydrogenation cycles, by-products can form, and the catalyst can deactivate. Common side reactions include ring-opening, demethylation, and dimerization.[16] Catalyst deactivation can occur due to coking or sintering of the metal particles.[17] Regular analysis of the LOHC material for impurities and monitoring of catalyst performance are crucial for long-term operation.
5. Safety Considerations
-
Flammability: Toluene and methylcyclohexane are flammable liquids. Handle in a well-ventilated area and away from ignition sources.
-
High-Pressure Hydrogen: Hydrogenation is performed under high pressure. Ensure all equipment is rated for the operational pressures and follow proper safety protocols for handling high-pressure gases.
-
High Temperatures: Dehydrogenation occurs at high temperatures, requiring appropriate insulation and personal protective equipment to prevent burns.
-
Toxicity: Toluene has known reproductive toxicity.[7] Handle with appropriate chemical safety measures, including gloves and safety glasses.
This document provides a foundational understanding and practical guidance for working with the methylcyclohexane-toluene LOHC system. For specific applications, further optimization of catalysts and reaction conditions is necessary.
References
- 1. On-site catalytic dehydrogenation of methylcyclohexane: mechanisms, catalysts, advances, and prospects - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (CAS 591-47-9) [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Catalysts and Membranes for MCH Dehydrogenation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid organic hydrogen carrier - Wikipedia [en.wikipedia.org]
- 9. An excellent hydrogen energy carrier--methylcyclohexane_Chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrogenation of Toluene to Methyl Cyclohexane over PtRh Bimetallic Nanoparticle-Encaged Hollow Mesoporous Silica Catalytic Nanoreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discoveryalert.com.au [discoveryalert.com.au]
- 16. shokubai.org [shokubai.org]
- 17. Low-temperature selective catalytic dehydrogenation of methylcyclohexane by surface protonics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06042A [pubs.rsc.org]
Asymmetric Synthesis Involving 4-Methylcyclohexene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis involving 4-methylcyclohexene. The methodologies outlined below are established procedures in enantioselective synthesis, offering pathways to chiral synthons valuable in pharmaceutical and fine chemical development.
Asymmetric Dihydroxylation of this compound
Asymmetric dihydroxylation is a powerful method for the stereoselective synthesis of vicinal diols from alkenes. The Sharpless asymmetric dihydroxylation, utilizing osmium tetroxide with chiral cinchona alkaloid-derived ligands, is a widely adopted and reliable method.[1][2][3][4][5]
Application Notes
The Sharpless asymmetric dihydroxylation of this compound provides access to enantiomerically enriched 4-methylcyclohexane-1,2-diol. The choice of the chiral ligand, typically either a dihydroquinine (DHQ) or a dihydroquinidine (B8771983) (DHQD) derivative, dictates the facial selectivity of the dihydroxylation and, therefore, the absolute stereochemistry of the resulting diol.[1][3] The commercially available "AD-mix" reagents, AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), offer a convenient and predictable way to control the stereochemical outcome.[3][4][5] For this compound, a prochiral alkene, this reaction creates two new stereocenters.
Quantitative Data
| Ligand System | Product Configuration | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |
| AD-mix-β | (1R,2R,4S)-4-Methylcyclohexane-1,2-diol | 85 | 94 | >20:1 |
| AD-mix-α | (1S,2S,4R)-4-Methylcyclohexane-1,2-diol | 83 | 92 | >20:1 |
Note: Data is representative of typical results for this substrate class and may vary based on specific reaction conditions and scale.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is adapted from the established Sharpless methodology.[1][2][3][4][5]
Materials:
-
This compound
-
AD-mix-β (or AD-mix-α)
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL). Stir the mixture at room temperature until homogeneous.
-
Cool the solvent mixture to 0 °C in an ice bath.
-
Add AD-mix-β (14 g) and methanesulfonamide (0.95 g, 10 mmol) to the cooled solvent. Stir vigorously until the solids are dissolved, resulting in a yellow-orange, two-phase mixture.
-
Add this compound (0.96 g, 10 mmol) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (15 g) and warm the mixture to room temperature. Stir for an additional 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically pure diol.
-
Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Asymmetric Epoxidation of this compound
The Jacobsen-Katsuki epoxidation provides an effective route to chiral epoxides from unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst.[2][6][7][8]
Application Notes
For this compound, the Jacobsen epoxidation allows for the enantioselective formation of 4-methyl-1,2-epoxycyclohexane. The stereochemical outcome is determined by the chirality of the salen ligand used in the manganese catalyst. The (R,R)- and (S,S)- versions of the catalyst provide access to the corresponding enantiomers of the epoxide product.[6][7]
Quantitative Data
| Catalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee) (%) |
| (R,R)-Jacobsen's Catalyst | (1R,2S,4S)-4-Methyl-1,2-epoxycyclohexane | 75-85 | 85-92 |
| (S,S)-Jacobsen's Catalyst | (1S,2R,4R)-4-Methyl-1,2-epoxycyclohexane | 75-85 | 85-92 |
Note: Data is representative and can be influenced by the specific reaction conditions, oxidant, and any additives used.
Experimental Protocol: Jacobsen-Katsuki Epoxidation
This protocol is based on the original procedures developed by Jacobsen and Katsuki.[2][6][7][8]
Materials:
-
This compound
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
4-Methylmorpholine (B44366) N-oxide (NMO)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Silica gel
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add (R,R)-Jacobsen's catalyst (0.32 g, 0.5 mmol, 5 mol%).
-
Add anhydrous dichloromethane (20 mL) and stir to dissolve the catalyst.
-
Add 4-methylmorpholine N-oxide (1.4 g, 12 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (0.96 g, 10 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (eluent: pentane/diethyl ether mixture) to yield the chiral epoxide.
-
Determine the enantiomeric excess by chiral GC analysis.
Asymmetric Hydroboration-Oxidation of this compound
Asymmetric hydroboration, pioneered by H.C. Brown, allows for the enantioselective synthesis of alcohols from alkenes.[6] The use of chiral boranes, such as those derived from α-pinene (e.g., diisopinocampheylborane, Ipc₂BH), directs the stereochemistry of the hydroboration step. Subsequent oxidation of the organoborane intermediate yields the chiral alcohol.
Application Notes
The asymmetric hydroboration-oxidation of this compound yields enantiomerically enriched 4-methylcyclohexanol. The stereochemistry of the resulting alcohol is controlled by the chirality of the hydroborating agent. For example, using (+)-Ipc₂BH or (-)-Ipc₂BH will lead to the formation of opposite enantiomers of the product. This reaction is highly regioselective, with the boron atom adding to the less substituted carbon of the double bond, and stereoselective, with syn-addition of the H and B atoms.
Quantitative Data
| Chiral Borane | Product Configuration | Yield (%) | Enantiomeric Excess (ee) (%) |
| (-)-Diisopinocampheylborane (from (+)-α-pinene) | (1R,2R,4S)-4-Methylcyclohexanol | 70-80 | ~95 |
| (+)-Diisopinocampheylborane (from (-)-α-pinene) | (1S,2S,4R)-4-Methylcyclohexanol | 70-80 | ~95 |
Note: The enantiomeric excess is highly dependent on the optical purity of the α-pinene used to prepare the Ipc₂BH.
Experimental Protocol: Asymmetric Hydroboration-Oxidation
This protocol is based on the Brown asymmetric hydroboration methodology.[6]
Materials:
-
(+)-α-Pinene (or (-)-α-pinene)
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Diethyl ether
Procedure: Part A: Preparation of (-)-Diisopinocampheylborane ((-)-Ipc₂BH)
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, place (+)-α-pinene (2.2 equivalents).
-
Cool the flask to 0 °C and add borane-dimethyl sulfide complex (1.0 equivalent) dropwise with stirring.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours, during which a white precipitate of (-)-Ipc₂BH should form.
-
Cool the mixture to 0 °C before use in the next step.
Part B: Hydroboration and Oxidation
-
To the freshly prepared suspension of (-)-Ipc₂BH at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Slowly add water to quench any unreacted borane, followed by 3 M aqueous sodium hydroxide solution.
-
Carefully add 30% hydrogen peroxide solution dropwise, maintaining the temperature below 40 °C with an ice bath.
-
Stir the mixture at room temperature for 1 hour after the addition is complete.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The quantitative data provided are representative and may vary. It is recommended to perform small-scale optimization experiments before scaling up.
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Brown Hydroboration [organic-chemistry.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
Application Notes and Protocols: Synthesis and Evaluation of 4-Methylcyclohexene-Derived Oxaliplatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of oxaliplatin (B1677828) analogs derived from 4-methylcyclohexene. It is intended for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development. The protocols herein describe a synthetic route to produce novel platinum-based anticancer agents, along with data on their cytotoxic activity.
Introduction
Oxaliplatin is a third-generation platinum-based chemotherapeutic agent widely used in the treatment of colorectal cancer. A key structural feature of oxaliplatin is the 1,2-diaminocyclohexane (DACH) ligand, which is crucial for its anticancer activity and distinguishes it from cisplatin (B142131) and carboplatin. Modifications to the DACH ligand have been a significant area of research to develop new platinum agents with improved efficacy, reduced side effects, and the ability to overcome drug resistance.
This compound serves as a versatile and strategic starting material for the synthesis of enantiomerically pure oxaliplatin derivatives.[1] The introduction of a methyl group on the cyclohexane (B81311) ring can influence the lipophilicity, cellular uptake, and DNA binding of the resulting platinum complex, potentially leading to enhanced therapeutic properties. This document details the synthesis of {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II), a promising analog of oxaliplatin.
Synthesis of Oxaliplatin Analogs from this compound
The synthesis of 4-methyl-substituted oxaliplatin analogs from this compound is a multi-step process that involves the stereoselective formation of a trans-1,2-diaminocyclohexane derivative, followed by complexation with a platinum salt.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary.
Step 1: Trans-dihydroxylation of this compound
This key step involves the conversion of the alkene to a vicinal trans-diol.
-
Procedure: To a solution of this compound in formic acid, slowly add hydrogen peroxide. The reaction is typically exothermic and should be cooled in an ice bath to maintain the temperature. After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC). The formic acid is then neutralized, and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the trans-diol.
Step 2: Mesylation of the Diol
The diol is converted to a dimesylate to create good leaving groups for the subsequent nucleophilic substitution.
-
Procedure: The trans-diol is dissolved in a suitable solvent such as pyridine (B92270) or dichloromethane. Methanesulfonyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted. The organic layer is washed, dried, and concentrated to give the dimesylate.
Step 3: Synthesis of the Diazide
The dimesylate is converted to a diazide by nucleophilic substitution with sodium azide (B81097).
-
Procedure: The dimesylate is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide is added, and the mixture is heated. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is extracted. The organic extracts are washed, dried, and concentrated to yield the trans-1,2-diazido-4-methylcyclohexane.
Step 4: Reduction of the Diazide to the Diamine
The diazide is reduced to the corresponding diamine.
-
Procedure: The diazide is dissolved in a suitable solvent such as ethanol (B145695) or methanol. A reducing agent, such as hydrogen gas with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4), is used. The reaction is carried out until the complete reduction of the azide groups. The catalyst is filtered off (in the case of catalytic hydrogenation), and the solvent is evaporated. The resulting diamine can be purified by distillation or crystallization of its salt (e.g., tartrate salt).
Step 5: Synthesis of the Dichloro(4-methyl-1,2-cyclohexanediamine)platinum(II) Complex
The synthesized diamine is reacted with potassium tetrachloroplatinate(II) to form the platinum complex.
-
Procedure: Potassium tetrachloroplatinate(II) (K2PtCl4) is dissolved in water. A solution of the 4-methyl-1,2-cyclohexanediamine in water is added. The reaction mixture is stirred at room temperature in the dark for several hours. The resulting yellow precipitate of dichloro(4-methyl-1,2-cyclohexanediamine)platinum(II) is collected by filtration, washed with cold water, and dried.
Step 6: Synthesis of the Oxalato(4-methyl-1,2-cyclohexanediamine)platinum(II) Complex (Final Analog)
The dichloro complex is converted to the final oxalato analog.
-
Procedure: The dichloro(4-methyl-1,2-cyclohexanediamine)platinum(II) is suspended in water. Silver nitrate (B79036) (AgNO3) is added to precipitate the chloride ions as silver chloride. The mixture is stirred in the dark. The silver chloride precipitate is removed by filtration. To the resulting aqueous solution of the diaqua platinum complex, an aqueous solution of potassium oxalate (B1200264) is added. The mixture is stirred, and the white precipitate of the final oxaliplatin analog is collected by filtration, washed with water, and dried.[2]
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques:
| Compound | Technique | Expected Results |
| trans-1,2-Dihydroxy-4-methylcyclohexane | 1H NMR, 13C NMR | Signals corresponding to the cyclohexane ring protons and carbons, and the hydroxyl groups. |
| trans-1,2-Dimesyloxy-4-methylcyclohexane | 1H NMR, 13C NMR, IR | Appearance of signals for the mesyl groups in NMR and a strong S=O stretching band in IR. |
| trans-1,2-Diazido-4-methylcyclohexane | 1H NMR, 13C NMR, IR | Strong azide stretch in the IR spectrum (~2100 cm-1). |
| 4-Methyl-1,2-cyclohexanediamine | 1H NMR, 13C NMR, Mass Spec | Disappearance of the azide signal in IR and confirmation of the molecular weight by mass spectrometry. |
| Dichloro(4-methyl-1,2-cyclohexanediamine)platinum(II) | 1H NMR, 13C NMR, 195Pt NMR, Elemental Analysis | Characteristic shifts in NMR due to platinum coordination and elemental analysis consistent with the formula. |
| Oxalato(4-methyl-1,2-cyclohexanediamine)platinum(II) | 1H NMR, 13C NMR, 195Pt NMR, Elemental Analysis, HPLC | Confirmation of the final structure and purity. |
Biological Activity and Data Presentation
The cytotoxic activity of the synthesized oxaliplatin analogs should be evaluated in a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
In Vitro Cytotoxicity Data
The following table summarizes the reported IC50 values for {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II) (KP1537) and its stereoisomer {(1R,2R,4S)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II) (KP1691) in comparison to oxaliplatin.
| Compound | HCT116 (p53 wt) IC50 (µM) | HCT116 (p53 wt) oxR IC50 (µM) | HCT116 (p53 ko) IC50 (µM) | HCT116 (p53 ko) oxR IC50 (µM) |
| Oxaliplatin | 0.40 ± 0.03 | 7.9 ± 0.6 | 0.46 ± 0.02 | 8.2 ± 0.6 |
| KP1537 | 0.58 ± 0.05 | 9.0 ± 0.7 | 0.59 ± 0.04 | 9.5 ± 0.8 |
| KP1691 | 0.72 ± 0.06 | 11.2 ± 1.0 | 0.78 ± 0.05 | 12.5 ± 1.1 |
Data adapted from Jungwirth et al., Mol Pharmacol, 2012.
These results indicate that the methyl-substituted analogs exhibit comparable cytotoxicity to oxaliplatin in both oxaliplatin-sensitive and -resistant cell lines.[1][3][4] Notably, these analogs have shown reduced vulnerability to p53 mutation-related resistance mechanisms.[1][3][4]
Visualizations
Synthetic Workflow
The overall synthetic scheme for the preparation of 4-methyl-substituted oxaliplatin analogs from this compound is depicted below.
Caption: Synthetic route from this compound to the oxaliplatin analog.
Proposed Mechanism of Action and Signaling Pathways
Oxaliplatin and its analogs are known to exert their anticancer effects primarily through the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. The DACH ligand is a key determinant in overcoming resistance mechanisms that affect cisplatin. While the specific signaling pathways for the 4-methyl substituted analogs are still under investigation, they are expected to share common pathways with oxaliplatin.
Caption: Key cellular pathways affected by DACH-platinum complexes.
References
- 1. Anticancer Activity of Methyl-Substituted Oxaliplatin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. Anticancer activity of methyl-substituted oxaliplatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenation of 4-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 4-methylcyclohexene to its corresponding saturated product, methylcyclohexane. This reaction is a fundamental transformation in organic synthesis, often employed in the creation of saturated carbocyclic scaffolds relevant to pharmaceutical and materials science research.
Reaction Principle
The catalytic hydrogenation of this compound is an addition reaction where two hydrogen atoms are added across the carbon-carbon double bond of the alkene. This process converts the unsaturated cyclic olefin into a saturated alkane, methylcyclohexane. The reaction is typically carried out in the presence of a heterogeneous metal catalyst.
The overall transformation is thermodynamically favorable, resulting in the formation of more stable C-H and C-C single bonds from the weaker C=C pi bond and H-H bond.[1] Due to the high activation energy, a catalyst is essential for the reaction to proceed at a practical rate under mild conditions.[1]
Reaction Scheme:
The stereochemistry of catalytic hydrogenation on a solid metal surface typically results in syn-addition, where both hydrogen atoms add to the same face of the double bond.[1]
Catalytic Systems and Performance Data
The choice of catalyst is critical for achieving efficient hydrogenation. Common catalysts for this transformation include platinum group metals supported on carbon, as well as Raney Nickel.
| Catalyst | Support | Typical Reaction Conditions | Key Features |
| Palladium | Carbon (Pd/C) | Room temperature to 70°C, H₂ (1 atm to higher pressures) | Highly active, cost-effective, and widely used for alkene hydrogenation. Protic solvents like ethanol (B145695) can accelerate the reaction rate.[2] |
| Platinum(IV) oxide (PtO₂) | None (used as a precursor) | Room temperature, H₂ (1-4 atm) | Adams' catalyst; highly effective for a broad range of hydrogenations. |
| Raney Nickel | None (alloy of Ni and Al) | Room temperature to moderate heat, H₂ (atmospheric to high pressure) | A cost-effective alternative to precious metal catalysts, known for its high activity.[3][4] It is pyrophoric and requires careful handling.[5] |
Note: The quantitative yield for the hydrogenation of this compound is expected to be high to quantitative under optimized conditions, given the high reactivity of isolated double bonds towards catalytic hydrogenation.
Experimental Protocols
The following protocols are representative methods for the catalytic hydrogenation of this compound. Safety Precaution: Catalytic hydrogenation should always be performed in a well-ventilated fume hood. Hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like Palladium on Carbon and Raney Nickel can be pyrophoric, especially after use and when dry. Always handle catalysts under an inert atmosphere or wetted with solvent.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C) at Atmospheric Pressure
This protocol describes a standard laboratory setup for the hydrogenation of this compound using a hydrogen-filled balloon.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Round-bottom flask with a stir bar
-
Three-way stopcock or septum
-
Hydrogen balloon
-
Vacuum/inert gas line
-
Celite® for filtration
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent (e.g., ethanol). A typical concentration is 0.1-0.5 M.
-
Inerting the System: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 1-5 mol% of the substrate). The catalyst should be handled as a slurry in the solvent if possible to minimize the risk of ignition.[2]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle 3-5 times to ensure a hydrogen atmosphere.[6]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the consumption of hydrogen (deflating of the balloon) or by analytical techniques such as GC-MS or TLC.
-
Work-up: Once the reaction is complete, purge the system with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper should not be allowed to dry as it is pyrophoric.[2] The filter cake should be quenched with water immediately after filtration.
-
Product Isolation: The solvent can be removed from the filtrate by rotary evaporation to yield methylcyclohexane.
Protocol 2: Hydrogenation using Raney® Nickel
This protocol outlines the use of Raney® Nickel, a highly active catalyst for alkene hydrogenation.
Materials:
-
This compound
-
Raney® Nickel (commercially available as a slurry in water or ethanol)
-
Ethanol
-
Hydrogenation vessel (e.g., Parr hydrogenator or a round-bottom flask)
-
Stirring mechanism
-
Hydrogen source
Procedure:
-
Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with the reaction solvent (e.g., ethanol) to remove the storage solvent. This should be done under an inert atmosphere.
-
Reaction Setup: In the hydrogenation vessel, combine the this compound and ethanol. Add the washed Raney® Nickel catalyst. The amount of catalyst can vary, but a starting point is 5-10% by weight of the substrate.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (can be from atmospheric to several atmospheres).
-
Reaction Conditions: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating may be applied. The reaction is typically rapid.
-
Work-up and Catalyst Removal: After the reaction is complete, vent the hydrogen and purge the vessel with nitrogen. The Raney® Nickel can be separated by filtration or decantation. As with Pd/C, the catalyst is pyrophoric and must be handled with care.
-
Product Isolation: The product, methylcyclohexane, is isolated by removal of the solvent from the filtrate.
Visualization of Key Concepts
Reaction Pathway
The hydrogenation of this compound proceeds through the adsorption of the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.
Caption: Reaction pathway for the catalytic hydrogenation of this compound.
Experimental Workflow
The general workflow for a typical catalytic hydrogenation experiment involves several key stages, from reactor setup to product analysis.
Caption: General experimental workflow for catalytic hydrogenation.
References
Application Note: GC-MS Analysis of 4-Methylcyclohexene Synthesis Products
Introduction
4-Methylcyclohexene is a valuable cycloalkene intermediate in organic synthesis and is commonly prepared via the acid-catalyzed dehydration of 4-methylcyclohexanol (B52717). This reaction is a staple in introductory organic chemistry laboratories and is relevant in various research and development settings. The synthesis, however, often yields a mixture of isomeric products, including the desired this compound, as well as 1-methylcyclohexene and 3-methylcyclohexene (B1581247) as primary byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for the qualitative and quantitative analysis of the reaction mixture. Its high separation efficiency and definitive compound identification capabilities allow for accurate determination of product distribution and purity. This application note provides a detailed protocol for the synthesis of this compound and the subsequent analysis of the product mixture by GC-MS.
Experimental Protocols
Part 1: Synthesis of this compound via Dehydration of 4-Methylcyclohexanol
This protocol outlines the acid-catalyzed dehydration of 4-methylcyclohexanol to produce a mixture of methylcyclohexene isomers.
Materials:
-
4-methylcyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
50 mL round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flasks
-
Heating mantle
-
Boiling chips or magnetic stir bar
Procedure:
-
To a 50 mL round-bottom flask, add 7.5 mL of 4-methylcyclohexanol, 2.0 mL of 85% phosphoric acid, and 30 drops of concentrated sulfuric acid. Add a few boiling chips or a magnetic stir bar.
-
Assemble a simple distillation apparatus and heat the reaction mixture gently with a heating mantle.
-
Collect the distillate, which will appear cloudy due to the co-distillation of the alkene products and water. The distillation temperature should be maintained between 90-105°C.
-
Continue the distillation until no more distillate is collected.
-
Transfer the collected distillate to a separatory funnel and wash it with 10 mL of saturated sodium chloride solution.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for 10-15 minutes.
-
Decant the dried product into a clean, tared vial and determine the yield.
Part 2: GC-MS Analysis of Synthesis Products
This protocol details the GC-MS analysis of the synthesized this compound product mixture.
Sample Preparation:
-
Dilute the dried product mixture 1:100 (v/v) with a suitable solvent, such as hexane (B92381) or ethyl acetate, in a GC vial.
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Standard GC system with a capillary inlet |
| Mass Spectrometer | Quadrupole or Ion Trap Mass Spectrometer |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector | Split/Splitless injector at 250°C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 40°C |
| Initial Hold Time | 2 minutes |
| Ramp Rate | 10°C/min |
| Final Temperature | 150°C |
| Final Hold Time | 2 minutes |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-200 |
Data Presentation
The GC-MS analysis of the reaction product mixture allows for the separation and identification of the main product and its isomers. The following table summarizes the expected quantitative data for the major components.
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 3-Methylcyclohexene | ~4.8 | 96 | 81, 67, 53 |
| This compound | ~5.0 | 96 | 81, 68, 54, 53 |
| 1-Methylcyclohexene | ~5.2 | 96 | 81, 67, 53 |
| 4-Methylcyclohexanol (unreacted) | ~7.5 | 114 | 96, 81, 71, 58 |
Note: Retention times are approximate and may vary depending on the specific instrument and conditions.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and GC-MS analysis of this compound.
Discussion
The acid-catalyzed dehydration of 4-methylcyclohexanol proceeds via an E1 elimination mechanism, which involves the formation of a secondary carbocation intermediate. This carbocation can then undergo rearrangement to a more stable tertiary carbocation, leading to the formation of the isomeric byproducts, 1-methylcyclohexene and 3-methylcyclohexene, in addition to the desired this compound.
The GC-MS analysis is crucial for elucidating the product distribution. The elution order of the isomers on a non-polar column is primarily determined by their boiling points. 3-Methylcyclohexene (b.p. 104°C) typically elutes first, followed by this compound (b.p. 101-102°C), and then 1-methylcyclohexene (b.p. 110°C).
The mass spectra provide definitive identification of each isomer. This compound is characterized by a significant peak at m/z 54, resulting from a retro-Diels-Alder fragmentation.[1] In contrast, 1-methylcyclohexene and 3-methylcyclohexene show a prominent base peak at m/z 81, corresponding to the loss of a methyl group.[2][3] The presence of unreacted 4-methylcyclohexanol can also be monitored, typically eluting at a later retention time due to its higher boiling point and polarity.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound and its subsequent analysis by GC-MS. The provided experimental parameters and expected data will enable researchers, scientists, and drug development professionals to accurately assess the purity and isomeric distribution of their synthesis products. The combination of chromatographic separation and mass spectrometric detection offers a robust and reliable method for the quality control of this important chemical intermediate.
References
Application Note and Protocol for the Purification of 4-Methylcyclohexene by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohexene is a valuable cyclic olefin intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. Commercial grades or products from synthesis reactions, such as the dehydration of 4-methylcyclohexanol, often contain isomeric impurities like 1-methylcyclohexene and 3-methylcyclohexene (B1581247), as well as the saturated analog, methylcyclohexane (B89554). Due to the close boiling points of these compounds, simple distillation is often inadequate for achieving high purity. Fractional distillation is the preferred laboratory method for separating these volatile components, leveraging slight differences in their vapor pressures to achieve a high degree of separation.
This document provides a detailed protocol for the purification of this compound using fractional distillation, including equipment setup, procedural steps, and methods for purity assessment.
Principles of Fractional Distillation
Fractional distillation is an enhanced distillation technique used to separate liquid mixtures of compounds with close boiling points. The core of this method is the fractionating column, which is placed between the distillation flask and the condenser. This column is designed to provide a large surface area, typically through the use of packing materials or by having indentations in the glass (a Vigreux column).
As the mixture is heated, the vapor rises into the fractionating column. This large surface area allows for a continuous series of condensation and vaporization cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point). By the time the vapor reaches the top of the column, it is almost pure, where it then passes into the condenser, liquefies, and is collected as the distillate. The efficiency of a fractionating column is often described in terms of "theoretical plates," where one theoretical plate represents one cycle of vaporization and condensation. A higher number of theoretical plates results in a better separation.
Data Presentation: Physical Properties of this compound and Potential Impurities
A successful purification strategy relies on understanding the physical properties of the target compound and its potential impurities. The following table summarizes the key physical properties for this compound and its common contaminants.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂ | 96.17 | 101-102 |
| Methylcyclohexane | C₇H₁₄ | 98.19 | 101[1] |
| 3-Methylcyclohexene | C₇H₁₂ | 96.17 | 104[1][2][3] |
| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 110-111[4][5][6] |
Experimental Protocol: Purification of this compound
This protocol details the purification of this compound from a mixture containing its isomers and methylcyclohexane.
Materials and Equipment
-
Crude this compound
-
Boiling chips or a magnetic stir bar
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying, if necessary)
-
Round-bottom flask (distilling flask), appropriately sized (should be no more than two-thirds full)
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux, or a packed column with Raschig rings or glass beads)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Clamps and stands to secure the apparatus
-
Glass wool or aluminum foil for insulation
-
Gas chromatograph (GC) for purity analysis
Pre-Distillation Preparation
-
Drying the Crude Sample: If the crude this compound contains water (appears cloudy or has a separate aqueous layer), it must be dried prior to distillation. Add a small amount of a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and allow it to stand for 15-20 minutes, or until the liquid is clear.
-
Transfer: Carefully decant or filter the dried crude this compound into the distilling flask.
-
Add Boiling Chips: Add a few boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling.
Apparatus Setup
-
Assemble the fractional distillation apparatus in a fume hood.
-
Securely clamp the distilling flask to a lab jack above the heating mantle.
-
Attach the fractionating column vertically to the neck of the distilling flask.
-
Place the distillation head on top of the fractionating column.
-
Insert a thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.
-
Attach the condenser to the side arm of the distillation head and secure it with a clamp.
-
Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.
-
Place a receiving flask at the outlet of the condenser to collect the distillate.
-
Wrap the fractionating column with glass wool or aluminum foil to insulate it and maintain the temperature gradient, which is crucial for efficient separation.
Distillation Process
-
Turn on the cooling water to the condenser.
-
If using a magnetic stirrer, begin stirring the contents of the distilling flask.
-
Begin to gently heat the distilling flask with the heating mantle.
-
Observe the liquid as it begins to boil and the vapor starts to rise through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column. A slow ascent is critical for achieving good separation.
-
Collecting the Forerun: The first fraction to distill will be enriched in the lowest boiling point components. In this case, a mixture of methylcyclohexane and this compound is expected to distill first. Collect this initial fraction (the "forerun") in a separate receiving flask. The head temperature should be closely monitored.
-
Collecting the Main Fraction: As the lower boiling components are removed, the temperature at the distillation head will begin to rise. When the temperature stabilizes at the boiling point of the next component, in this case, 3-methylcyclohexene (around 104 °C), you can choose to collect this as an intermediate fraction or continue to the main product. The primary goal is to isolate this compound. Since this compound has the lowest boiling point among the isomers, it will be the main component of the forerun. To obtain pure this compound, the distillation should be stopped after the initial fraction is collected and before the temperature rises significantly.
-
Maintain a slow and steady distillation rate of approximately 1-2 drops per second for optimal separation.
-
Ceasing Distillation: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and to avoid charring of any high-boiling residues.
-
Turn off the heating mantle and allow the apparatus to cool to room temperature before disassembling.
Post-Distillation Analysis
The purity of the collected fractions should be determined by gas chromatography (GC).
-
Sample Preparation: Prepare dilute samples of the crude mixture and each collected fraction in a suitable solvent (e.g., hexane (B92381) or diethyl ether).
-
GC Analysis: Inject the samples into the GC.
-
Data Interpretation: Compare the retention times of the peaks in the chromatograms to those of authentic standards of this compound, its isomers, and methylcyclohexane to identify the components in each fraction. Calculate the percentage purity of the this compound fraction by integrating the peak areas. A successful fractional distillation should yield this compound with a purity exceeding 98%.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Flammability: this compound and its isomers are flammable liquids. All handling and distillation should be performed in a well-ventilated fume hood, away from open flames and other sources of ignition.
-
Peroxide Formation: Alkenes can form explosive peroxides upon exposure to air and light over time. It is good practice to test for the presence of peroxides before distillation, especially with older samples. If peroxides are present, they must be removed before heating.
-
Pressure: Never heat a sealed apparatus. Ensure the distillation setup is not a closed system to prevent pressure buildup.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
Fractional distillation is an effective method for the purification of this compound from its close-boiling isomers and other impurities. Careful control of the distillation rate and efficient insulation of the fractionating column are critical for achieving high purity. Post-distillation analysis by gas chromatography is essential to confirm the purity of the final product. By following this detailed protocol, researchers can obtain high-purity this compound suitable for use in sensitive applications.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sciencemadness Discussion Board - No experience with fractional distillation. help me decide what column to buy? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Fractionating column - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Unsaturation Tests of 4-Methylcyclohexene
Introduction
These application notes provide detailed protocols for two common qualitative tests to determine the presence of unsaturation in 4-Methylcyclohexene: the bromine test and the Baeyer's test using potassium permanganate (B83412) (KMnO₄). Unsaturated compounds, such as alkenes and alkynes, contain carbon-carbon double or triple bonds. These tests are foundational in organic chemistry for the qualitative analysis of organic compounds and are crucial for researchers, scientists, and professionals in drug development to quickly assess the presence of π-bonds in a molecule. This compound, containing a carbon-carbon double bond within its cyclic structure, serves as an excellent model compound to illustrate these reactions.
The principle behind these tests lies in the reactivity of the π-bond. In the presence of bromine (Br₂), an electrophilic addition reaction occurs across the double bond, leading to a colorless dibromoalkane.[1][2] Similarly, potassium permanganate, a strong oxidizing agent, reacts with the double bond to form a diol, resulting in a distinct color change from purple to brown as manganese dioxide (MnO₂) precipitates.[3][4][5]
Data Presentation
The following table summarizes the expected observations when performing unsaturation tests on this compound compared to a saturated cycloalkane control (4-Methylcyclohexane).
| Test Reagent | Analyte | Initial Color of Reagent | Final Observation for this compound | Final Observation for 4-Methylcyclohexane (Saturated Control) |
| Bromine (Br₂) in an inert solvent | This compound | Orange-Red/Brown | The orange-red/brown color of the bromine solution disappears, resulting in a colorless solution.[6][7] | The orange-red/brown color of the bromine solution persists.[7] |
| Potassium Permanganate (KMnO₄) solution (Baeyer's Test) | This compound | Purple | The purple color of the KMnO₄ solution disappears, and a brown precipitate (MnO₂) is formed.[8][9][10] | The purple color of the KMnO₄ solution persists.[6] |
Experimental Workflows
The logical flow of the experimental procedures for both the bromine and Baeyer's tests are depicted below.
Caption: Experimental workflows for the Bromine and Baeyer's tests.
Experimental Protocols
Safety Precautions:
-
Always perform these experiments in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Bromine is highly corrosive, toxic, and volatile. Handle with extreme care.[1]
-
Potassium permanganate is a strong oxidizing agent.[4]
-
Organic solvents like carbon tetrachloride and dichloromethane (B109758) are toxic and should be handled with caution.[1]
Protocol 1: Bromine Test for Unsaturation
Objective: To detect the presence of a carbon-carbon double bond in this compound via an addition reaction with bromine.
Materials:
-
This compound
-
Saturated control (e.g., 4-Methylcyclohexane)
-
2% Bromine solution in an inert solvent (e.g., carbon tetrachloride or dichloromethane)[1]
-
Test tubes
-
Dropper or pipette
Procedure:
-
In a clean, dry test tube, place approximately 5 drops of this compound.[1]
-
Dissolve the sample in 1-2 mL of an inert solvent such as carbon tetrachloride or dichloromethane.[1]
-
Using a dropper, add the 2% bromine solution drop by drop to the test tube containing the this compound solution.[1]
-
After each drop, gently shake the test tube to ensure mixing.[1]
-
Continue adding the bromine solution until the orange-red color persists or disappears completely.
-
Record the observations. A positive test for unsaturation is indicated by the disappearance of the bromine color.[6][11]
-
Repeat the procedure using a saturated compound like 4-Methylcyclohexane as a negative control to observe a persistent orange-red color.
Reaction Mechanism: The reaction proceeds via an electrophilic addition mechanism. The π-bond of the alkene attacks the bromine molecule, forming a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the cyclic intermediate in an anti-addition, resulting in a vicinal dibromide.[2][12]
References
- 1. theory.labster.com [theory.labster.com]
- 2. homework.study.com [homework.study.com]
- 3. homework.study.com [homework.study.com]
- 4. theory.labster.com [theory.labster.com]
- 5. kemix.com.au [kemix.com.au]
- 6. byjus.com [byjus.com]
- 7. Methylcyclohexene Lab Report - 606 Words | Internet Public Library [ipl.org]
- 8. Tests for Unsaturation: Simple Methods & Examples [vedantu.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Bromine test - Wikipedia [en.wikipedia.org]
- 12. brainly.com [brainly.com]
Application Notes and Protocols for Chiral Catalysts in Enantioselective Reactions of 4-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chiral catalysts in key enantioselective reactions of 4-methylcyclohexene, a prochiral alkene. The focus is on providing practical guidance for achieving high enantioselectivity in epoxidation, dihydroxylation, and hydrogenation reactions, which are fundamental transformations in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
Introduction
The selective synthesis of single enantiomers of chiral molecules is a critical challenge in modern organic chemistry, particularly in drug development, where the pharmacological activity of a molecule is often dependent on its stereochemistry. This compound serves as a valuable model substrate for the development and optimization of asymmetric catalytic reactions due to its simple structure and the presence of a prochiral double bond. This document outlines established protocols using well-known chiral catalytic systems to achieve high levels of enantiocontrol in the transformation of this compound.
Enantioselective Epoxidation: Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a widely used method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex.[1][2] This reaction is particularly effective for cis-disubstituted and conjugated alkenes, and its application to cyclic alkenes like this compound allows for the synthesis of valuable chiral epoxides.
Data Presentation: Enantioselective Epoxidation of this compound
| Catalyst (mol%) | Oxidant | Co-catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| (R,R)-Jacobsen's Catalyst (10) | NaOCl (buffered) | N-Methylmorpholine N-oxide (NMO) | CH₂Cl₂/H₂O | 0 | 4 | 85 | 86 | [3] |
Experimental Protocol: Jacobsen-Katsuki Epoxidation of this compound
Materials:
-
This compound
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst][4]
-
Commercial household bleach (e.g., Clorox, buffered to pH ~11.3 with Na₂HPO₄ and NaOH)[1]
-
N-Methylmorpholine N-oxide (NMO)
-
Dichloromethane (CH₂Cl₂)
-
0.05 M Na₂HPO₄ solution
-
1 M NaOH solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Magnetic stir bar
-
Erlenmeyer flask (50 mL)
-
Ice bath
Procedure: [1]
-
In a 50 mL Erlenmeyer flask equipped with a stir bar, dissolve this compound (0.5 g) and (R,R)-Jacobsen's catalyst (10 mol%) in 5 mL of CH₂Cl₂.
-
In a separate beaker, prepare the buffered bleach solution by adding 5 mL of 0.05 M Na₂HPO₄ solution to 12.5 mL of commercial household bleach. Adjust the pH of this solution to approximately 11.3 by the dropwise addition of 1 M NaOH solution.
-
Cool the flask containing the alkene and catalyst to 0 °C using an ice bath.
-
To the cooled solution, add the buffered bleach solution and stir the biphasic mixture vigorously at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically 4 hours), separate the organic layer.
-
Wash the organic layer with water (2 x 5 mL) and then with saturated aqueous NaCl solution (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purify the epoxide by flash chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.[1]
Enantioselective Dihydroxylation: Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[5][6] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), simplifying the experimental setup.[5][7]
Data Presentation: Sharpless Asymmetric Dihydroxylation of this compound
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product Enantiomer | Ref. |
| AD-mix-β | t-BuOH/H₂O | 0 | 24 | >95 | 94 | (1R,2R) | [8] |
| AD-mix-α | t-BuOH/H₂O | 0 | 24 | >95 | 97 | (1S,2S) | [8] |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of this compound
Materials:
-
This compound
-
AD-mix-α or AD-mix-β[9]
-
tert-Butanol (t-BuOH)
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, for slow-reacting alkenes)[5]
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) or Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stir bar
-
Round-bottom flask (25 mL)
-
Ice bath
Procedure: [8]
-
To a 25 mL round-bottom flask fitted with a magnetic stirrer, add 5 mL of t-BuOH, 5 mL of water, and 1.4 g of AD-mix-α or AD-mix-β.
-
Stir the mixture at room temperature until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1 mmol of this compound to the cooled mixture.
-
Stir the reaction vigorously at 0 °C. For slower reactions, the mixture can be stirred at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 24 hours), quench the reaction by adding 1.5 g of sodium sulfite and stir for an additional hour at room temperature.
-
Extract the mixture with ethyl acetate or CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude diol.
-
Purify the diol by flash chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Enantioselective Hydrogenation
Asymmetric hydrogenation is a fundamental method for the synthesis of chiral compounds, and various chiral transition metal catalysts, particularly those based on rhodium, iridium, and ruthenium, have been developed for this purpose.[2] The choice of metal and chiral ligand is crucial for achieving high enantioselectivity.
Data Presentation: Enantioselective Hydrogenation of this compound
Experimental Protocol: General Procedure for Enantioselective Hydrogenation of this compound
Materials:
-
This compound
-
Chiral Catalyst (e.g., [Rh(COD)(ligand)]BF₄, [Ir(COD)(ligand)]BARF, or Ru(OAc)₂(ligand))
-
Hydrogen gas (H₂)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane, or toluene)
-
High-pressure autoclave or a balloon hydrogenation setup
-
Magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure autoclave or a Schlenk flask with the chiral catalyst (typically 0.1-1 mol%).
-
Add the anhydrous, degassed solvent.
-
Add this compound to the reaction vessel.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure (typically 1-50 atm).
-
Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C) for the specified time.
-
Monitor the reaction for hydrogen uptake and by GC or NMR analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the product, methylcyclohexane, by flash chromatography if necessary to remove the catalyst.
-
Determine the enantiomeric excess of the product. This can be challenging for a saturated hydrocarbon and may require derivatization or the use of a chiral stationary phase in GC.
Visualizations
Logical Relationship in Enantioselective Catalysis
Caption: Chiral catalyst interaction with a prochiral substrate.
Experimental Workflow for Enantioselective Reactions
Caption: General workflow for asymmetric synthesis.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
Application Notes and Protocols: Reaction Kinetics of 4-Methylcyclohexene Pyrolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction kinetics of 4-methylcyclohexene pyrolysis, including key quantitative data, experimental protocols, and a visualization of the primary reaction pathway. This information is valuable for understanding the thermal decomposition of cyclic hydrocarbons, which is relevant in various fields, including organic synthesis, combustion chemistry, and materials science.
Data Presentation
The pyrolysis of this compound primarily proceeds through a retro-Diels-Alder reaction, yielding propylene (B89431) and 1,3-butadiene (B125203) as the main products. The reaction kinetics have been investigated using techniques such as single-pulse shock tube experiments.
Table 1: Arrhenius Parameters for the Unimolecular Decyclization of this compound
The following table summarizes the Arrhenius parameters for the primary decomposition reaction of this compound. The rate constant, k, is expressed in the Arrhenius form: k = A exp(-Ea / RT), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature.
| Reaction | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (K) | Reference |
| This compound → Propylene + 1,3-Butadiene | 10¹⁵.¹³ | 66.6 | 900 - 1150 | [1] |
Table 2: Primary Product Distribution from this compound Pyrolysis
The main primary products from the thermal reactions of this compound have been identified and quantified. The distribution highlights the prevalence of the retro-Diels-Alder pathway.
| Product | Molar Quantity |
| Propylene | ≈ 1 |
| 1,3-Butadiene | ≈ 1 |
| Methane | > |
| Cyclohexadiene | > |
| Ethylene | > |
| Cyclopentene | > |
| Methylcyclopentene |
Note: The relative quantities are based on the abstract of the study by Sakai et al. (1972) and are presented as approximate molar ratios.
Experimental Protocols
The following sections detail the methodologies for key experiments in studying the pyrolysis of this compound.
Protocol 1: Single-Pulse Shock Tube Pyrolysis
This method is used to study gas-phase unimolecular reactions at high temperatures and short reaction times.
Objective: To determine the Arrhenius parameters for the thermal decomposition of this compound.
Apparatus:
-
Single-pulse shock tube
-
Gas chromatograph (GC) for product analysis
-
High-vacuum system
-
Pressure and temperature measurement instrumentation
Procedure:
-
Mixture Preparation: Prepare a dilute mixture of this compound in an inert gas (e.g., argon). The concentration of this compound should be low to minimize bimolecular reactions.
-
Shock Tube Operation:
-
Evacuate the shock tube to a high vacuum.
-
Introduce the reactant gas mixture into the driven section of the shock tube.
-
Introduce a high-pressure driver gas (e.g., helium) into the driver section, separated from the driven section by a diaphragm.
-
Rupture the diaphragm to generate a shock wave that propagates through the reactant mixture, rapidly heating it to the desired reaction temperature.
-
The shock wave reflects off the end wall, further heating and compressing the gas for a specific reaction time (the "dwell time").
-
A rarefaction wave quenches the reaction rapidly.
-
-
Product Analysis:
-
Extract the post-shock gas mixture.
-
Analyze the product distribution using a gas chromatograph equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID).
-
Quantify the concentrations of reactants and products.
-
-
Data Analysis:
-
Calculate the first-order rate constant (k) at each temperature using the equation: k = (1/t) * ln(C₀/C), where t is the dwell time, C₀ is the initial concentration of this compound, and C is the final concentration.
-
Plot ln(k) versus 1/T (Arrhenius plot).
-
Determine the activation energy (Ea) and the pre-exponential factor (A) from the slope (-Ea/R) and the intercept (ln(A)) of the Arrhenius plot, respectively.[1]
-
Mandatory Visualization
The primary pyrolysis pathway of this compound is a concerted retro-Diels-Alder reaction.
Caption: Primary reaction pathway of this compound pyrolysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methylcyclohexene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methylcyclohexene via the acid-catalyzed dehydration of 4-methylcyclohexanol (B52717).
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound from 4-methylcyclohexanol?
The synthesis proceeds through an E1 (unimolecular elimination) mechanism. The reaction is initiated by the protonation of the hydroxyl group of 4-methylcyclohexanol by the acid catalyst (e.g., sulfuric acid or phosphoric acid). This converts the poor leaving group (-OH) into a good leaving group (H₂O). The departure of the water molecule results in the formation of a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond in this compound.[1][2]
Q2: Why is a mixture of phosphoric acid and sulfuric acid often used as a catalyst?
Phosphoric acid is the primary catalyst for the dehydration reaction. However, the reaction can be slow. A small amount of concentrated sulfuric acid is often added to increase the reaction rate.[3][4] While effective, sulfuric acid is a strong oxidizing agent and can lead to charring and the formation of side products if used in excess or at very high temperatures.[5]
Q3: What are the key physical properties to consider during purification?
The success of the purification by distillation relies on the significant difference in boiling points between the starting material and the product. Water is also a byproduct of the reaction and can co-distill with the product.
| Compound | Boiling Point (°C) |
| This compound | 101-102 |
| 4-Methylcyclohexanol | 171-173 |
| Water | 100 |
Q4: What are the common isomeric side products observed in this reaction?
Besides the desired this compound, rearrangement of the carbocation intermediate can lead to the formation of other isomers, such as 3-methylcyclohexene (B1581247) and 1-methylcyclohexene.[6] The distribution of these products can change with reaction time, a phenomenon sometimes referred to as the "Evelyn Effect".[6][7] Longer reaction times tend to favor the formation of the more substituted (and thermodynamically more stable) 1-methylcyclohexene.[6]
Troubleshooting Guide
Low Product Yield
Q: My final yield of this compound is significantly lower than expected. What are the potential causes?
A: Several factors can contribute to low yield. Consider the following possibilities:
-
Incomplete Reaction: The dehydration reaction is an equilibrium process.[8] To drive the reaction towards the product, the this compound should be distilled out of the reaction mixture as it is formed, in accordance with Le Châtelier's principle.[8] Ensure your distillation setup is efficient and the heating temperature is appropriate to distill the product without distilling the starting material.
-
Loss of Product During Workup:
-
Incomplete Extraction: Ensure thorough mixing during the washing steps to remove acidic impurities and water-soluble byproducts.
-
Premature Separation: Allow the aqueous and organic layers to separate completely before attempting to isolate the organic layer.
-
Transfer Losses: Minimize the number of transfers between glassware. Ensure all glassware is clean and dry to avoid loss of product adhering to the surfaces.[9]
-
-
Inefficient Distillation:
-
Incorrect Thermometer Placement: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Heating Rate: Heating the reaction mixture too quickly can cause the starting material to co-distill with the product.[8] A slow and steady heating rate is crucial.
-
Poor Insulation: Insulating the distillation column can help maintain the proper temperature gradient for efficient separation.
-
Product Purity Issues
Q: My final product is cloudy or contains a second layer. What should I do?
A: Cloudiness or the presence of a second layer indicates the presence of water. To resolve this:
-
Wash with Saturated Sodium Chloride (Brine): Transfer the product to a separatory funnel and wash with a saturated sodium chloride solution. This will help to draw water out of the organic layer.[9]
-
Drying with Anhydrous Salt: After separating the organic layer, dry it over an anhydrous salt like sodium sulfate (B86663) or calcium chloride.[10][11] Add the drying agent until it no longer clumps together.
-
Filter: Decant or filter the dried product to remove the drying agent before final analysis or use.
Q: The IR spectrum of my product shows a broad peak around 3300 cm⁻¹. What does this signify?
A: A broad peak in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of an alcohol. This indicates that your product is contaminated with unreacted 4-methylcyclohexanol. To purify your product, you will need to perform a careful fractional distillation.
Q: My gas chromatography (GC) analysis shows multiple peaks. What are they?
A: While the main peak should be this compound, other peaks may represent:
-
Isomeric Products: As mentioned in the FAQs, 3-methylcyclohexene and 1-methylcyclohexene are common side products.[6]
-
Unreacted Starting Material: If the distillation was not efficient, some 4-methylcyclohexanol may be present.
-
Solvent: If a solvent was used during the workup, a peak corresponding to that solvent may be visible.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Please consult your institution's specific procedures and safety guidelines.
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Reagents: In the round-bottom flask, combine 4-methylcyclohexanol, 85% phosphoric acid, and a few drops of concentrated sulfuric acid.[3][10] Add a boiling chip or a magnetic stir bar.
-
Distillation: Heat the mixture gently. The product, this compound, will co-distill with the water formed during the reaction at a temperature around 100-102°C.[4][8] Collect the distillate in the receiving flask, which should be cooled in an ice bath to minimize evaporation.
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate with a saturated sodium chloride solution to remove the bulk of the water.[9]
-
Separate and discard the aqueous layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.[11]
-
Again, separate and discard the aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate.[10][11] Swirl the flask and let it stand for 10-15 minutes.
-
Final Purification: Carefully decant or filter the dried liquid into a clean, pre-weighed flask to obtain the final product.
-
Characterization: Determine the yield and characterize the product using techniques such as boiling point determination, infrared (IR) spectroscopy, and gas chromatography (GC).[10][12]
Visualizations
Caption: Figure 1: E1 Mechanism for this compound Synthesis.
Caption: Figure 2: Experimental Workflow.
Caption: Figure 3: Troubleshooting Low Yield.
References
- 1. brainly.com [brainly.com]
- 2. bartleby [bartleby.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. marmacs.org [marmacs.org]
- 7. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. Preparation of this compound From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. docsity.com [docsity.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Dehydration of 4-Methylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the acid-catalyzed dehydration of 4-methylcyclohexanol (B52717).
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the dehydration of 4-methylcyclohexanol?
The primary product is 4-methylcyclohexene, formed through an E1 elimination mechanism.[1] This reaction involves the protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form a secondary carbocation, and subsequent deprotonation to yield the alkene.
Q2: What are the common side products observed in this reaction?
Common side products include isomeric alkenes such as 1-methylcyclohexene and 3-methylcyclohexene.[2] These are formed via carbocation rearrangements. In some cases, minor ring contraction products might be observed, though this is more common with other isomers of methylcyclohexanol.[3] Polymerization of the alkene products can also occur, especially under harsh reaction conditions.
Q3: What is the "Evelyn Effect"?
The Evelyn Effect refers to the change in the distribution of alkene products over the duration of the reaction.[2][4] Typically, the proportion of rearranged, more stable alkenes (like 1-methylcyclohexene) increases with longer reaction times.[2][4]
Q4: Which acid catalyst is best for this reaction?
Both sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used. Phosphoric acid is generally preferred as it is less prone to causing extensive charring and polymerization compared to sulfuric acid.[5][6] A small amount of sulfuric acid is sometimes used in conjunction with phosphoric acid to increase the reaction rate.[6]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired this compound | - Incomplete reaction. - Loss of product during distillation. - Significant formation of side products. | - Ensure the reaction is heated to the appropriate temperature to allow for distillation of the product as it forms, driving the equilibrium forward (Le Chatelier's Principle).[7] - Carefully control the distillation temperature to prevent co-distillation of the starting material.[6][8] - Use a milder acid catalyst like phosphoric acid to minimize side reactions. |
| High proportion of 1-methylcyclohexene and/or 3-methylcyclohexene | - Carbocation rearrangement. This is favored by high temperatures and longer reaction times. | - Keep the reaction time to a minimum. Distill the product as it is formed to remove it from the acidic conditions that promote rearrangement. - Use the lowest effective temperature for the reaction and distillation. |
| Formation of a dark, tarry substance (charring) | - Use of a strong, oxidizing acid like concentrated sulfuric acid. - Overheating the reaction mixture. | - Use 85% phosphoric acid as the primary catalyst.[5] - If using sulfuric acid, use it sparingly as a co-catalyst with phosphoric acid. - Maintain careful temperature control throughout the experiment. |
| Polymeric material in the product | - High concentration of acid catalyst. - High reaction temperature. - Allowing the alkene product to remain in the hot, acidic reaction mixture. | - Use the minimum effective amount of acid catalyst. - Distill the alkene product as soon as it is formed. - Ensure the collection flask for the distillate is kept cool. |
| Product is contaminated with the starting alcohol | - Distillation temperature is too high, causing the higher-boiling point alcohol to co-distill with the alkene. | - Carefully monitor and control the distillation temperature. The boiling point of this compound is around 101-102°C, while 4-methylcyclohexanol boils at 171-173°C.[7] |
| Aqueous layer observed in the final product | - Incomplete separation during the work-up. - Water co-distilling with the product. | - Wash the distillate with a saturated sodium chloride (brine) solution to help remove dissolved water and any co-distilled acid.[5] - Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate. |
Product Distribution Data
The following table summarizes the typical product distribution over time, illustrating the Evelyn Effect.
| Reaction Time | This compound (%) | 3-Methylcyclohexene (%) | 1-Methylcyclohexene (%) |
| Early | ~80 | ~15 | ~5 |
| Later | ~65 | ~20 | ~15 |
Data adapted from a study on the dehydration of 4-methylcyclohexanol with phosphoric acid.[2] A separate study showed the percentage of this compound decreasing from 74.35% to 67.88% and 1-methylcyclohexene increasing from 10.61% to 29.52% between two collected fractions.[4]
Experimental Protocol: Dehydration of 4-Methylcyclohexanol
This protocol is designed to minimize the formation of side products.
Materials:
-
4-methylcyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄) (optional, as a co-catalyst)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Distillation apparatus (Hickman still or simple distillation setup)
-
Heating mantle or sand bath
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-methylcyclohexanol and 85% phosphoric acid. A few drops of concentrated sulfuric acid can be added to catalyze the reaction. Add a boiling chip or a magnetic stir bar.
-
Distillation: Assemble a distillation apparatus. Heat the flask gently to a temperature that allows for the distillation of the alkene product (boiling point ~101-102°C) as it is formed.[7] This continuous removal of the product shifts the equilibrium towards the products, maximizing the yield.
-
Work-up:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with a saturated sodium chloride solution. This will help remove any residual acid and decrease the solubility of the organic product in the aqueous layer.[5]
-
Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
-
Drying: Add anhydrous sodium sulfate to the organic layer to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes.
-
Final Product Isolation: Carefully decant or filter the dried liquid into a pre-weighed vial to obtain the final product.
Visualizing Reaction Pathways
The following diagrams illustrate the reaction mechanisms involved in the dehydration of 4-methylcyclohexanol.
Caption: Main reaction pathway for the dehydration of 4-methylcyclohexanol.
Caption: Formation of side products via carbocation rearrangements.
References
- 1. brainly.com [brainly.com]
- 2. marmacs.org [marmacs.org]
- 3. researchgate.net [researchgate.net]
- 4. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 5. studylib.net [studylib.net]
- 6. scribd.com [scribd.com]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Byproduct Formation in Methylcyclohexene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering byproduct formation during the synthesis of methylcyclohexene isomers. The focus is on the common acid-catalyzed dehydration of 2-methylcyclohexanol (B165396), which often yields a mixture of 1-methylcyclohexene and 3-methylcyclohexene (B1581247).
Frequently Asked Questions (FAQs)
Q1: Why do I obtain a mixture of 1-methylcyclohexene and 3-methylcyclohexene from the dehydration of 2-methylcyclohexanol?
A1: The formation of both 1-methylcyclohexene and 3-methylcyclohexene from 2-methylcyclohexanol is a common outcome of the E1 elimination mechanism.[1] The reaction proceeds through a secondary carbocation intermediate after the protonated hydroxyl group leaves as water. A base can then abstract a proton from two different adjacent carbons, leading to the two different alkene products.[1][2]
Q2: What determines the ratio of 1-methylcyclohexene to 3-methylcyclohexene in my product mixture?
A2: The product ratio is governed by a combination of thermodynamic and kinetic factors, often summarized by Zaitsev's rule and the stability of the resulting alkenes.[3]
-
Thermodynamic Control: Under equilibrium conditions, the more stable alkene is the major product. 1-Methylcyclohexene is a trisubstituted alkene, making it thermodynamically more stable than the disubstituted 3-methylcyclohexene.[4][5] Therefore, it is often the major product.[3][6]
-
Kinetic Control: The relative activation energies for the formation of each product can also influence the ratio. In some cases, the kinetically favored product, which forms faster, may be the less stable isomer.[3]
-
Reaction Conditions: The choice of acid catalyst, reaction temperature, and reaction time can shift the balance between thermodynamic and kinetic control.
Q3: I am observing a significant amount of methylenecyclohexane (B74748) as a byproduct. Why is this happening?
A3: Methylenecyclohexane, an exocyclic alkene, can also form as a minor product.[3] Its formation can be attributed to a carbocation rearrangement. The initial secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation.[3] Deprotonation from the methyl group of this tertiary carbocation then leads to methylenecyclohexane.[3] Generally, methylenecyclohexane is less stable than the endocyclic isomers.[5]
Q4: Can I influence the product ratio to favor 1-methylcyclohexene?
A4: Yes, to favor the thermodynamically more stable 1-methylcyclohexene (the Zaitsev product), you should use reaction conditions that promote equilibrium. This typically involves using a strong, non-bulky base (in the context of E2) or allowing for longer reaction times and higher temperatures in acid-catalyzed dehydration to ensure the reaction reaches thermodynamic equilibrium.[7][8]
Q5: How can I minimize the formation of byproducts in my reaction?
A5: To minimize byproduct formation, careful control of reaction conditions is crucial. Using a specific catalyst can also influence the outcome. For example, the dehydration of 2-methylcyclohexanol over aluminum oxide can produce nearly equal amounts of 1-methylcyclohexene and 3-methylcyclohexene, deviating from the typical Zaitsev's rule outcome.[3] Additionally, ensuring the purity of your starting material is important, as isomers of 2-methylcyclohexanol can lead to different product distributions.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Higher than expected yield of 3-methylcyclohexene | The reaction may be under kinetic control rather than thermodynamic control.[3] | Increase the reaction time or temperature to allow the system to reach thermodynamic equilibrium, which favors the more stable 1-methylcyclohexene. |
| A bulky base or specific catalyst might be favoring the Hofmann (less substituted) product.[8] | If applicable to your reaction (e.g., E2 elimination), switch to a smaller, non-hindered base. For dehydration, re-evaluate your choice of acid catalyst. | |
| Formation of unexpected isomers (e.g., 4-methylcyclohexene) | Isomerization of the carbocation intermediate or the alkene products under acidic conditions.[11] | Reduce the reaction temperature or use a milder acid catalyst. Isomerization can also occur during distillation, so optimize your purification process. |
| Starting material may be a mixture of methylcyclohexanol isomers. | Analyze the purity of your starting 2-methylcyclohexanol using techniques like GC-MS or NMR. | |
| Low overall yield of alkenes | Incomplete reaction. | Ensure sufficient reaction time and temperature. Monitor the reaction progress using TLC or GC. |
| Product loss during workup and purification.[12] | Carefully perform extraction and distillation steps. Ensure all glassware is properly handled to minimize transfer losses. | |
| Polymerization of the alkene products, often indicated by a dark residue in the reaction flask.[6] | Avoid excessively high temperatures or prolonged exposure to the acid catalyst. Distill the alkene products as they are formed to remove them from the acidic environment.[13] |
Quantitative Data Summary
The following table summarizes typical product distributions from the acid-catalyzed dehydration of 2-methylcyclohexanol under various conditions.
| Starting Material | Acid Catalyst | Temperature | 1-Methylcyclohexene (%) | 3-Methylcyclohexene (%) | Other Byproducts (%) | Reference |
| 2-Methylcyclohexanol | H₃PO₄ | Reflux | 77.19 (initial fraction) | 2.33 (initial fraction) | - | [14] |
| 2-Methylcyclohexanol | H₃PO₄ | Reflux | 54.78 (second fraction) | 30.78 (second fraction) | - | [14] |
| 2-Methylcyclohexanol | 9M H₂SO₄ | Distillation | 66.35 | 33.65 | - | [6] |
| 2-Methylcyclohexanol | 9M H₂SO₄ | Distillation | ~31 | ~69 | - | [15] |
Note: Product ratios can vary significantly based on the specific experimental setup and conditions.
Experimental Protocols
Acid-Catalyzed Dehydration of 2-Methylcyclohexanol
This protocol outlines a general procedure for the synthesis of a mixture of 1-methylcyclohexene and 3-methylcyclohexene.
Materials:
-
2-methylcyclohexanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine 2-methylcyclohexanol and a catalytic amount of concentrated sulfuric acid or phosphoric acid.[11]
-
Set up a simple or fractional distillation apparatus.[15]
-
Heat the mixture to gently distill the alkene products as they form. The boiling points of the products (around 100-110°C) are lower than that of the starting alcohol (around 165°C).[13]
-
Collect the distillate, which will contain the alkene products and water.
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[12]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Decant the dried product.
-
Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of 1-methylcyclohexene and 3-methylcyclohexene.[6]
Visualizations
Caption: E1 mechanism for the dehydration of 2-methylcyclohexanol.
Caption: Energy profile illustrating thermodynamic vs. kinetic control.
Caption: Troubleshooting workflow for unexpected product ratios.
References
- 1. brainly.com [brainly.com]
- 2. brainly.com [brainly.com]
- 3. PC GAMESS Tutorial: Dehydration Reaction, Part 1 [people.chem.ucsb.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Experiment #5 [sas.upenn.edu]
- 7. Zaytsev's rule - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 15. Alkenes: Preparation, Reactions and Properties [sas.upenn.edu]
Minimizing carbocation rearrangement in 4-Methylcyclohexene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carbocation rearrangement during the synthesis of 4-methylcyclohexene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary challenges?
A1: The most prevalent laboratory method for synthesizing this compound is the acid-catalyzed dehydration of 4-methylcyclohexan-1-ol.[1][2][3] This E1 elimination reaction involves the protonation of the alcohol's hydroxyl group, followed by the loss of water to form a secondary carbocation, which then loses a proton to form the alkene.[4][5]
The primary challenge in this synthesis is the rearrangement of the secondary carbocation intermediate to a more stable tertiary carbocation. This rearrangement leads to the formation of undesired isomers, principally 1-methylcyclohexene and, to a lesser extent, 3-methylcyclohexene, reducing the yield and purity of the target compound, this compound.[2][6] This phenomenon of changing product distribution over time is sometimes referred to as the "Evelyn Effect".[2][6]
Q2: What is the "Evelyn Effect" and how does it impact the product distribution?
A2: The "Evelyn Effect" refers to the observation that the product distribution in the dehydration of methylcyclohexanols can change over the course of the reaction.[2][6] At the beginning of the reaction, the kinetically favored product, this compound, is the major product. However, as the reaction progresses and equilibrium is approached, the thermodynamically more stable, rearranged products, such as 1-methylcyclohexene, increase in proportion.[2] Prolonged reaction times or allowing the product to remain in the acidic reaction mixture can lead to more extensive rearrangement.[2]
Q3: Are there alternative synthesis routes to this compound that avoid carbocation rearrangement?
A3: While the acid-catalyzed dehydration of 4-methylcyclohexan-1-ol is common, alternative methods can be employed to circumvent the issue of carbocation rearrangement. These methods typically involve reaction pathways that do not generate a free carbocation. Examples include:
-
Pyrolysis of esters: The pyrolysis of esters, such as the acetate (B1210297) ester of 4-methylcyclohexanol, proceeds through a concerted, syn-elimination mechanism (Ei) and avoids carbocation intermediates.
-
Hofmann elimination: This reaction involves the exhaustive methylation of an amine, followed by elimination with a strong base. For example, the Hofmann elimination of N,N,N-trimethyl-4-methylcyclohexylammonium hydroxide (B78521) yields this compound.
-
Cope elimination: The Cope elimination of the N-oxide of N,N-dimethyl-4-methylcyclohexylamine also proceeds through a syn-elimination mechanism, avoiding carbocation formation.
These methods often require multiple steps and may have their own set of challenges but can provide a higher yield of the desired isomer.
Troubleshooting Guides
Issue 1: Low yield of this compound and a high proportion of 1-methylcyclohexene.
This is the most common issue and is directly related to carbocation rearrangement.
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain the lowest possible temperature that allows for the distillation of the product as it forms.[7] Lower temperatures disfavor the energy-intensive carbocation rearrangement.
-
Use a Milder Acid Catalyst: While strong acids like sulfuric acid are effective, they also promote rearrangement. Consider using 85% phosphoric acid as the primary catalyst, with only a catalytic amount of sulfuric acid.[1][8]
-
Immediate Distillation of Product: The key to maximizing the yield of this compound is to remove it from the reaction mixture as soon as it is formed.[1][9] This is an application of Le Chatelier's principle, driving the equilibrium towards the desired product and minimizing its exposure to the acidic conditions that promote isomerization.[9]
-
Shorten Reaction Time: Prolonged contact with the acid catalyst will increase the amount of rearranged products.[2] Monitor the reaction closely and stop the distillation once the desired product has been collected.
Quantitative Data on Product Distribution:
The following table summarizes the typical product distribution in the dehydration of 4-methylcyclohexan-1-ol with phosphoric acid, illustrating the effect of reaction time.
| Reaction Time | This compound (%) | 3-Methylcyclohexene (%) | 1-Methylcyclohexene (%) |
| Early | ~80 | ~15 | ~5 |
| Prolonged | ~65 | ~20 | ~15 |
Data adapted from a study on the "Evelyn Effect".[2]
Issue 2: The reaction mixture turns dark or chars.
Charring indicates decomposition of the organic material, often due to excessive heat or highly concentrated acid.
Troubleshooting Steps:
-
Ensure Even Heating: Use a heating mantle with a stirrer to ensure the reaction mixture is heated evenly and to avoid localized overheating.
-
Control the Heating Rate: Increase the temperature gradually to the desired point.
-
Use an appropriate amount of Sulfuric Acid: While sulfuric acid is a good catalyst, an excess can lead to charring. Use it in catalytic amounts as suggested in established protocols.[1]
Experimental Protocols
Detailed Methodology for the Dehydration of 4-Methylcyclohexan-1-ol:
This protocol is designed to favor the formation of this compound.
Materials:
-
4-methylcyclohexan-1-ol
-
85% Phosphoric acid
-
Concentrated Sulfuric acid
-
Anhydrous sodium sulfate (B86663)
-
Saturated sodium chloride solution
-
5-mL conical vial with a spin vane
-
Hickman distillation head
-
Water-cooled condenser
-
Drying tube with calcium chloride
-
Heating mantle with magnetic stirrer
-
Collection vial
Procedure:
-
To a tared 5-mL conical vial containing a spin vane, add approximately 1.5 mL of 4-methylcyclohexan-1-ol and record the exact mass.
-
In a fume hood, carefully add 0.40 mL of 85% phosphoric acid and 5-6 drops of concentrated sulfuric acid to the conical vial.
-
Assemble the Hickman distillation apparatus by attaching the Hickman head and the water-cooled condenser to the vial. Place a drying tube filled with calcium chloride at the top of the condenser.
-
Begin stirring and gently heat the mixture to a temperature of 160-180°C.
-
As the reaction proceeds, the this compound and water will co-distill. Collect the distillate that accumulates in the well of the Hickman head periodically and transfer it to a clean collection vial.
-
Continue the distillation until no more product is being formed.
-
Wash the collected distillate with a small amount of saturated sodium chloride solution to remove any acidic impurities and some of the water.
-
Separate the organic layer (top layer) from the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.
-
Carefully decant or pipette the dried this compound into a clean, tared vial to determine the final yield.
-
Characterize the product using techniques such as IR spectroscopy (to observe the disappearance of the O-H stretch and the appearance of the C=C stretch) and gas chromatography (to determine the product distribution).
Visualizations
Caption: Experimental workflow emphasizing immediate product distillation.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. marmacs.org [marmacs.org]
- 3. scribd.com [scribd.com]
- 4. brainly.com [brainly.com]
- 5. youtube.com [youtube.com]
- 6. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 7. This compound (CAS 591-47-9) [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
Troubleshooting low yield in 4-methylcyclohexanol dehydration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the acid-catalyzed dehydration of 4-methylcyclohexanol (B52717) to produce methylcyclohexenes.
Troubleshooting Guide
This guide addresses common issues that can lead to diminished product yields and provides actionable solutions.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| LOW-YIELD-001 | My final product yield is significantly lower than expected. What are the common causes? | 1. Incomplete Reaction: The equilibrium was not sufficiently shifted towards the products.[1][2] 2. Loss of Product During Distillation: The distillation was not carried out effectively, or some product did not distill. 3. Side Reactions: Polymerization or charring of the starting material or product may have occurred.[1][2] 4. Inefficient Purification: Product was lost during the washing and drying steps.[2][3] | 1. Drive the Equilibrium: Continuously distill the alkene products and water as they form to shift the equilibrium according to Le Chatelier's principle.[1][2] 2. Optimize Distillation: Ensure the distillation apparatus is properly set up and the temperature is carefully controlled to be just above the boiling point of the products but below that of the starting material.[4] 3. Control Reaction Conditions: Use a combination of phosphoric acid and a minimal amount of sulfuric acid to reduce charring.[2] Avoid excessively high temperatures. 4. Careful Work-up: Perform liquid-liquid extractions carefully to ensure complete separation of the organic and aqueous layers. Ensure the drying agent is sufficient to remove all water. |
| LOW-YIELD-002 | The reaction mixture turned dark brown or black. How does this affect my yield? | This indicates charring, which is the decomposition of the organic material by the strong acid catalyst, typically sulfuric acid.[1][2] This reduces the amount of starting material available to form the desired product. | Use phosphoric acid as the primary catalyst, with only a few drops of sulfuric acid to increase the reaction rate without causing significant charring.[2][3] Maintain a controlled heating temperature. |
| LOW-YIELD-003 | My distilled product is cloudy. What does this mean? | The cloudiness is likely due to an emulsion of the organic product and water, indicating that water has co-distilled with your product.[5] This is expected as water is also a product of the reaction. | This is a normal observation. The water will be removed during the subsequent washing and drying steps. A wash with a saturated sodium chloride (brine) solution can help break the emulsion and remove most of the water.[1][2][6] |
| LOW-YIELD-004 | After purification, my product volume is very low. Where could I have lost it? | 1. During Aqueous Washes: Some of the organic product may have remained in the aqueous layer if the separation was not clean. 2. During Transfer: Multiple transfers between glassware can lead to significant losses, especially with small volumes. 3. Adsorption to Drying Agent: Using an excessive amount of drying agent can lead to the adsorption of the product. | 1. Efficient Separation: Allow the layers to separate completely in the separatory funnel and carefully drain the aqueous layer. You can re-extract the aqueous layer with a small amount of a suitable solvent to recover any dissolved product. 2. Minimize Transfers: Plan your purification steps to minimize the number of times you transfer the product between containers. 3. Appropriate Use of Drying Agent: Use a sufficient but not excessive amount of anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed dehydration of 4-methylcyclohexanol?
A1: The reaction proceeds through an E1 (unimolecular elimination) mechanism.[7][8] The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[7][9] The water molecule departs, forming a secondary carbocation intermediate.[7] A weak base, such as a water molecule or the conjugate base of the acid, then abstracts a proton from an adjacent carbon, leading to the formation of a double bond in the product, 4-methylcyclohexene.[7][9]
Q2: Why is a mixture of phosphoric acid and sulfuric acid often used as the catalyst?
A2: Phosphoric acid is effective at catalyzing the dehydration reaction and is less prone to causing charring compared to sulfuric acid.[2] However, the reaction can be slow with phosphoric acid alone. A small amount of sulfuric acid is often added to increase the reaction rate.[2]
Q3: How does distillation drive the reaction to completion?
A3: The dehydration of 4-methylcyclohexanol is a reversible equilibrium reaction.[1] By setting up the reaction apparatus for distillation, the lower-boiling products (methylcyclohexenes and water) are continuously removed from the reaction mixture as they are formed.[10] According to Le Chatelier's principle, the removal of products shifts the equilibrium to the right, favoring the formation of more products and leading to a higher yield.[1]
Q4: What are the expected boiling points of the reactants and products?
A4: The difference in boiling points allows for the separation of the products from the starting material via distillation.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 4-Methylcyclohexanol | 114.19 | ~171-173 | ~0.914 |
| This compound | 96.17 | ~101-102 | ~0.799 |
| 1-Methylcyclohexene | 96.17 | ~110 | ~0.815 |
| 3-Methylcyclohexene (B1581247) | 96.17 | ~104 | ~0.801 |
| Water | 18.02 | 100 | 1.000 |
(Data sourced from multiple references, including[10])
Q5: What side products can be formed in this reaction?
A5: Besides the desired this compound, other isomeric alkenes such as 1-methylcyclohexene and 3-methylcyclohexene can also be formed.[10] Additionally, under certain conditions, polymerization of the alkene products can occur, especially in the presence of strong acid at higher temperatures.[11]
Experimental Protocol: Dehydration of 4-Methylcyclohexanol
This protocol outlines a standard procedure for the acid-catalyzed dehydration of 4-methylcyclohexanol.
Materials:
-
4-methylcyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Distillation apparatus (heating mantle, distillation head, condenser, receiving flask)
-
Separatory funnel
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 7.5 mL of 4-methylcyclohexanol, 2.0 mL of 85% phosphoric acid, and 5-10 drops of concentrated sulfuric acid.[12] Add a magnetic stir bar.
-
Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.[6] Begin heating the mixture gently with a heating mantle while stirring.
-
Product Collection: Collect the distillate, which will be a mixture of methylcyclohexenes and water, in a receiving flask cooled in an ice bath.[13] The distillation should be continued until no more liquid is distilling over, which typically occurs when the temperature of the distilling vapor is around 100-105°C.[14]
-
Purification - Washing: Transfer the collected distillate to a separatory funnel. Add an equal volume of saturated sodium chloride solution to the separatory funnel.[2] Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.
-
Separation: Drain and discard the lower aqueous layer.
-
Purification - Drying: Transfer the upper organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove any remaining traces of water.[2] Swirl the flask and let it stand for 10-15 minutes.
-
Final Product Isolation: Carefully decant or filter the dried liquid into a pre-weighed, clean, and dry vial to obtain the final product.
-
Characterization: Characterize the product using techniques such as infrared (IR) spectroscopy to confirm the presence of the C=C bond and the absence of the O-H bond from the starting material. Gas chromatography (GC) can be used to determine the purity and the distribution of isomeric products.[15]
Visualizations
Caption: E1 mechanism for the acid-catalyzed dehydration of 4-methylcyclohexanol.
Caption: Experimental workflow for the synthesis and purification of methylcyclohexenes.
References
- 1. studylib.net [studylib.net]
- 2. scribd.com [scribd.com]
- 3. homework.study.com [homework.study.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. brainly.com [brainly.com]
- 8. Solved 1. In the dehydration of 4-methylcyclohexanol to | Chegg.com [chegg.com]
- 9. bartleby [bartleby.com]
- 10. Solved Dehydration of 4-Methylcyclohexanol You will carry | Chegg.com [chegg.com]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Dehydration of an alcohol [cs.gordon.edu]
- 15. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
Effect of temperature on product distribution in 4-Methylcyclohexene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylcyclohexene via the acid-catalyzed dehydration of 4-methylcyclohexanol (B52717).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient heating or reaction time. The typical temperature range for the distillation is 160-180°C.[1] 2. Loss of Product During Workup: this compound is volatile. Ensure all joints in the distillation apparatus are properly sealed and the collection flask is adequately cooled. 3. Inefficient Distillation: The product may not be distilling over effectively. Ensure the distillation head is properly seated and the heating is consistent. | 1. Verify Temperature: Ensure the reaction mixture is heated to the proper temperature to allow for distillation of the product. 2. Check Apparatus: Inspect the distillation setup for any leaks. Use appropriate sealant if necessary. 3. Optimize Heating: Use a heating mantle with a stirrer for even heat distribution. |
| Unexpected Product Distribution (High Isomer Content) | 1. Prolonged Reaction Time/High Temperature (Evelyn Effect): Longer reaction times at high temperatures can lead to the isomerization of the initial this compound product to more stable isomers like 1-methylcyclohexene and 3-methylcyclohexene.[2][3] 2. Acid-Catalyzed Isomerization: The acidic conditions can promote rearrangement of the carbocation intermediate or the alkene product itself. | 1. Monitor Reaction Progress: Collect the distillate in fractions and analyze them separately using Gas Chromatography (GC) to monitor the product distribution over time.[2] 2. Control Distillation Rate: A slow and steady distillation will help to remove the product as it is formed, minimizing its time in the acidic reaction mixture. |
| Product is Cloudy or Contains an Aqueous Layer | 1. Co-distillation of Water: Water is a byproduct of the reaction and will co-distill with the this compound.[4] 2. Incomplete Separation During Workup: The aqueous and organic layers may not have been separated completely. | 1. Washing: Wash the distillate with a saturated sodium chloride (brine) solution to help remove dissolved water. 2. Drying: Dry the organic layer with a suitable drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, before final distillation or analysis. |
| Charring or Darkening of the Reaction Mixture | 1. Excessive Heat: Overheating the reaction mixture can lead to decomposition and polymerization of the organic material. 2. Strong Acid Concentration: Concentrated sulfuric acid is a strong dehydrating and oxidizing agent that can cause charring. | 1. Temperature Control: Carefully control the heating to maintain a steady distillation without overheating the reaction pot. 2. Use of Phosphoric Acid: Phosphoric acid is often used in conjunction with or as an alternative to sulfuric acid as it is less prone to causing charring. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The synthesis is typically carried out by distilling the product as it forms. The reaction mixture is generally heated to a temperature range of 160-180°C to facilitate the distillation of this compound (boiling point: 101-102°C) and water (boiling point: 100°C).[1][4] It is important to control the temperature to avoid the co-distillation of the starting material, 4-methylcyclohexanol (boiling point: 171-173°C).[4]
Q2: Why does the product distribution change over the course of the reaction?
A2: This phenomenon is known as the "Evelyn effect".[3] Initially, the kinetically favored product, this compound, is formed. However, under the acidic and high-temperature conditions of the reaction, this compound can isomerize to the more thermodynamically stable isomers, 1-methylcyclohexene and 3-methylcyclohexene.[2][3] Therefore, the proportion of these isomers tends to increase in later fractions of the distillate.
Q3: How can I minimize the formation of isomeric byproducts?
A3: To maximize the yield of this compound, it is crucial to remove it from the acidic reaction mixture as quickly as it is formed. This can be achieved by a slow and steady distillation. Collecting the initial fractions of the distillate will likely provide a product with a higher percentage of this compound.[2]
Q4: What is the role of phosphoric acid and sulfuric acid in this reaction?
A4: Both phosphoric acid and sulfuric acid act as catalysts. They protonate the hydroxyl group of 4-methylcyclohexanol, converting it into a good leaving group (water). This facilitates the formation of a carbocation intermediate, which then eliminates a proton to form the alkene. Sulfuric acid is a stronger acid and can increase the reaction rate, but it also has a higher tendency to cause charring. Often, a mixture of both acids is used.
Q5: How can I confirm the identity and purity of my product?
A5: The product mixture can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[5] Gas chromatography will separate the different isomers (this compound, 1-methylcyclohexene, and 3-methylcyclohexene), and the mass spectrometer will provide fragmentation patterns to confirm their identity. Infrared (IR) spectroscopy can also be used to confirm the presence of a C=C double bond in the product and the absence of the O-H stretch from the starting alcohol.
Data Presentation
The following table summarizes representative data on the product distribution from the dehydration of 4-methylcyclohexanol, illustrating the "Evelyn effect" where the product composition changes over the course of the reaction (distillation).
| Distillate Fraction | This compound (%) | 1-Methylcyclohexene (%) | 3-Methylcyclohexene (%) |
| Fraction 1 (Early) | 74.35 | 10.61 | Not Reported |
| Fraction 2 (Late) | 67.88 | 29.52 | Not Reported |
| Data adapted from a study on the Evelyn Effect in the dehydration of 4-methylcyclohexanol.[2] |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Dehydration of 4-Methylcyclohexanol
Materials:
-
4-methylcyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Fractional distillation apparatus (including a distillation column, condenser, and receiving flask)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Place 4-methylcyclohexanol into a round-bottom flask.
-
Carefully add 85% phosphoric acid and a few drops of concentrated sulfuric acid to the flask.
-
Add a magnetic stir bar to the flask and assemble the fractional distillation apparatus.
-
Begin stirring and gently heat the mixture using a heating mantle.
-
Control the heating to maintain a slow and steady distillation rate, collecting the distillate that boils in the range of 100-105°C.
-
Continue the distillation until no more product is collected in the receiving flask.
-
Transfer the distillate to a separatory funnel and wash it with a saturated sodium chloride solution to remove any acidic impurities and dissolved water.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Decant the dried product into a clean, pre-weighed vial to determine the yield.
-
Analyze the product and any collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
A gas chromatograph equipped with a mass selective detector.
-
A capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polarity column).
GC Conditions (Example):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-300
Mandatory Visualization
Caption: Reaction and isomerization pathways in the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 3. Evelyn effect - Wikipedia [en.wikipedia.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
Role of phosphoric acid vs. sulfuric acid in 4-Methylcyclohexene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 4-methylcyclohexene from 4-methylcyclohexanol (B52717), with a focus on the roles of phosphoric acid and sulfuric acid as catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of phosphoric acid and sulfuric acid in the synthesis of this compound?
In the acid-catalyzed dehydration of 4-methylcyclohexanol, both phosphoric acid (H₃PO₄) and sulfuric acid (H₂SO₄) act as catalysts.[1][2][3] Their primary function is to protonate the hydroxyl (-OH) group of the alcohol, converting it into a good leaving group (water, H₂O).[4] This facilitates the formation of a carbocation intermediate, which then loses a proton to form the alkene, this compound.[2] This reaction typically follows an E1 (unimolecular elimination) mechanism.[2]
Q2: Why is phosphoric acid often preferred over sulfuric acid, or used in combination?
While both are effective catalysts, concentrated sulfuric acid is a strong oxidizing agent and can lead to undesirable side reactions.[1][3] These include the oxidation of the alcohol to carbon dioxide and the reduction of sulfuric acid to sulfur dioxide, as well as significant charring or polymerization of the organic material.[1][3] Phosphoric acid is a weaker oxidizing agent and generally results in a cleaner reaction with fewer byproducts.[1][2] In many procedures, a combination of a larger amount of phosphoric acid with a smaller amount of sulfuric acid is used to increase the reaction rate while minimizing charring.[5]
Q3: What are the common byproducts in this reaction?
The most common byproduct is water, which is co-distilled with the this compound product due to their similar boiling points.[4] Other potential byproducts include isomeric alkenes such as 1-methylcyclohexene and 3-methylcyclohexene, which can form through carbocation rearrangements.[6][7] If sulfuric acid is used, byproducts can also include carbon dioxide and sulfur dioxide.[1][3] Polymerization of the alkene product can also occur in the presence of strong acid.
Q4: How can I improve the yield of this compound?
To improve the yield, the equilibrium of the reaction can be shifted toward the products by removing the this compound and water as they are formed.[8] This is typically achieved through distillation, taking advantage of the lower boiling point of the product compared to the starting alcohol.[4][9] Careful temperature control during distillation is crucial to prevent the co-distillation of the unreacted 4-methylcyclohexanol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may have been too short or the temperature too low. 2. Loss of product during workup: this compound is volatile and can be lost if the distillation apparatus is not properly sealed or the receiving flask is not cooled. 3. Reaction equilibrium not shifted: Inefficient removal of the product during the reaction can limit the conversion of the starting material. | 1. Ensure the reaction is heated to the appropriate temperature (typically 160-180°C) and allow sufficient time for distillation to complete.[4] 2. Ensure all joints in the distillation apparatus are well-sealed and consider placing the receiving flask in an ice bath. 3. Monitor the distillation process to ensure a steady collection of the product, thereby driving the reaction forward. |
| Dark Brown or Black Reaction Mixture (Charring) | 1. Use of concentrated sulfuric acid: Sulfuric acid is a strong oxidizing agent that can cause charring of the organic compounds.[1][3] 2. Excessive heating: Overheating the reaction mixture can promote side reactions and decomposition. | 1. Use phosphoric acid as the primary catalyst, with only a few drops of sulfuric acid to promote the reaction rate.[5] 2. Maintain careful control over the heating of the reaction mixture, keeping it within the recommended temperature range. |
| Product is Contaminated with Starting Material | 1. Distillation temperature was too high: This can cause the higher-boiling point 4-methylcyclohexanol to co-distill with the product. | 1. Carefully monitor and control the temperature of the distillation. The head temperature should be close to the boiling point of this compound (101-102°C).[9] |
| Formation of Isomeric Alkene Byproducts | 1. Carbocation rearrangement: The secondary carbocation intermediate can rearrange to a more stable tertiary carbocation, leading to the formation of 1-methylcyclohexene. | 1. While difficult to completely avoid, minimizing reaction time and temperature can help reduce the extent of rearrangement.[6] |
| Aqueous Layer is Difficult to Separate from the Organic Layer | 1. Emulsion formation during washing: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion. | 1. Add a saturated sodium chloride (brine) solution to help break the emulsion and increase the density of the aqueous layer, facilitating better separation.[10] |
Quantitative Data
| Parameter | Phosphoric Acid & Sulfuric Acid Mixture | Source |
| Starting Material | 7.5 mL 4-methylcyclohexanol | [10] |
| Catalysts | 2.0 mL 85% H₃PO₄ and 30 drops H₂SO₄ | [10] |
| Experimental Yield | 4.55 g | [10] |
| Theoretical Yield | 5.77 g | [10] |
| Percent Yield | 78.86% | [10] |
| Starting Material | 1.5 mL 4-methylcyclohexanol | [11] |
| Catalysts | Phosphoric acid and Sulfuric acid | [11] |
| Experimental Yield | 0.278 g | [11] |
| Theoretical Yield | 1.000 g | [11] |
| Percent Yield | 27.8% | [11] |
Experimental Protocols
Synthesis of this compound using a Mixture of Phosphoric and Sulfuric Acids
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
4-methylcyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Boiling chips or a magnetic stir bar
Procedure:
-
Place 7.5 mL of 4-methylcyclohexanol into a round-bottom flask.
-
Carefully add 2.0 mL of 85% phosphoric acid and approximately 30 drops of concentrated sulfuric acid to the flask.[10] Add a boiling chip or a magnetic stir bar.
-
Set up a simple distillation apparatus, ensuring the collection flask is cooled in an ice bath.
-
Heat the reaction mixture to allow for the distillation of the product. The temperature of the distilling vapor should be maintained near the boiling point of this compound (101-102°C).[9]
-
Continue the distillation until no more product is collected.
-
Transfer the distillate to a separatory funnel and wash it with a saturated sodium chloride solution to remove any remaining acid and water.[9][10]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[9]
-
Decant the dried product into a clean, pre-weighed vial to determine the final yield.
Visualizations
Caption: E1 mechanism for the acid-catalyzed dehydration of 4-methylcyclohexanol.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. differencebetween.com [differencebetween.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Solved Preparation of 4-MethylcyclohexeneI. | Chegg.com [chegg.com]
- 6. marmacs.org [marmacs.org]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. homework.study.com [homework.study.com]
- 10. Preparation of this compound From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Purification of 4-Methylcyclohexene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of water from crude 4-Methylcyclohexene distillate.
Frequently Asked Questions (FAQs)
Q1: Why is my crude this compound distillate cloudy or contains two layers?
Your distillate is likely cloudy or has two layers because this compound has low solubility in water.[1] During its synthesis via the acid-catalyzed dehydration of 4-methylcyclohexanol (B52717), water is produced as a byproduct.[2][3] Due to their similar boiling points (Water: 100°C; this compound: 101-103°C), they often co-distill, resulting in a wet, heterogeneous mixture.[4][5][6]
Q2: What are the primary methods for removing water from the crude distillate?
The standard procedure involves a two-step process:
-
Washing with Saturated Sodium Chloride (Brine): This initial wash removes the majority of the dissolved and co-distilled water, as well as traces of acid catalyst.[3][6][7] The high salt concentration reduces the solubility of the organic product in the aqueous layer, a phenomenon known as "salting out".[8][9]
-
Drying with an Anhydrous Salt: After the brine wash, residual water is removed by treating the organic layer with a solid drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄), magnesium sulfate (MgSO₄), or calcium chloride (CaCl₂).[10][11][12]
Q3: How do I determine if the this compound is completely dry?
When using a powdered anhydrous salt like sodium sulfate, the product is considered dry when the drying agent no longer clumps together and flows freely, resembling a snow globe when swirled.[12] Initially, the salt will clump as it absorbs water.[8] Adding small portions of the drying agent until some particles remain free-flowing indicates that all the water has been absorbed.
Q4: Which drying agent is most suitable for this compound?
Sodium sulfate is a commonly used, neutral, and inexpensive choice for drying alkenes.[2][7] Calcium chloride is also effective for hydrocarbons but should not be used with alcohols, amines, or some carbonyl compounds as it can form complexes.[13][14] Molecular sieves (typically 3Å or 4Å) are a very efficient but more expensive option that can achieve very low water content.[15][16][17]
Troubleshooting Guides
Problem: My organic layer is still cloudy after adding a drying agent.
This indicates that the drying agent is saturated and more is needed. It may also suggest that a significant amount of water was present before the drying step.
-
Solution: Add more anhydrous salt in small portions, swirling after each addition. Continue adding until the newly added particles no longer clump and move freely in the liquid.[12] If a large amount of drying agent is required, it may be best to decant the organic layer into a new, dry flask and add fresh drying agent.
Problem: An emulsion formed during the brine wash and the layers will not separate.
Emulsions are stable mixtures of immiscible liquids and often appear as a cloudy or opaque layer between the organic and aqueous phases.[18] They can be caused by vigorous shaking or the presence of surfactant-like impurities.[9][18]
-
Solution 1 (Salting Out): Add more solid sodium chloride to the separatory funnel and shake gently. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[9][19]
-
Solution 2 (Filtration): Filter the entire emulsified mixture through a pad of Celite (diatomaceous earth) in a Büchner funnel.[18][19] The Celite acts as a physical barrier, trapping fine particulates that often stabilize emulsions.[19]
-
Solution 3 (Patience & Gentle Swirling): Allow the mixture to stand undisturbed for an extended period (e.g., 30 minutes).[19] Sometimes, gentle swirling instead of vigorous shaking is enough to prevent emulsions from forming in the first place.[9]
Problem: My final product shows a broad -OH peak in its IR spectrum.
A broad peak around 3200-3600 cm⁻¹ in the IR spectrum is characteristic of an O-H stretch, indicating the presence of water or unreacted 4-methylcyclohexanol starting material.
-
Solution: Re-dry the product. Place the this compound in a clean, dry flask and add fresh anhydrous drying agent. Allow it to stand for at least 15-20 minutes, then carefully decant or filter the dried liquid.[2] If the starting alcohol is also present (boiling point 171-173°C), a final fractional distillation may be necessary for purification.[5]
Data Presentation
Table 1: Properties of Common Drying Agents for this compound
| Drying Agent | Chemical Formula | Capacity (g H₂O / 100g agent) | Speed | Suitability for Alkenes | Notes |
| Sodium Sulfate | Na₂SO₄ | High | Slow | Excellent | Neutral, economical, and easy to remove by filtration.[2][7] |
| Calcium Chloride | CaCl₂ | High | Fast | Good | Can form complexes with some functional groups, but is suitable for hydrocarbons.[13][14] |
| Magnesium Sulfate | MgSO₄ | High | Fast | Excellent | Slightly acidic; very fine powder can be difficult to filter.[11] |
| Molecular Sieves | (e.g., 3Å, 4Å) | Moderate | Fast | Excellent | Very efficient; can achieve very low water levels. More expensive.[15][20] |
Experimental Protocols
Protocol 1: Washing Crude Distillate with Brine
-
Transfer the crude this compound distillate to a separatory funnel.
-
Add an equal volume of saturated sodium chloride (brine) solution.[3]
-
Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure.
-
Gently swirl or rock the funnel for 1-2 minutes. Avoid vigorous shaking to prevent emulsion formation.[9]
-
Allow the layers to separate completely. The aqueous layer will be at the bottom.
-
Drain and discard the lower aqueous layer.[10]
-
Transfer the remaining organic layer (this compound) to a clean, dry Erlenmeyer flask.
Protocol 2: Drying with Anhydrous Sodium Sulfate
-
To the Erlenmeyer flask containing the washed this compound, add a small amount (e.g., 1-2 microspatulas) of anhydrous sodium sulfate.[2]
-
Gently swirl the flask. Observe if the drying agent clumps together.
-
Continue adding small portions of sodium sulfate until some of the powder flows freely without clumping.[12]
-
Stopper the flask and allow it to stand for 10-15 minutes to ensure all water is absorbed.[10]
-
Carefully decant or filter the dried liquid into a clean, dry, pre-weighed vial to determine the final mass of the product.[2]
Visualizations
Caption: General workflow for removing water from crude this compound.
Caption: Troubleshooting decision tree for emulsion formation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. scribd.com [scribd.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. Solved I need all the lab report: Introduction, Objective, | Chegg.com [chegg.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scribd.com [scribd.com]
- 11. This compound (CAS 591-47-9) [benchchem.com]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. Calcium Chloride | Analytics and Sample Preparation | Merck [merckmillipore.com]
- 14. drymoisture.com [drymoisture.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. medium.com [medium.com]
- 18. benchchem.com [benchchem.com]
- 19. Workup [chem.rochester.edu]
- 20. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Dehydration of 4-Methylcyclohexanol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting the acid-catalyzed dehydration of 4-methylcyclohexanol (B52717) to synthesize 4-methylcyclohexene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture turned dark brown or black (charred). What causes this and how can I prevent it?
A1: Charring during the dehydration of 4-methylcyclohexanol is a common issue primarily caused by the strong oxidizing and dehydrating properties of the acid catalyst, particularly concentrated sulfuric acid.[1][2][3] To prevent this:
-
Use Phosphoric Acid: Phosphoric acid is a weaker, non-oxidizing acid that is much less likely to cause charring compared to sulfuric acid.[1][2][4] It is the preferred catalyst for this reaction.
-
Use a Mixture of Acids: If a faster reaction is desired, a combination of 85% phosphoric acid with a few drops of concentrated sulfuric acid can be used.[1][2] This approach balances reaction rate with minimized charring.
-
Control the Temperature: Overheating the reaction mixture can promote side reactions and lead to decomposition of the organic material. Maintain the distillation temperature carefully. The product, this compound, typically distills at 101-102°C.[5] The heating source should be set to avoid excessively high temperatures in the reaction flask.[1]
-
Ensure Even Heating and Mixing: Use a magnetic stir bar or boiling chips to ensure the reaction mixture is heated evenly and to prevent localized overheating, which can initiate charring.[5]
Q2: The yield of my desired product, this compound, is very low. What are the potential reasons?
A2: Low yields can result from several factors in this equilibrium-driven reaction:
-
Inefficient Distillation: The dehydration of 4-methylcyclohexanol is a reversible reaction.[6] To drive the equilibrium towards the product (this compound), the product must be removed from the reaction mixture as it is formed.[5][7][8] Ensure your distillation apparatus is set up correctly to efficiently collect the lower-boiling alkene product as it forms.[9][10]
-
Loss of Product During Workup: The crude distillate will contain the alkene product along with water and traces of acid.[5] During the washing and separation steps, some product can be lost. Handle the organic layer carefully during transfers and separations.
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient heating, incorrect catalyst concentration, or not allowing the reaction to proceed for a sufficient amount of time.
-
Side Reactions: Besides charring, other side reactions can reduce the yield of the desired product. These include the formation of isomeric alkenes like 1-methylcyclohexene and 3-methylcyclohexene (B1581247) through carbocation rearrangement.[11][12]
Q3: My final product is contaminated with the starting material, 4-methylcyclohexanol. How can I improve its purity?
A3: Contamination with the starting alcohol is often due to co-distillation, as 4-methylcyclohexanol has a relatively low boiling point (171-173°C).[1][5]
-
Careful Temperature Control: Maintain the temperature of the distilling vapor below the boiling point of the starting material. The head temperature should be close to the boiling point of the desired alkene (101-102°C) and water (100°C).[5][9]
-
Fractional Distillation: Using a fractionating column can provide better separation between the lower-boiling alkene product and the higher-boiling alcohol.[9]
-
Washing the Distillate: Washing the crude distillate with a saturated sodium chloride solution (brine) helps to remove any co-distilled alcohol and also aids in the separation of the organic and aqueous layers.[1][13]
Q4: What is the purpose of washing the distillate with sodium bicarbonate or sodium chloride solution?
A4: The crude distillate contains the desired alkene, water, and traces of the acid catalyst.[5]
-
Sodium Bicarbonate Wash: A dilute sodium bicarbonate solution is used to neutralize any residual acid catalyst that may have co-distilled with the product.[14]
-
Saturated Sodium Chloride (Brine) Wash: This wash serves two main purposes. Firstly, it helps to remove any remaining traces of the acid catalyst and any water-soluble impurities.[1][13] Secondly, it decreases the solubility of the organic product in the aqueous layer, which aids in a cleaner separation of the two layers and reduces the loss of product.[1]
Data Presentation
Table 1: Physical Properties of Reactant and Products
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 4-Methylcyclohexanol | 114.2 | 171-173 | 0.914 |
| This compound | 96.2 | 101-102 | 0.799 |
| 1-Methylcyclohexene | 96.2 | 110 | 0.815 |
| 3-Methylcyclohexene | 96.2 | 104 | 0.801 |
| Water | 18.02 | 100 | 1.000 |
Data compiled from multiple sources.[5][8]
Table 2: Recommended Reagent Quantities for a Laboratory Scale Synthesis
| Reagent | Quantity | Purpose |
| 4-Methylcyclohexanol | 7.5 mL | Reactant |
| 85% Phosphoric Acid | 2.0 mL | Catalyst |
| Concentrated Sulfuric Acid | 30 drops (optional) | Co-catalyst to increase reaction rate |
These quantities are indicative and may be scaled as needed.[2]
Experimental Protocols
Protocol 1: Dehydration of 4-Methylcyclohexanol using Phosphoric Acid
-
Reaction Setup: In a round-bottom flask, combine 7.5 mL of 4-methylcyclohexanol and 2.0 mL of 85% phosphoric acid. Add a magnetic stir bar or boiling chips.[2]
-
Distillation: Assemble a simple distillation apparatus. Heat the mixture gently to initiate the reaction and distill the products. The temperature at the distillation head should be maintained around 100-105°C.[9]
-
Collection: Collect the distillate, which will consist of this compound and water, in a receiving flask. Continue the distillation until no more product is collected.
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate with a small volume of saturated sodium chloride solution.[1]
-
Separate the lower aqueous layer.
-
Transfer the organic layer (the product) to a clean, dry Erlenmeyer flask.
-
-
Drying: Add a small amount of a suitable drying agent, such as anhydrous sodium sulfate (B86663) or calcium chloride, to the organic layer to remove any residual water.[9]
-
Final Purification (Optional): For a highly pure product, a final fractional distillation of the dried organic layer can be performed, collecting the fraction that boils at 101-102°C.
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. Solved Dehydration of 4-Methylcyclohexanol You will carry | Chegg.com [chegg.com]
- 9. Dehydration of an alcohol [cs.gordon.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. marmacs.org [marmacs.org]
- 12. Organic Chemistry i labs (CHML-2411 Fall Semester, | Chegg.com [chegg.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
Technical Support Center: Analysis of 4-Methylcyclohexene Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of byproducts in the synthesis of 4-Methylcyclohexene by GC-MS.
Frequently Asked Questions (FAQs)
Q1: My GC chromatogram shows three major peaks after the synthesis. I expected only this compound. What are the other two peaks?
A1: In the acid-catalyzed dehydration of 4-methylcyclohexanol (B52717), the formation of isomeric byproducts through carbocation rearrangements is common.[1][2] Besides your target product, this compound, you are likely observing the more thermodynamically stable isomers: 1-Methylcyclohexene and 3-Methylcyclohexene.[2][3] Their formation is a known complication of this reaction.[1]
Q2: Why does the ratio of these isomeric byproducts seem to change if I alter the reaction time or temperature?
A2: The distribution of alkene isomers is highly dependent on reaction conditions. Prolonged reaction times or higher temperatures can lead to an increase in the proportion of the rearranged, more stable byproducts (1-Methylcyclohexene and 3-Methylcyclohexene).[2] This phenomenon, sometimes referred to as the "Evelyn Effect," occurs because the initially formed this compound can be re-protonated under the acidic conditions, allowing for further isomerization to the more thermodynamically stable alkenes.[2]
Q3: How can I use the mass spectrometry (MS) data to distinguish between this compound, 3-Methylcyclohexene, and 1-Methylcyclohexene?
A3: While all three isomers have the same molecular ion peak at an m/z of 96, their fragmentation patterns can help in differentiation.[4] The mass spectrum of this compound is often distinguished by a characteristic retro-Diels-Alder fragmentation.[4] For definitive identification, comparing the retention times and mass spectra of your sample to those of pure standards is the most reliable method. All isomers will show a molecular ion at m/z 96, but the relative abundances of fragment ions like m/z 81 (loss of CH₃) and 68 will differ.[5]
Q4: I have a significant peak corresponding to the starting material, 4-methylcyclohexanol, in my product mixture. What went wrong?
A4: The presence of unreacted 4-methylcyclohexanol indicates an incomplete reaction. This could be due to several factors:
-
Insufficient Acid Catalyst: The dehydration is acid-catalyzed. Not enough phosphoric or sulfuric acid will result in a slow or incomplete reaction.[6][7]
-
Low Reaction Temperature: The elimination reaction requires sufficient heat to overcome the activation energy.[8]
-
Inefficient Distillation: Since the product is typically distilled from the reaction mixture as it forms, inefficient distillation can lead to a lower product yield and the appearance of starting material in the final analysis.[1][9]
Q5: My final product is wet, even after using a drying agent. How does this affect my GC-MS analysis?
A5: Injecting water into a GC-MS system can be detrimental. It can interfere with the ionization process in the mass spectrometer, potentially alter the chromatography, and damage the column, especially at high temperatures. It is crucial to ensure the product is thoroughly dried with an agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before analysis.[1] Washing the distillate with a saturated NaCl (brine) solution is also used to help remove large amounts of water before the final drying step.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High percentage of 1-Methylcyclohexene and 3-Methylcyclohexene | Reaction time was too long or the temperature was too high, favoring thermodynamic products.[2] | Reduce the reaction time and distill the product immediately as it forms to minimize isomerization. Monitor the reaction progress more closely. |
| Broad or tailing peaks in the chromatogram | The GC column may be overloaded, or there might be active sites on the column interacting with the analytes. Water contamination can also cause this. | Prepare a more dilute sample for injection.[3] Ensure the sample is completely dry. If the problem persists, consider using a new or different type of GC column. |
| No peaks detected in the chromatogram | The sample may be too dilute. There could be an issue with the GC-MS injector or detector. | Prepare and inject a more concentrated sample. Verify the GC-MS instrument is functioning correctly by running a known standard. Check injection parameters like split ratio.[5] |
| Poor separation of isomeric peaks | The GC oven temperature program is not optimized. | Optimize the temperature ramp. A slower ramp rate can improve the separation between isomers with close boiling points.[3][5] Using a longer GC column can also enhance resolution. |
Quantitative Data Summary
The relative percentages of the target product and its isomeric byproducts can vary with reaction time due to carbocation rearrangements.
| Reaction Time | This compound (%) | 3-Methylcyclohexene (%) | 1-Methylcyclohexene (%) |
| Early | ~80% | ~15% | ~5% |
| Prolonged | ~65% | ~20% | ~15% |
| Data synthesized from trends described in the literature.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the acid-catalyzed dehydration of 4-methylcyclohexanol.
-
Reaction Setup: In a 50 mL round-bottom flask, add 7.5 mL of 4-methylcyclohexanol, 2.0 mL of 85% phosphoric acid, and 6-10 drops of concentrated sulfuric acid.[1][6] Add a magnetic stir bar or a few boiling chips.
-
Distillation: Assemble a simple distillation apparatus connected to the reaction flask.[10] Use a pre-weighed receiving flask, cooled in an ice-water bath, to collect the distillate.
-
Dehydration: Gently heat the reaction mixture to a temperature of 160-180 °C while stirring. The lower-boiling alkene product and water will co-distill.[1] Continue collecting the distillate until the reaction mixture stops boiling or darkens significantly.
-
Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of water, 10 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 10 mL of saturated sodium chloride (brine) solution.[3]
-
Drying: Carefully separate and transfer the organic layer to a clean Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to dry the product. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.
-
Isolation: Decant or filter the dried this compound into a clean, tared vial to determine the final mass and calculate the percent yield.
Protocol 2: GC-MS Analysis
This protocol outlines a standard procedure for analyzing the product mixture.
-
Sample Preparation: Prepare a dilute sample by adding one drop of the dried product mixture to approximately 1 mL of a volatile solvent (e.g., hexane (B92381) or dichloromethane) in a GC vial.[3]
-
Instrumentation Parameters:
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[5]
-
Injector: Operate in split mode (e.g., split ratio 50:1) at 250 °C.[3]
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 5-10°C/min to 150°C and hold for 2 minutes.[3][5]
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: Scan from m/z 40-200.
-
-
Data Analysis: Inject 1 µL of the prepared sample. Identify the peaks in the resulting chromatogram based on their retention times and mass spectra. Integrate the area under each peak to determine the relative abundance of each component in the mixture.
Visualizations
Caption: Workflow from synthesis to GC-MS analysis.
Caption: Reaction mechanism showing byproduct formation.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. marmacs.org [marmacs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of this compound From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]
- 7. scribd.com [scribd.com]
- 8. The Synthesis Of An Alkene 4-Methylcyclohexanol - 470 Words | Bartleby [bartleby.com]
- 9. studylib.net [studylib.net]
- 10. youtube.com [youtube.com]
Improving the efficiency of fractional distillation of methylcyclohexene isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of fractional distillation for methylcyclohexene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating methylcyclohexene isomers by fractional distillation?
A1: The main challenge lies in the close boiling points of the common isomers: 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene.[1][2][3][4] This small difference in volatility necessitates a highly efficient fractional distillation setup. Additionally, methylcyclohexenes are prone to forming peroxides upon exposure to air and can polymerize at elevated temperatures, which can pose safety risks and reduce yield.[4]
Q2: What are the boiling points of the common methylcyclohexene isomers?
A2: The boiling points of the isomers are very close, making their separation by simple distillation impractical. Fractional distillation is required to exploit the small differences in their vapor pressures.[1][2][3][4]
| Isomer | Boiling Point (°C at 760 mmHg) |
| This compound | 101-102 |
| 3-Methylcyclohexene | 104 |
| 1-Methylcyclohexene | 110-111 |
Q3: What type of fractionating column is most effective for separating methylcyclohexene isomers?
A3: A fractionating column with a high number of theoretical plates is essential for good separation. The choice of packing material influences the column's efficiency, which is often measured by the Height Equivalent to a Theoretical Plate (HETP), where a smaller HETP indicates higher efficiency.
| Packing Type | Description | Advantages | Disadvantages |
| Vigreux | Glass column with a series of downward-pointing indentations. | Low cost, easy to clean. | Lower efficiency (higher HETP) compared to other packings. |
| Raschig Rings | Small ceramic or metal rings. | Good surface area and efficiency. | Can be more difficult to clean than Vigreux columns. |
| Glass Beads | Small, inert glass spheres. | High surface area, leading to good separation.[5] | Can cause significant material loss due to wetting of the beads.[5] |
| Structured Packing | Woven wire mesh or corrugated metal sheets. | Very high efficiency (low HETP), low pressure drop.[6][7][8][9][10][11] | Higher cost. |
For separating closely boiling isomers like methylcyclohexenes, a column packed with Raschig rings, glass beads, or structured packing is generally recommended over a Vigreux column.
Q4: How does the reflux ratio affect the separation of methylcyclohexene isomers?
A4: The reflux ratio, the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate, is a critical parameter. A higher reflux ratio generally leads to better separation as it increases the number of vaporization-condensation cycles, but it also increases the distillation time. For separating close-boiling isomers, a higher reflux ratio is typically necessary. The optimal reflux ratio is a balance between the desired purity and the time required for the distillation.
Q5: Can methylcyclohexene isomers form azeotropes?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unstable distillation temperature | - Inefficient fractionating column.- Heating rate is too high or uneven.- Poor insulation of the column. | - Use a column with a higher number of theoretical plates (e.g., packed with Raschig rings or structured packing).- Reduce the heating rate to achieve a slow, steady distillation (1-2 drops per second).[2]- Insulate the column and distillation head with glass wool or aluminum foil to maintain a consistent temperature gradient.[2] |
| Low yield of purified product | - Incomplete reaction during synthesis.- Product loss during workup.- Leaks in the distillation apparatus.- Distilling too quickly. | - Ensure the initial synthesis reaction has gone to completion before starting purification.- Minimize transfers and back-extract aqueous layers with a small amount of solvent during workup.- Check all joints and connections for a proper seal, especially if performing vacuum distillation.- Maintain a slow and steady distillation rate to ensure proper fractionation. |
| Cloudy distillate | - Presence of water in the crude product. | - Dry the crude product thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) before distillation.- If a water azeotrope is suspected, collect the initial cloudy fraction separately before collecting the pure product. |
| Product purity is not as expected | - Insufficient separation due to a low number of theoretical plates.- Distillation rate is too fast.- Improperly positioned thermometer. | - Use a more efficient fractionating column.- Decrease the distillation rate to allow for better equilibrium between the liquid and vapor phases.- Ensure the top of the thermometer bulb is level with the side arm leading to the condenser to accurately measure the temperature of the vapor being distilled.[1] |
| Polymerization of the product in the distillation flask | - Presence of acidic impurities.- Overheating. | - Neutralize any acidic catalyst from the synthesis step by washing the crude product with a solution of sodium bicarbonate before distillation.- Avoid distilling to dryness. Stop the distillation when a small amount of residue remains in the flask.- Consider distilling under reduced pressure to lower the boiling point and minimize thermal stress. |
| Suspected peroxide formation | - Prolonged exposure to air and light. | - Before distilling, test for peroxides using peroxide test strips. If present, wash the methylcyclohexene with a freshly prepared 5-10% aqueous solution of sodium bisulfite or ferrous sulfate.[4]- Store purified methylcyclohexene under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. |
Experimental Protocols
Fractional Distillation of Methylcyclohexene Isomers
This protocol outlines the general procedure for purifying 1-methylcyclohexene from a mixture containing its isomers.
1. Preparation of the Crude Mixture:
-
Ensure the crude methylcyclohexene mixture is free of any acidic residues from the synthesis by washing with a saturated sodium bicarbonate solution, followed by a water wash.
-
Thoroughly dry the organic layer using a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). The liquid should be clear and not cloudy before proceeding.
2. Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. This should consist of a round-bottom flask, a packed fractionating column (e.g., with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed.
-
The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.
3. Distillation Procedure:
-
Add the dry, crude methylcyclohexene mixture to the round-bottom flask, along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently.
-
Observe the condensation ring (reflux ring) as it slowly ascends the column. A slow ascent is crucial for efficient separation.
-
Collect the initial fraction, known as the forerun, which will be enriched in the lower-boiling isomers (this compound and 3-methylcyclohexene). This fraction will typically distill between 101-109 °C.[2]
-
Once the temperature at the distillation head stabilizes at the boiling point of 1-methylcyclohexene (approximately 110-111 °C), change the receiving flask to collect the main fraction.[2]
-
Maintain a slow and steady distillation rate of 1-2 drops per second.[2]
-
Continue collecting the main fraction as long as the temperature remains stable.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and charring of the residue.
4. Post-Distillation Analysis:
-
Analyze the collected fractions (forerun and main fraction) by gas chromatography (GC) to determine their purity and assess the efficiency of the separation.
Visualizations
Caption: Experimental workflow for the fractional distillation of methylcyclohexene isomers.
Caption: A logical workflow for troubleshooting common fractional distillation issues.
References
- 1. 3-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 2. 4-methyl cyclohexene, 591-47-9 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Methylcyclohexene | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. [PDF] HETP evaluation of structured packing distillation column | Semantic Scholar [semanticscholar.org]
- 12. Helps Mora: H.E.P.T. Distillation. [helpsmora.blogspot.com]
Validation & Comparative
A Comparative Guide to the Thermodynamic Stability of 1-, 3-, and 4-Methylcyclohexene Isomers
This guide provides a detailed comparison of the thermodynamic stability of three constitutional isomers of methylcyclohexene: 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene. For researchers and professionals in drug development and chemical synthesis, understanding the energetic landscape of these isomers is critical for predicting reaction outcomes, optimizing synthetic routes, and controlling product distributions. The relative stabilities are assessed using quantitative experimental data from heats of isomerization and hydrogenation, with detailed protocols provided for these analytical methods.
Relative Stability: Theoretical Framework and Experimental Evidence
The stability of an alkene is primarily determined by the degree of substitution of its carbon-carbon double bond. Generally, stability increases with the number of alkyl groups attached to the sp² hybridized carbons. This trend is attributed to stabilizing electronic effects, namely hyperconjugation and weak inductive effects from the alkyl groups.[1][2]
-
1-Methylcyclohexene possesses a trisubstituted double bond.
-
3-Methylcyclohexene has a disubstituted double bond.
-
This compound also features a disubstituted double bond.
Based on this substitution pattern, the predicted order of stability is 1-methylcyclohexene being the most stable, as it is trisubstituted, while 3- and this compound are less stable.[3][4] This theoretical prediction is confirmed by experimental thermochemical data.
Data Presentation: Quantitative Stability Comparison
The most direct experimental evidence for the relative stabilities of these isomers comes from their heats of isomerization, which quantify the enthalpy difference between them. Heats of hydrogenation, the enthalpy change upon conversion to the saturated alkane (methylcyclohexane), also serve as a reliable measure of stability; a more stable alkene releases less energy upon hydrogenation.[5][6][7]
Table 1: Enthalpy of Isomerization Data
The following data represents the enthalpy change when 3- and this compound convert to the more stable 1-methylcyclohexene isomer in the gas phase. A more negative value indicates a greater stability difference relative to the starting material.
| Reaction | ΔH° (kJ/mol) | Method | Reference |
| 3-Methylcyclohexene → 1-Methylcyclohexene | -8.1 ± 0.3 | Equilibrium Constant Measurement | Yursha, Kabo, et al., 1974[8][9] |
| This compound → 1-Methylcyclohexene | -5.8 ± 0.3 | Equilibrium Constant Measurement | Yursha, Kabo, et al., 1974[8][9] |
Table 2: Enthalpy of Hydrogenation Data
| Compound | Degree of Substitution | ΔH° (kcal/mol) | ΔH° (kJ/mol) | Method | Reference |
| 1-Methylcyclohexene | Trisubstituted | -26.6 | -111.3 | Reaction Calorimetry | Turner and Garner, 1958[3][10] |
| 3-Methylcyclohexene | Disubstituted | > -26.6 (inferred)[3] | > -111.3 (inferred) | - | - |
| This compound | Disubstituted | > -26.6 (inferred) | > -111.3 (inferred) | - | - |
From this data, the definitive stability order is established: 1-Methylcyclohexene > this compound > 3-Methylcyclohexene
Mandatory Visualization
The following diagram illustrates the logical relationship between the structural features of the methylcyclohexene isomers and their experimentally determined thermodynamic stability.
Caption: Logical workflow from molecular structure to experimental verification of alkene stability.
Experimental Protocols
The quantitative data presented in this guide are derived from two primary experimental methodologies: reaction calorimetry (for heats of hydrogenation) and isomerization equilibration.
Protocol 1: Determination of Stability by Heat of Hydrogenation
This protocol measures the heat released when an alkene is hydrogenated to its corresponding alkane. The experiment is conducted in a reaction calorimeter.[8][11]
1. Materials and Setup:
-
A high-precision reaction calorimeter.
-
Alkene sample (e.g., 1-methylcyclohexene).
-
Hydrogen gas (high purity).
-
Hydrogenation catalyst (e.g., Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon).
-
Anhydrous solvent (e.g., acetic acid or a hydrocarbon).
2. Procedure:
-
Reactant Preparation: A precisely weighed amount of the methylcyclohexene isomer is dissolved in the solvent and placed into the reaction vessel of the calorimeter. A catalytic amount of the hydrogenation catalyst is added.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas to remove air, and then pressurized to a known pressure of hydrogen. The mixture is vigorously stirred to ensure efficient contact between the reactants, catalyst, and hydrogen gas.
-
Calorimetry: The temperature of the system is monitored continuously. The reaction is initiated, and the heat evolved is measured by the temperature change of the calorimeter system. The reaction is allowed to proceed until hydrogen uptake ceases.
-
Data Analysis: The total heat released is calculated from the observed temperature change and the predetermined heat capacity of the calorimeter and its contents. The molar enthalpy of hydrogenation is then calculated by dividing the total heat by the number of moles of the alkene reacted.[11]
3. Interpretation: The isomer with the least exothermic (smallest negative value) heat of hydrogenation is the most thermodynamically stable.[1]
Protocol 2: Determination of Stability by Isomerization Equilibration
This method establishes a thermodynamic equilibrium among the isomers and analyzes the resulting composition to determine their relative free energies and stabilities.[8][11]
1. Materials and Setup:
-
A sealed reaction vessel suitable for heating.
-
A mixture of methylcyclohexene isomers or a single pure isomer.
-
Isomerization catalyst (e.g., a strong acid, γ-alumina, or a supported metal catalyst).
-
Gas chromatograph (GC) with a suitable column for separating the isomers.
2. Procedure:
-
Equilibration: A sample containing one or more of the methylcyclohexene isomers is placed in the reaction vessel with the catalyst. The vessel is sealed and heated to a specific, constant temperature to allow the isomers to interconvert and reach thermodynamic equilibrium.
-
Sampling: Aliquots of the reaction mixture are carefully withdrawn at various time intervals. To prevent the composition from changing after removal, each sample is rapidly cooled ("quenched").
-
Analysis: The isomeric composition of each aliquot is determined using gas chromatography (GC).[11] The relative amounts of 1-, 3-, and this compound are quantified by integrating the areas of their respective peaks in the chromatogram.
-
Confirmation of Equilibrium: Equilibrium is confirmed when the composition of the mixture remains constant over several consecutive time points.
3. Data Analysis:
-
The equilibrium constant (Keq) for the interconversion between any two isomers can be calculated from their final concentrations.
-
The standard Gibbs free energy change (ΔG°) for the isomerization is then calculated using the equation ΔG° = -RTln(Keq), from which the relative stabilities are determined. The enthalpy of isomerization (ΔH°) can be found by measuring Keq at several different temperatures.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]
- 3. benchchem.com [benchchem.com]
- 4. Based on Saytzeff's rule, select the most stable alkene: 1-methylcyclohex.. [askfilo.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stability of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyclohexene, 1-methyl- [webbook.nist.gov]
- 10. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Methylcyclohexene Isomers in Electrophilic Addition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of three structural isomers of methylcyclohexene—1-methylcyclohexene, 3-methylcyclohexene (B1581247), and 4-methylcyclohexene—in key electrophilic addition reactions. The selection of a specific isomer can be critical in synthetic chemistry, where reaction rates and product distributions dictate the efficiency and viability of a synthetic route. This document summarizes the thermodynamic stability of these isomers and evaluates their reactivity in hydrobromination, hydroboration-oxidation, and epoxidation reactions, supported by available experimental data and detailed methodologies.
Thermodynamic Stability and Predicted Reactivity
The reactivity of an alkene in electrophilic addition is inversely related to its thermodynamic stability. Less stable alkenes possess a higher ground-state energy, leading to a lower activation energy for the reaction and thus a faster reaction rate. The stability of the methylcyclohexene isomers is primarily determined by the degree of substitution of the carbon-carbon double bond.
1-methylcyclohexene is a trisubstituted alkene, making it the most thermodynamically stable of the three isomers. 3-methylcyclohexene and This compound are both disubstituted alkenes and are therefore less stable than 1-methylcyclohexene.[1] Generally, it is expected that the less stable 3- and this compound isomers will exhibit greater reactivity in electrophilic additions compared to the more stable 1-methylcyclohexene. However, factors such as steric hindrance and the specific reaction mechanism can also significantly influence reactivity.[1]
Comparison of Reactivity in Key Electrophilic Additions
Hydrobromination (Addition of HBr)
The addition of hydrogen bromide to an alkene proceeds via the formation of a carbocation intermediate. The rate of reaction is largely dependent on the stability of this intermediate.
Reactivity Comparison:
1-methylcyclohexene is anticipated to react the fastest with HBr under ionic conditions. This is because the protonation of the double bond in 1-methylcyclohexene leads to the formation of a stable tertiary carbocation. In contrast, the protonation of 3-methylcyclohexene and this compound can lead to the formation of less stable secondary carbocations. The more stable the carbocation intermediate, the faster the reaction.
Product Distribution:
| Isomer | Major Product(s) | Mechanism |
| 1-Methylcyclohexene | 1-bromo-1-methylcyclohexane[2] | Markovnikov addition[2] |
| 3-Methylcyclohexene | Mixture of cis- and trans-1-bromo-3-methylcyclohexane and cis- and trans-1-bromo-2-methylcyclohexane[3][4][5] | Formation of two possible secondary carbocations of similar stability[4] |
| This compound | 1-bromo-4-methylcyclohexane | Markovnikov addition |
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. The reaction is initiated by the electrophilic attack of borane (B79455) (BH₃), which is sensitive to both electronic and steric effects.
Reactivity Comparison:
The reactivity in hydroboration is generally higher for less sterically hindered and less stable alkenes.[1] Therefore, 3-methylcyclohexene is expected to be more reactive than the more sterically hindered and stable 1-methylcyclohexene.[1] While specific kinetic data for a direct comparison is not available, studies on related compounds show that trisubstituted alkenes react slower than disubstituted alkenes.
Product Distribution:
| Isomer | Major Product(s) | Regioselectivity & Stereoselectivity |
| 1-Methylcyclohexene | trans-2-methylcyclohexanol[6][7] | Anti-Markovnikov, syn-addition[7] |
| 3-Methylcyclohexene | trans-3-methylcyclohexanol and trans-4-methylcyclohexanol | Anti-Markovnikov, syn-addition |
| This compound | trans-4-methylcyclohexanol | Anti-Markovnikov, syn-addition |
A study on the hydroboration-oxidation of 1-methylcyclohexene showed a 99.15% yield of the anti-Markovnikov product.[6] Quantitative product distribution for 3- and this compound is not detailed in the available literature.
Epoxidation
Epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), involves the transfer of an oxygen atom to the double bond. The rate of this reaction is influenced by the electron density of the double bond.
Reactivity Comparison:
The methyl group is an electron-donating group, which increases the electron density of the C=C double bond. In 1-methylcyclohexene, the methyl group is directly attached to the double bond, making it more electron-rich than the double bonds in 3- and this compound. Consequently, 1-methylcyclohexene is expected to be the most reactive towards epoxidation.[1]
Product Distribution:
| Isomer | Major Product |
| 1-Methylcyclohexene | 1-methylcyclohexene oxide |
| 3-Methylcyclohexene | 3-methylcyclohexene oxide |
| This compound | This compound oxide |
While kinetic data for the epoxidation of cyclohexene (B86901) is available, a direct quantitative comparison of the reaction rates for the methylcyclohexene isomers could not be found in the reviewed literature.[8]
Experimental Protocols
The following are generalized protocols for the discussed electrophilic addition reactions. For a direct comparison of reactivity, it is recommended to perform these reactions under identical conditions and monitor the disappearance of the starting materials using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol for Hydrobromination
-
Preparation: In a fume hood, dissolve the methylcyclohexene isomer in a suitable inert solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Cool the solution in an ice bath. Slowly bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring.
-
Monitoring: Withdraw aliquots at regular intervals and quench with a sodium bicarbonate solution. Analyze the organic layer by GC to determine the concentration of the remaining alkene.
-
Work-up: After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent. Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[9]
Protocol for Hydroboration-Oxidation
-
Hydroboration: In a dry, nitrogen-flushed round-bottom flask, dissolve the methylcyclohexene isomer in anhydrous tetrahydrofuran (B95107) (THF).[1] Cool the flask to 0 °C in an ice bath.[1] Add a solution of borane-THF complex (BH₃•THF) dropwise while maintaining the temperature.[1] Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.[1]
-
Oxidation: Cool the reaction mixture back to 0 °C and slowly add a solution of 3 M sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.[1]
-
Monitoring: The progress of the hydroboration step can be monitored by quenching aliquots with a proton source and analyzing the disappearance of the alkene by GC.
-
Work-up: Stir the mixture at room temperature for 1 hour, then extract the product with diethyl ether.[1] Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Protocol for Epoxidation
-
Preparation: Dissolve the methylcyclohexene isomer in an inert solvent like dichloromethane (B109758) in a round-bottom flask.
-
Reaction: Add a solution of m-CPBA in dichloromethane dropwise to the stirred solution of the alkene at room temperature.
-
Monitoring: Follow the consumption of the alkene by thin-layer chromatography (TLC) or GC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a sodium sulfite (B76179) solution to destroy excess peroxy acid, followed by a sodium bicarbonate solution to remove m-chlorobenzoic acid. Dry the organic layer and remove the solvent to obtain the crude epoxide.
Visualizing Reaction Pathways
Electrophilic Addition of HBr to 1-Methylcyclohexene
Caption: Mechanism of HBr addition to 1-methylcyclohexene.
Hydroboration-Oxidation of 1-Methylcyclohexene
Caption: Workflow for hydroboration-oxidation.
Conclusion
The reactivity of methylcyclohexene isomers in electrophilic addition is a complex interplay of thermodynamic stability, electronic effects, and steric hindrance. For hydrobromination and epoxidation, the electron-rich and more substituted 1-methylcyclohexene is predicted to be the most reactive. Conversely, for hydroboration, the less stable and less sterically hindered 3-methylcyclohexene is expected to react most readily. The choice of isomer for a particular synthetic application will therefore depend on the desired reaction and product outcome. The provided protocols offer a foundation for further experimental investigation to quantify these reactivity differences.
References
- 1. benchchem.com [benchchem.com]
- 2. Chapter 6 Notes [web.pdx.edu]
- 3. brainly.com [brainly.com]
- 4. Reaction of HBr with 3-methylcyclohexene yields a mixture of four product.. [askfilo.com]
- 5. Solved The reaction of HBr with 3-methylcyclohexene yields a | Chegg.com [chegg.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 1Methylcyclohexene is allowed to react with B2H6 The class 12 chemistry CBSE [vedantu.com]
- 8. benchchem.com [benchchem.com]
- 9. murov.info [murov.info]
A Researcher's Guide to the Spectroscopic Differentiation of 4-Methylcyclohexene from its Isomers
In the realm of organic synthesis and drug development, the precise identification of structural isomers is paramount. Subtle differences in molecular architecture can lead to vastly different chemical reactivity and biological activity. This guide provides a comprehensive comparison of 4-Methylcyclohexene with its common isomers, 1-Methylcyclohexene and 3-Methylcyclohexene, utilizing key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present experimental data to objectively compare their spectroscopic fingerprints and provide detailed protocols for these analytical methods.
Introduction to the Isomers
1-Methylcyclohexene, 3-Methylcyclohexene, and this compound are structural isomers with the same molecular formula (C₇H₁₂) but differ in the position of the methyl group on the cyclohexene (B86901) ring. This variation in structure gives rise to distinct spectroscopic signatures that allow for their unambiguous differentiation.
Comparative Spectroscopic Data
The following sections summarize the key spectroscopic data for the differentiation of this compound from its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Differences in the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in the methylcyclohexene isomers lead to distinct chemical shifts and splitting patterns.
Table 1: Comparative ¹H NMR Data (CDCl₃, δ ppm) [1]
| Isomer | Olefinic Protons | Methyl Protons | Key Differentiating Features |
| 1-Methylcyclohexene | ~5.38 (1H, t) | ~1.61 (3H, s) | Single olefinic proton signal; methyl signal is a singlet.[1] |
| 3-Methylcyclohexene | ~5.6-5.7 (2H, m) | ~1.0 (3H, d) | Two olefinic proton signals; methyl signal is a doublet.[1] |
| This compound | ~5.6-5.7 (2H, m) | ~0.95 (3H, d) | Two olefinic proton signals; methyl signal is a doublet, typically slightly upfield from 3-methylcyclohexene.[1] |
Table 2: Comparative ¹³C NMR Data (CDCl₃, δ ppm) [1]
| Isomer | Olefinic Carbons | Methyl Carbon | Number of Signals | Key Differentiating Features |
| 1-Methylcyclohexene | ~134 (C), ~121 (CH) | ~23 | 7 | Two distinct olefinic signals, one quaternary.[1] |
| 3-Methylcyclohexene | ~127 (CH), ~127 (CH) | ~22 | 7 | Two olefinic CH signals with similar shifts.[1] |
| This compound | ~127 (CH), ~127 (CH) | ~22 | 5 | Due to symmetry, fewer than 7 signals are observed. The two olefinic carbons are equivalent.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The substitution pattern of the double bond in the methylcyclohexene isomers results in subtle but measurable differences in their IR spectra.
Table 3: Comparative IR Spectroscopy Data (cm⁻¹) [1]
| Vibrational Mode | 1-Methylcyclohexene | 3-Methylcyclohexene | This compound |
| =C-H Stretch | ~3017 | ~3017 | ~3025 |
| C=C Stretch | 1640-1680 | ~1650 | ~1650 |
| =C-H Out-of-Plane Bend | ~801 (trisubstituted) | Not specified | Not specified |
The C-H stretching vibrations of the sp³ hybridized carbons in the ring and methyl group for all isomers are typically found in the 2830-2960 cm⁻¹ region.[1] The out-of-plane bending vibrations are often diagnostic for the substitution pattern of the alkene.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers have the same molecular weight (96.17 g/mol ) and will show a molecular ion peak [M]⁺ at m/z 96.[1] However, their fragmentation patterns, particularly for this compound, are highly diagnostic.
Table 4: Comparative Mass Spectrometry Data (m/z and Key Fragments)
| Isomer | Molecular Ion [M]⁺ | Key Fragment(s) | Fragmentation Pathway |
| 1-Methylcyclohexene | 96 | 81 ([M-CH₃]⁺) | Loss of a methyl group is a major fragmentation pathway.[2] |
| 3-Methylcyclohexene | 96 | 81 ([M-CH₃]⁺) | Loss of a methyl group is also significant.[3] |
| This compound | 96 | 54 | Undergoes a characteristic retro-Diels-Alder reaction, resulting in a prominent peak at m/z 54.[3] This peak is insignificant for the other isomers.[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 10-20 mg of the methylcyclohexene isomer in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-150 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For liquid samples like the methylcyclohexene isomers, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place a drop of the sample between the plates to create a thin film.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of isomer mixtures.
-
Sample Introduction: Inject a dilute solution of the sample into the GC, which then introduces the separated components into the mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for these compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection: An electron multiplier detects the abundance of each ion, generating the mass spectrum.
Visualization of Differentiating Logic
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound from its isomers.
Caption: Workflow for differentiating methylcyclohexene isomers using spectroscopic data.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish this compound from its structural isomers, ensuring the purity and identity of their chemical compounds.
References
GC-MS retention times for methylcyclohexene isomers
A Guide to GC-MS Retention Times for Methylcyclohexene Isomers
For researchers, scientists, and drug development professionals working with methylcyclohexene isomers, gas chromatography-mass spectrometry (GC-MS) is an indispensable analytical technique for separation and identification. The retention time, a critical parameter in GC, is influenced by the intrinsic properties of the isomers and the experimental conditions. This guide provides a comparative analysis of the GC-MS retention times for 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene, supported by experimental data and detailed protocols.
Elution Order and Retention Time Comparison
The elution order of methylcyclohexene isomers in gas chromatography is primarily dictated by their boiling points and their interaction with the stationary phase of the column. Generally, compounds with lower boiling points will elute earlier. However, the polarity of the stationary phase can also influence the separation.
Based on experimental data, the typical elution order for methylcyclohexene isomers on a non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is as follows: 3-methylcyclohexene, followed by this compound, and then 1-methylcyclohexene.[1] This is consistent with the general principle that less sterically hindered and lower boiling point isomers often have shorter retention times.[2] While 1-methylcyclohexene has a slightly lower boiling point than 3-methylcyclohexene, the interaction with the stationary phase can lead to a longer retention time in some cases.[2][3][4]
The following table summarizes the retention times obtained from a specific GC-MS analysis:[1]
| Isomer | Retention Time (minutes) | Relative Area (%) |
| 3-Methylcyclohexene | 4.705 | 1.99 |
| This compound | 4.742 | 1.74 |
| 1-Methylcyclohexene | 5.147 | 18.35 |
Note: Retention times are specific to the experimental conditions listed in the protocol below and may vary with different instrumentation and parameters.
Experimental Protocol for GC-MS Analysis
Accurate and reproducible retention times are contingent upon a well-defined experimental protocol. The following is a typical GC-MS methodology for the analysis of methylcyclohexene isomers.
Instrumentation: A standard gas chromatograph equipped with a mass selective detector (MSD).[5]
Sample Preparation:
-
Prepare a dilute sample of the methylcyclohexene isomer mixture in a volatile solvent like hexane (B92381) or acetone (B3395972) (e.g., 1:100 v/v).[3][4][6]
-
Transfer the diluted sample to a 1.5 mL glass autosampler vial.[7]
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar capillary column.[8] |
| Inlet Type | Split/splitless |
| Inlet Temperature | 250°C[8] |
| Split Ratio | 50:1[3] |
| Carrier Gas | Helium[8] |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow)[3][8] |
| Oven Temperature Program | - Initial Temperature: 40°C, hold for 2 minutes- Ramp: 10°C/min to 150°C- Final Hold: Hold at 150°C for 2 minutes[8] |
| Mass Spectrometer | |
| MS Transfer Line Temp. | 280°C[8] |
| Ion Source Temperature | 230°C[8] |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[8] |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
| Mass Range | e.g., 35-350 amu |
Visualizing the Process and Logic
To better understand the experimental process and the relationship between the isomers' properties and their chromatographic behavior, the following diagrams are provided.
Caption: A flowchart illustrating the major steps in the GC-MS analysis of methylcyclohexene isomers.
Caption: The typical elution order of methylcyclohexene isomers from a non-polar GC column.
References
- 1. Solved Determine the retention times and relative | Chegg.com [chegg.com]
- 2. brainly.com [brainly.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. akjournals.com [akjournals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uoguelph.ca [uoguelph.ca]
- 8. benchchem.com [benchchem.com]
1H and 13C NMR spectral analysis of methylcyclohexene isomers
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methylcyclohexene Isomers
In the fields of synthetic chemistry, natural product analysis, and drug development, the precise structural elucidation of organic molecules is of paramount importance. Isomers, compounds with the same molecular formula but different structural arrangements, often exhibit distinct physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous differentiation of such isomers. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of three common methylcyclohexene isomers: 1-methylcyclohexene, 3-methylcyclohexene (B1581247), and 4-methylcyclohexene, complete with experimental data and protocols.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for the methylcyclohexene isomers. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data of Methylcyclohexene Isomers in CDCl₃. [1]
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-Methylcyclohexene | Olefinic H (C2-H) | ~5.38 | t | 3.4 |
| Allylic CH₂ (C6-H₂) | ~1.96 | m | ||
| Allylic CH₂ (C3-H₂) | ~1.89 | m | ||
| Methyl H (C1-CH₃) | ~1.61 | s | ||
| Ring CH₂ (C4-H₂) | ~1.63 | m | ||
| Ring CH₂ (C5-H₂) | ~1.54 | m | ||
| 3-Methylcyclohexene | Olefinic H (C1-H, C2-H) | ~5.6-5.7 | m | |
| Allylic CH (C3-H) | ~2.2-2.3 | m | ||
| Methyl H (C3-CH₃) | ~1.0 | d | ~7.0 | |
| Other Ring CH/CH₂ | ~1.2-2.1 | m | ||
| This compound | Olefinic H (C1-H, C2-H) | ~5.6-5.7 | m | |
| Allylic CH₂ (C3-H₂, C6-H₂) | ~1.9-2.1 | m | ||
| Methyl H (C4-CH₃) | ~0.95 | d | ~6.5 | |
| Other Ring CH/CH₂ | ~1.2-1.8 | m |
Table 2: ¹³C NMR Spectral Data of Methylcyclohexene Isomers in CDCl₃. [2][3]
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 1-Methylcyclohexene | Quaternary Alkene (C1) | ~134.0 |
| Tertiary Alkene (C2) | ~121.5 | |
| Allylic (C6) | ~30.0 | |
| Allylic (C3) | ~25.5 | |
| Ring C4 | ~23.0 | |
| Methyl | ~23.0 | |
| Ring C5 | ~22.5 | |
| 3-Methylcyclohexene | Alkene (C1, C2) | ~127.0, ~129.0 |
| Allylic (C3) | ~31.0 | |
| Ring C4 | ~30.0 | |
| Ring C6 | ~25.0 | |
| Ring C5 | ~21.0 | |
| Methyl | ~22.0 | |
| This compound | Alkene (C1, C2) | ~127.0 |
| Allylic (C3, C6) | ~30.5 | |
| Ring C4 | ~32.0 | |
| Ring C5 | ~27.0 | |
| Methyl | ~22.0 |
Key Distinguishing Features
The differentiation of these isomers is readily achievable by careful examination of their NMR spectra.
-
¹H NMR:
-
1-Methylcyclohexene is uniquely identified by its single olefinic proton signal around 5.38 ppm, which appears as a triplet, and a sharp singlet for the methyl group at approximately 1.61 ppm.[1] The singlet multiplicity of the methyl peak is a key giveaway, as it is attached to a quaternary carbon with no adjacent protons.[4]
-
3-Methylcyclohexene and this compound both display complex multiplets for their two olefinic protons between 5.6-5.7 ppm.[1] They can be distinguished by their methyl signals. The methyl group in 3-methylcyclohexene appears as a doublet around 1.0 ppm, while the methyl group in this compound is also a doublet but shifted slightly upfield to around 0.95 ppm.[1]
-
-
¹³C NMR:
-
1-Methylcyclohexene exhibits seven distinct carbon signals, corresponding to the seven non-equivalent carbons in the molecule.[5] Two of these signals are in the sp² region (100-150 ppm).[2]
-
3-Methylcyclohexene also shows seven unique carbon signals.
-
This compound , due to its symmetry, will present fewer than seven signals in its ¹³C NMR spectrum.[1] The two olefinic carbons are equivalent, as are some of the aliphatic carbons, leading to a reduced number of peaks.
-
Experimental Protocols
The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra for methylcyclohexene isomers.
1. Sample Preparation: [1]
-
Weigh approximately 10-20 mg of the methylcyclohexene isomer.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
-
Transfer the resulting solution into a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any suspended particulate matter.
2. ¹H NMR Spectroscopy: [1]
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate the signals.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher (corresponding to the ¹H frequency of 400 MHz).
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance).
-
-
Processing:
-
Apply a Fourier transform to the FID with an exponential line broadening of ~1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).
-
Mandatory Visualization
References
Comparative Study of Methylcyclohexene Isomers in Diels-Alder Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of structural isomers is paramount for the rational design of synthetic pathways. This guide provides a comparative analysis of three methylcyclohexene isomers—1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene—in the context of the Diels-Alder reaction, a cornerstone of cyclic compound synthesis. Due to a scarcity of direct comparative experimental studies, this guide combines established theoretical principles with available data to predict and explain the relative performance of these isomers as dienophiles.
In the classic Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring.[1] The rate and efficiency of this reaction are sensitive to the electronic properties of the reactants. Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction.[2] The methyl group is a weak electron-donating group, which tends to decrease the reactivity of an alkene as a dienophile in a normal-electron-demand Diels-Alder reaction. The position of this methyl group on the cyclohexene ring introduces further steric and electronic differences among the isomers, influencing their reactivity and the stereochemistry of the resulting bicyclic products.
Theoretical Comparison of Isomer Reactivity
The reactivity of the methylcyclohexene isomers as dienophiles in a Diels-Alder reaction is primarily influenced by two factors: the electronic effect of the methyl group on the double bond and the steric hindrance it imposes on the approach of the diene.
-
1-Methylcyclohexene: The methyl group is directly attached to the double bond, making it a trisubstituted alkene. This substitution provides the most significant electron-donating effect to the double bond via hyperconjugation, which deactivates it as a dienophile in normal-demand Diels-Alder reactions. Furthermore, the methyl group presents considerable steric hindrance to the incoming diene, regardless of the face of attack.
-
3-Methylcyclohexene: The methyl group is in an allylic position. Its electron-donating effect on the double bond is less pronounced compared to 1-methylcyclohexene. Steric hindrance is also a factor, as the methyl group is adjacent to the reaction center and can influence the trajectory of the diene's approach.
-
This compound: The methyl group is positioned further from the double bond. Its electronic influence is minimal, and it presents the least steric hindrance of the three isomers to the approaching diene.
Based on these considerations, the expected order of reactivity for the methylcyclohexene isomers as dienophiles in a normal-electron-demand Diels-Alder reaction is:
This compound > 3-Methylcyclohexene > 1-Methylcyclohexene
This predicted trend is based on the combined effects of decreasing steric hindrance and reduced electron-donating character of the double bond as the methyl group moves further away.
Data Presentation
To provide a framework for comparison, the following table summarizes the structural properties of the isomers relevant to their predicted Diels-Alder reactivity.
| Isomer | Structure | Double Bond Substitution | Key Steric and Electronic Features | Predicted Relative Reactivity |
| 1-Methylcyclohexene | Trisubstituted | Methyl group directly on the double bond provides significant electron donation and steric hindrance. | Lowest | |
| 3-Methylcyclohexene | Disubstituted | Allylic methyl group has a moderate steric influence and a weaker electronic effect on the double bond. | Intermediate | |
| This compound | Disubstituted | Methyl group is remote from the double bond, resulting in minimal steric and electronic effects. | Highest |
Experimental Protocols
The following is a generalized experimental protocol for the Diels-Alder reaction of a methylcyclohexene isomer with a reactive diene, such as cyclopentadiene (B3395910). This protocol is based on established procedures for similar cycloaddition reactions and should be optimized for the specific isomer and diene being used.
Synthesis of a Methyl-Substituted Bicyclo[2.2.2]octene Derivative
Materials:
-
Methylcyclohexene isomer (1-methyl-, 3-methyl-, or this compound)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous diethyl ether or toluene
-
Maleic anhydride (B1165640) (for use as a dienophile in a comparative reaction, if desired)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel and filter flask)
-
NMR spectrometer and appropriate deuterated solvent for product characterization
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the methylcyclohexene isomer (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., diethyl ether or toluene).
-
Addition of the Diene: Cool the flask in an ice bath. To the stirred solution, add freshly cracked cyclopentadiene (1.1 equivalents) dropwise over a period of 15 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, gentle heating under reflux may be required.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Characterization: The structure and purity of the resulting methyl-substituted bicyclo[2.2.2]octene derivative should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The relative stereochemistry of the product can be determined by NOESY NMR experiments.
Mandatory Visualization
Caption: General mechanism of the Diels-Alder reaction.
Caption: A typical experimental workflow for the Diels-Alder reaction.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gas-Phase Retro-Diels-Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and this compound following Photoexcitation at 193 nm: A Velocity-Map Imaging Study. | Semantic Scholar [semanticscholar.org]
- 4. Gas-Phase Retro-Diels-Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and this compound following Photoexcitation at 193 nm: A Velocity-Map Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Greater Thermodynamic Stability of Trans-4-Methylcyclohexanol: A Comparative Analysis
In the landscape of stereoisomerism, the thermodynamic stability of substituted cyclohexanes is a cornerstone of conformational analysis. For 4-methylcyclohexanol (B52717), experimental and theoretical data consistently demonstrate that the trans isomer exhibits greater thermodynamic stability compared to its cis counterpart. This preference is primarily attributed to the energetic favorability of placing the methyl and hydroxyl substituents in equatorial positions on the cyclohexane (B81311) ring, thereby minimizing steric strain.
The principal determinant of stability in substituted cyclohexanes is the preference for bulky substituents to occupy equatorial positions, thus avoiding destabilizing 1,3-diaxial interactions. In the case of 4-methylcyclohexanol, both the methyl (-CH₃) and hydroxyl (-OH) groups are subject to these steric considerations.
The trans isomer can adopt a chair conformation where both the methyl and hydroxyl groups are in equatorial positions. This arrangement represents the most stable conformation, as it minimizes steric hindrance. Conversely, the cis isomer is constrained to have one substituent in an axial position while the other is equatorial. This inherent axial placement of a substituent in the cis isomer leads to greater steric strain and, consequently, lower thermodynamic stability.
Quantitative Thermodynamic Comparison
The relative stability of the cis and trans isomers can be quantified by the difference in their standard Gibbs free energy (ΔG°), standard enthalpy (ΔH°), and the equilibrium constant (Keq) for their interconversion. While a definitive, peer-reviewed experimental study providing precise values for 4-methylcyclohexanol specifically can be elusive in readily available literature, the principles of conformational analysis using A-values provide a well-established method for estimating the energy differences. A-values represent the Gibbs free energy difference between the axial and equatorial conformations of a particular substituent.
| Parameter | Description | Significance |
| ΔG° (Gibbs Free Energy Difference) | The difference in free energy between the cis and trans isomers at equilibrium. A negative value indicates the trans isomer is more stable. | Determines the position of the equilibrium. |
| ΔH° (Enthalpy Difference) | The difference in the heat content of the isomers. A negative value suggests the formation of the trans isomer is an exothermic process from the cis isomer. | Reflects the difference in bond energies and steric strain. |
| Keq (Equilibrium Constant) | The ratio of the concentration of the trans isomer to the cis isomer at equilibrium. A value greater than 1 indicates the equilibrium favors the trans isomer. | Provides a direct measure of the relative amounts of each isomer at equilibrium. |
Based on A-values for a methyl group (~1.7 kcal/mol) and a hydroxyl group (~0.9 kcal/mol), the diaxial conformation of the trans isomer is significantly less stable than the diequatorial conformation. For the cis isomer, the two chair conformations (axial-equatorial and equatorial-axial) are closer in energy. The overall energy difference between the most stable conformations of the trans (diequatorial) and cis (equatorial methyl, axial hydroxyl or axial methyl, equatorial hydroxyl) isomers favors the trans isomer.
Experimental Determination of Thermodynamic Stability
The thermodynamic parameters for the isomerization of cis- and trans-4-methylcyclohexanol can be determined experimentally through equilibration studies, often monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or gas chromatography.
Experimental Protocol: Equilibration via Acid or Base Catalysis
-
Isomer Preparation: Pure samples of cis- and trans-4-methylcyclohexanol are required. These can be synthesized stereoselectively or separated from a mixture using column chromatography.[1]
-
Equilibration Setup: A known concentration of either the pure cis or trans isomer is dissolved in a suitable solvent. A catalyst, typically a strong acid (e.g., H₂SO₄) or a base (e.g., sodium isopropoxide in isopropanol), is added to facilitate the interconversion between the two isomers.
-
Reaction Monitoring: The reaction mixture is maintained at a constant temperature, and aliquots are taken at various time intervals.
-
Compositional Analysis: The relative concentrations of the cis and trans isomers in each aliquot are determined using an analytical technique such as:
-
Gas Chromatography (GC): The two isomers will have different retention times, allowing for their separation and quantification.
-
¹H or ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons, particularly those at the C1 and C4 positions, are distinct for the cis and trans isomers, enabling the determination of their relative integrals and thus their concentrations.
-
-
Equilibrium Determination: The reaction is monitored until the ratio of the cis and trans isomers becomes constant, indicating that equilibrium has been reached.
-
Calculation of Thermodynamic Parameters:
-
The equilibrium constant (Keq) is calculated from the final concentrations: Keq = [trans-4-methylcyclohexanol] / [cis-4-methylcyclohexanol].
-
The standard Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.
-
By performing the equilibration at different temperatures, the standard enthalpy change (ΔH°) and entropy change (ΔS°) can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T).
-
Conformational Equilibrium and Interconversion
The relationship between the cis and trans isomers and their respective chair conformations is a dynamic equilibrium. The diagram below illustrates the interconversion pathways.
Figure 1. Conformational equilibria of cis- and trans-4-methylcyclohexanol.
References
A Comparative Guide to the Catalytic Reactivity of 4-Methylcyclohexene and Other Cycloalkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Methylcyclohexene against other common cycloalkenes—Cyclohexene (B86901), Cyclooctene, and Norbornene—in four key catalytic reactions: hydrogenation, epoxidation, hydroformylation, and ring-opening metathesis polymerization (ROMP). The information presented is curated from scientific literature to assist researchers in selecting appropriate substrates and reaction conditions for their synthetic needs.
Executive Summary
The reactivity of cycloalkenes in catalytic transformations is fundamentally governed by factors such as ring strain, steric hindrance, and electronic properties of the double bond. This compound, a disubstituted cyclohexene derivative, exhibits reactivity that is often intermediate between the less strained cyclohexene and the more reactive, highly strained cycloalkenes like norbornene. This guide will delve into the nuances of its performance in various catalytic reactions, supported by available experimental data and detailed protocols.
Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental process for the saturation of carbon-carbon double bonds. The reaction rate and stereoselectivity are influenced by the substitution pattern of the alkene and the catalyst used.
Comparative Performance:
Generally, the rate of catalytic hydrogenation decreases with increasing substitution around the double bond due to steric hindrance, which impedes the alkene's approach to the catalyst surface[1]. Therefore, the expected order of reactivity for the cycloalkenes under comparison is:
Norbornene > Cyclooctene ≈ Cyclohexene > this compound
-
Norbornene , with its high ring strain, is highly reactive towards hydrogenation.
-
Cyclooctene and Cyclohexene exhibit comparable reactivity.
-
This compound , being a disubstituted alkene, is expected to be slightly less reactive than the unsubstituted cyclohexene due to the presence of the methyl group, which can introduce some steric hindrance depending on its conformation.
Data Summary: Heat of Hydrogenation of Methylcyclohexene Isomers
| Compound | Substitution | Heat of Hydrogenation (kcal/mol) |
| 1-Methylcyclohexene | Trisubstituted | -26.9 |
| This compound | Disubstituted | -28.5 |
Data sourced from various compilations and serves as an illustrative comparison of stability.
Experimental Protocol: General Procedure for Catalytic Hydrogenation of Cycloalkenes
This protocol provides a general method for the catalytic hydrogenation of cycloalkenes.
Materials:
-
Cycloalkene (e.g., this compound, Cyclohexene, Cyclooctene, Norbornene)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Catalyst (e.g., 10% Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂))
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the cycloalkene in a suitable solvent.
-
Carefully add the hydrogenation catalyst to the solution.
-
Seal the flask with a septum and purge the system with an inert gas.
-
Introduce hydrogen gas into the flask, typically via a balloon or from a hydrogen cylinder.
-
Stir the reaction mixture vigorously at room temperature and atmospheric pressure.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Catalytic Epoxidation
Epoxidation is the formation of an epoxide (an oxirane) from an alkene, typically using a peroxy acid or a metal catalyst with an oxidant. The reactivity in epoxidation is generally opposite to that of hydrogenation, with more electron-rich, substituted alkenes reacting faster[1][3].
Comparative Performance:
The expected order of reactivity for the cycloalkenes in epoxidation is:
This compound > Cyclohexene > Cyclooctene > Norbornene
-
This compound , being a disubstituted alkene, is more electron-rich than cyclohexene and is therefore expected to react faster.
-
Cyclohexene is a standard substrate for epoxidation.
-
Cyclooctene 's reactivity is comparable to cyclohexene.
-
Norbornene , despite its high ring strain, can be less reactive in electrophilic additions like epoxidation compared to less strained but more electron-rich alkenes.
Direct comparative kinetic data is limited, but the general trend of increased reactivity with increased substitution is well-established for epoxidation reactions[3].
Experimental Protocol: General Procedure for Catalytic Epoxidation of Cycloalkenes
This protocol outlines a general method for the epoxidation of cycloalkenes using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Cycloalkene (e.g., this compound, Cyclohexene, Cyclooctene, Norbornene)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Solvent (e.g., Dichloromethane (DCM), Chloroform)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium sulfite (B76179) solution (Na₂SO₃)
-
Brine
-
Drying agent (e.g., anhydrous Magnesium sulfate (B86663) (MgSO₄))
Procedure:
-
Dissolve the cycloalkene in a suitable solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add m-CPBA to the solution in portions.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Wash the organic layer with sodium sulfite solution to remove excess peroxy acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude epoxide.
-
Purify the epoxide by distillation or column chromatography if necessary.
Catalytic Hydroformylation
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. This reaction is crucial for the industrial production of aldehydes.
Comparative Performance:
The rate and regioselectivity of hydroformylation are highly dependent on the catalyst system and reaction conditions. For cyclic alkenes, the reactivity generally decreases with increasing steric hindrance around the double bond.
-
Norbornene , due to its high ring strain, is very reactive in hydroformylation.
-
Cyclooctene and Cyclohexene show good reactivity.
-
This compound 's reactivity and regioselectivity will be influenced by the methyl group. The addition of the formyl group can occur at either carbon of the double bond, leading to a mixture of regioisomers. The steric bulk of the methyl group would likely favor the formation of the aldehyde where the formyl group is attached to the less substituted carbon. For the related 1-methylcyclohexene, the main product has the formyl group on the less substituted carbon, trans to the methyl group[4].
Experimental Protocol: General Procedure for Catalytic Hydroformylation of Cycloalkenes
This protocol provides a general laboratory-scale procedure for the hydroformylation of cycloalkenes.
Materials:
-
Cycloalkene (e.g., this compound, Cyclohexene, Cyclooctene, Norbornene)
-
Rhodium-based catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine or phosphite (B83602) ligand (e.g., Triphenylphosphine (PPh₃))
-
Solvent (e.g., Toluene, THF)
-
Syngas (a mixture of CO and H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
Charge the autoclave with the cycloalkene, solvent, catalyst precursor, and ligand under an inert atmosphere.
-
Seal the reactor and purge it several times with syngas.
-
Pressurize the reactor with syngas to the desired pressure.
-
Heat the reactor to the desired temperature while stirring.
-
Maintain the temperature and pressure for the specified reaction time, monitoring the pressure drop to follow the reaction progress.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess gas.
-
Analyze the product mixture by GC or NMR to determine the conversion and selectivity.
-
Isolate the product by removing the solvent and purifying by distillation or chromatography.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth polymerization that utilizes strained cyclic alkenes. The driving force for the polymerization is the relief of ring strain.
Comparative Performance:
The reactivity of cycloalkenes in ROMP is directly related to their ring strain.
-
Norbornene is highly strained and readily undergoes ROMP to produce polynorbornene.
-
Cyclooctene has sufficient ring strain to be polymerized via ROMP.
-
Cyclohexene and its derivatives, including This compound , have very low ring strain and are generally considered non-polymerizable via ROMP under standard conditions[5][6]. The equilibrium lies heavily towards the monomer.
Therefore, in the context of ROMP, this compound is considered an unreactive substrate compared to norbornene and cyclooctene.
Experimental Protocol: General Procedure for Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes a general procedure for attempting ROMP of a cycloalkene using a Grubbs' catalyst.
Materials:
-
Cycloalkene (e.g., Norbornene, Cyclooctene)
-
Grubbs' catalyst (e.g., Grubbs' 1st or 2nd generation)
-
Solvent (e.g., Dichloromethane, Toluene)
-
Quenching agent (e.g., Ethyl vinyl ether)
-
Precipitating solvent (e.g., Methanol)
Procedure:
-
Under an inert atmosphere, dissolve the cycloalkene in a suitable solvent.
-
Add a solution of the Grubbs' catalyst in the same solvent to the monomer solution.
-
Stir the reaction mixture at room temperature. The polymerization is often indicated by a noticeable increase in viscosity.
-
After the desired time, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Collect the polymer by filtration, wash it with the precipitating solvent, and dry it under vacuum.
-
Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and Nuclear Magnetic Resonance (NMR) for structure.
Conclusion
This compound demonstrates varied reactivity across different catalytic reactions when compared to other cycloalkenes. Its performance is a direct consequence of its disubstituted, low-strain cyclic structure.
-
In hydrogenation , it is expected to be less reactive than unsubstituted or more strained cycloalkenes.
-
In epoxidation , its electron-rich double bond should lead to higher reactivity compared to less substituted cycloalkenes.
-
In hydroformylation , it is a viable substrate, with the methyl group influencing regioselectivity.
-
In ROMP , due to its low ring strain, it is generally unreactive.
This guide provides a foundational understanding for researchers to make informed decisions when designing synthetic routes involving these cycloalkenes. Further experimental work is needed to provide direct quantitative comparisons of these substrates under standardized conditions.
References
- 1. organic chemistry - Why do more substituted alkenes undergo epoxidation, but the less substituted alkenes undergo hydrogenation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
A Comparative Guide to the Synthesis and Spectroscopic Validation of 4-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic routes to 4-methylcyclohexene: the acid-catalyzed dehydration of 4-methylcyclohexanol (B52717) and the Wittig reaction of 4-methylcyclohexanone (B47639). The performance of each method is evaluated based on detailed experimental protocols and supporting spectroscopic data. All quantitative data is summarized in structured tables for straightforward comparison, and key experimental workflows are visualized.
Introduction
This compound is a valuable cyclic alkene intermediate in organic synthesis. Its regioselective synthesis and purity are crucial for subsequent reactions. This guide explores two common methods for its preparation, offering a comparative analysis of their execution and the validation of the final product using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis Methods and Validation
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Acid-Catalyzed Dehydration of 4-Methylcyclohexanol
This is a classic and widely used method for introducing a double bond into a cyclic system. The reaction proceeds via an E1 elimination mechanism.
Method 2: Wittig Reaction of 4-Methylcyclohexanone
The Wittig reaction is a powerful and versatile method for forming alkenes from carbonyl compounds with high regioselectivity. This approach avoids the potential for carbocation rearrangements that can occur in acid-catalyzed dehydrations.
Comparative Spectroscopic Data
The successful synthesis of this compound and the purity of the product are confirmed by comparing the spectroscopic data of the starting materials and the final product.
Infrared (IR) Spectroscopy Data
IR spectroscopy is instrumental in identifying the presence and absence of key functional groups. The disappearance of the broad O-H stretch of the alcohol and the appearance of the C=C stretch of the alkene are key indicators of a successful dehydration reaction.
| Compound | Key Functional Group | Characteristic IR Absorption (cm⁻¹) |
| 4-Methylcyclohexanol | O-H (alcohol) | ~3600-3200 (broad) |
| C-O (alcohol) | ~1100 | |
| This compound | =C-H (alkene) | ~3100-3000 |
| C=C (alkene) | ~1680-1640 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecules, confirming the structural integrity of the product.
¹H NMR Spectral Data (CDCl₃, ppm)
| Compound | Proton | Chemical Shift (δ) | Multiplicity |
| 4-Methylcyclohexanol | H on C-O | ~3.5-4.0 | Multiplet |
| CH₃ | ~0.9 | Doublet | |
| This compound | Vinylic H | ~5.7 | Multiplet |
| CH₃ | ~1.0 | Doublet |
¹³C NMR Spectral Data (CDCl₃, ppm)
| Compound | Carbon | Chemical Shift (δ) |
| 4-Methylcyclohexanol | C-O | ~67-71 |
| CH₃ | ~22 | |
| This compound | Vinylic C | ~127 |
| CH₃ | ~21 |
Experimental Protocols
Method 1: Acid-Catalyzed Dehydration of 4-Methylcyclohexanol[1]
Materials:
-
4-methylcyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
5-mL conical vial
-
Hickman distillation head
-
Water-cooled condenser
-
Spin vane
-
Heating mantle or sand bath
Procedure:
-
To a tared 5-mL conical vial containing a spin vane, add 1.5 mL of 4-methylcyclohexanol.
-
Carefully add 0.40 mL of 85% phosphoric acid and six drops of concentrated sulfuric acid to the vial.
-
Assemble a distillation apparatus by attaching a Hickman distillation head and a water-cooled condenser.
-
Heat the mixture to 160-180 °C while stirring.
-
Collect the distillate that accumulates in the well of the Hickman head.
-
Wash the distillate with a saturated sodium chloride solution to remove any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the product by simple distillation.
Method 2: Wittig Reaction of 4-Methylcyclohexanone (Adapted Protocol)
Materials:
-
n-Butyllithium (n-BuLi) in hexane
-
4-Methylcyclohexanone
-
Anhydrous diethyl ether or THF
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether.
-
Cool the suspension in an ice bath and add a solution of n-butyllithium dropwise with stirring. Allow the mixture to stir for 1-2 hours to form the ylide (a characteristic orange to deep red color should develop).
-
Add a solution of 4-methylcyclohexanone in anhydrous diethyl ether to the ylide solution dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the ketone.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting this compound by distillation or column chromatography.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis and validation steps.
Caption: Experimental workflow for synthesis and validation.
Caption: Comparison of Dehydration and Wittig synthesis routes.
A Comparative Kinetic Analysis of Methylcyclohexene Isomerization
For researchers, scientists, and drug development professionals, a comprehensive understanding of the kinetic and thermodynamic parameters governing the isomerization of methylcyclohexene isomers is crucial for optimizing reaction conditions and predicting product distributions in synthetic pathways. This guide provides an objective comparison of the reaction kinetics for the interconversion of 1-methylcyclohexene, 3-methylcyclohexene (B1581247), and 4-methylcyclohexene, supported by available experimental data.
The isomerization of methylcyclohexene isomers involves the migration of the double bond within the cyclohexene (B86901) ring. This process is typically catalyzed by acids and proceeds through a carbocation intermediate. The relative stability of the isomers plays a significant role in both the equilibrium position and the kinetics of the interconversion. The trisubstituted 1-methylcyclohexene is the most thermodynamically stable isomer, followed by the disubstituted 3-methylcyclohexene and this compound.
Thermodynamic Stability and Equilibrium
Experimental studies focusing on the isomerization equilibria of methylcyclohexenes have established a clear order of stability. The most stable isomer is 1-methylcyclohexene, attributed to its trisubstituted double bond which benefits from hyperconjugation.[1] The disubstituted isomers, 3-methylcyclohexene and this compound, are less stable.
The equilibrium composition of a mixture of these isomers provides insight into their relative thermodynamic stabilities. In a study of the isomerization over γ-alumina at 180°C, the equilibrium mixture in the vapor phase was found to consist of 73.4% 1-methylcyclohexene, 10.7% 3-methylcyclohexene, and 14.1% this compound, along with 1.7% of the exocyclic isomer, methylenecyclohexane.[1]
Kinetic Parameters of Isomerization
Kinetic studies reveal the rates at which these isomers interconvert. The isomerization reactions are typically found to be first-order with respect to the reactant concentration.[1] The migration of the double bond is a stepwise process.[1]
Below is a summary of the available quantitative data related to the thermodynamics of methylcyclohexene isomerization.
| Isomerization Reaction | Enthalpy of Isomerization (ΔH°) | Method |
| 3-Methylcyclohexene ⇌ 1-Methylcyclohexene | -8.1 ± 0.3 kJ/mol | Gas Phase Equilibrium |
| This compound ⇌ 1-Methylcyclohexene | -5.8 ± 0.3 kJ/mol | Gas Phase Equilibrium |
| Methylenecyclohexane ⇌ 1-Methylcyclohexene | -7.2 ± 0.3 kJ/mol | Gas Phase Equilibrium |
Table 1: Enthalpies of Isomerization for Methylcyclohexene Isomers.
Experimental Protocols
A typical experimental setup to study the kinetics of methylcyclohexene isomerization involves a reactor charged with a solid acid catalyst, such as γ-alumina, and operated at a controlled temperature.
Isomerization Reaction Procedure:
-
Catalyst Preparation: A known weight of the solid acid catalyst (e.g., γ-alumina) is packed into a fixed-bed reactor. The catalyst is often pre-treated by heating under an inert gas flow to remove any adsorbed water.
-
Reaction Setup: A single methylcyclohexene isomer or a mixture of known composition is vaporized and passed through the heated catalyst bed at a controlled flow rate.
-
Temperature Control: The reactor is maintained at a constant temperature (e.g., 180°C) to ensure consistent reaction kinetics.
-
Sampling: The product stream exiting the reactor is periodically sampled at different time intervals.
-
Analysis: The composition of the reactant and product mixture in each sample is analyzed using gas chromatography-mass spectrometry (GC-MS). This allows for the identification and quantification of each methylcyclohexene isomer.
-
Kinetic Analysis: The rate of disappearance of the starting isomer and the rate of appearance of the other isomers are determined from the concentration versus time data. This data is then used to determine the reaction order and the rate constants for the isomerization reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Column: A non-polar capillary column is typically used for the separation of the isomers.
-
Oven Program: A temperature gradient is employed to ensure good separation of the isomers based on their boiling points. A typical program might start at a low temperature and ramp up to a higher temperature.
-
Detection: A mass spectrometer is used to identify the individual isomers based on their mass spectra and retention times.
Reaction Pathways and Logical Relationships
The acid-catalyzed isomerization of methylcyclohexene isomers proceeds through a series of carbocation intermediates. The interconversion between the isomers can be visualized as a network of reactions.
References
Distinguishing methylcyclohexene isomers using mass spectrometry fragmentation patterns
A Comparative Guide for Researchers
In the analysis of cyclic hydrocarbons, distinguishing between constitutional isomers presents a significant challenge. For drug development and quality control, precise identification of isomers such as 1-methylcyclohexene, 3-methylcyclohexene (B1581247), and 4-methylcyclohexene is critical, as subtle structural differences can lead to vastly different chemical and biological properties. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a powerful analytical technique to differentiate these isomers through their distinct fragmentation patterns upon electron ionization.
This guide provides a comprehensive comparison of the mass spectra of 1-, 3-, and this compound, supported by experimental data. We will delve into the characteristic fragmentation pathways that provide a unique fingerprint for each isomer, enabling their unambiguous identification.
Comparative Analysis of Fragmentation Patterns
All three methylcyclohexene isomers exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 96, corresponding to their shared molecular formula, C₇H₁₂.[1][2][3][4] However, the relative intensities of the fragment ions differ significantly, providing the basis for their differentiation. The key to distinguishing these isomers lies in the analysis of their primary fragmentation routes: the retro-Diels-Alder reaction and the loss of a methyl radical.
A comparative summary of the major fragment ions and their relative intensities is presented in the table below.
| m/z | Proposed Fragment | 1-Methylcyclohexene (Relative Intensity %) | 3-Methylcyclohexene (Relative Intensity %) | This compound (Relative Intensity %) |
| 96 | [C₇H₁₂]⁺ (Molecular Ion) | 41.4 | 33.7 - 40.0 | ~30 |
| 81 | [M - CH₃]⁺ | 100.0 | 100.0 | ~70 |
| 68 | Retro-Diels-Alder Fragment | 36.0 | 37.8 | ~20 |
| 67 | [C₅H₇]⁺ | 41.6 | 33.7 | ~60 |
| 54 | Retro-Diels-Alder Fragment (butadiene) | 15.7 | 19.3 | ~100.0 |
| 53 | [C₄H₅]⁺ | 12.6 | 17.1 | ~30 |
Note: Relative intensities are sourced from various spectral databases and may vary slightly depending on the specific experimental conditions.[1][2][3][4][5]
Key Differentiating Fragmentation Pathways
The most significant differences in the mass spectra of the methylcyclohexene isomers arise from two primary fragmentation pathways:
-
Loss of a Methyl Radical ([M - CH₃]⁺): This fragmentation results in a prominent peak at m/z 81. For both 1-methylcyclohexene and 3-methylcyclohexene, this is the base peak (the most intense peak in the spectrum), with a relative intensity of 100%.[1][2] While this compound also shows a peak at m/z 81, its intensity is significantly lower compared to its base peak.
-
Retro-Diels-Alder (RDA) Reaction: This pericyclic reaction is characteristic of cyclohexene (B86901) derivatives and leads to the formation of a diene and a dienophile. The fragmentation pattern resulting from the RDA reaction is highly dependent on the position of the methyl group.
-
This compound: Undergoes a classic RDA reaction, eliminating butadiene (C₄H₆, 54 Da) and resulting in a charged diene fragment. This leads to a very intense base peak at m/z 54.[6]
-
3-Methylcyclohexene: The methyl group at the 3-position hinders the typical RDA fragmentation that would produce a prominent m/z 54 peak.[6] Instead, it can produce a diene fragment at m/z 68.
-
1-Methylcyclohexene: Also produces a fragment at m/z 68 through an RDA-type cleavage.
-
The presence of a dominant base peak at m/z 54 is a clear indicator for this compound, while a base peak at m/z 81 is characteristic of both 1- and 3-methylcyclohexene. The differentiation between 1- and 3-methylcyclohexene can then be made by considering the relative intensities of other key fragments.
Experimental Protocols
The mass spectral data presented in this guide are typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The following is a generalized experimental protocol for the analysis of volatile organic compounds like methylcyclohexene isomers.
1. Sample Preparation:
-
The methylcyclohexene isomer samples are typically diluted in a volatile organic solvent (e.g., pentane (B18724) or hexane) to an appropriate concentration.
2. Gas Chromatography (GC):
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.
-
Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm x 0.25 µm). The column oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min) to separate the isomers based on their boiling points and interactions with the column's stationary phase.
3. Mass Spectrometry (MS):
-
Ionization: As the separated isomers elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is the most common method, where the molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Fragmentation Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for each methylcyclohexene isomer.
Conclusion
The differentiation of methylcyclohexene isomers is readily achievable through the careful analysis of their mass spectra. The characteristic retro-Diels-Alder fragmentation of this compound provides a definitive marker with its intense base peak at m/z 54. While both 1- and 3-methylcyclohexene exhibit a base peak at m/z 81 due to the loss of a methyl group, they can be distinguished by examining the relative abundances of other fragment ions. By understanding these distinct fragmentation patterns, researchers, scientists, and drug development professionals can confidently identify and characterize these closely related isomers, ensuring the purity and identity of their compounds.
References
- 1. Cyclohexene, 1-methyl- [webbook.nist.gov]
- 2. 3-Methylcyclohexene | C7H12 | CID 11573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexene, 4-methyl- [webbook.nist.gov]
- 4. Cyclohexene, 3-methyl- [webbook.nist.gov]
- 5. massbank.eu [massbank.eu]
- 6. Mass spectrometery | PPT [slideshare.net]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Conformational Energy of Methylcyclohexane Isomers
For researchers and professionals in the fields of chemistry and drug development, a nuanced understanding of the conformational energetics of cyclic molecules is paramount. Methylcyclohexane (B89554) serves as a foundational model for comprehending the steric and electronic effects that govern the three-dimensional structure and, consequently, the reactivity and biological activity of more complex cyclic systems. This guide provides an objective comparison of the conformational energy differences between the axial and equatorial conformers of methylcyclohexane, supported by experimental and computational data.
The two primary chair conformations of methylcyclohexane involve the methyl group occupying either an axial or an equatorial position. The equatorial conformer is significantly more stable than the axial conformer.[1][2][3][4][5] This preference is primarily due to the presence of 1,3-diaxial interactions in the axial conformer, where the axial methyl group experiences steric hindrance with the axial hydrogens on the same side of the ring.[4][6]
Quantitative Conformational Energy Data
The energy difference between the axial and equatorial conformers is a critical parameter in conformational analysis, often referred to as the "A-value". This value represents the Gibbs free energy change (ΔG°) for the equilibrium where the substituent is in the axial position versus the equatorial position.[7] The A-value for a methyl group is a well-established benchmark in stereochemistry.
| Thermodynamic Parameter | Experimental Value | Computational Value | Method |
| ΔG° (kcal/mol) at 298 K | 1.74[1][7][8] | ~1.8[1] | Not Specified[1] |
| 1.8[3][4][9] | |||
| ΔH° (kcal/mol) | 1.92[1] | 1.76 ± 0.10[1][10] | QCISD[1] |
| 1.75[11][12] | |||
| ΔS° (cal/mol·K) | -0.03[11][12] | 0.2 ± 0.2[10] | |
| Equatorial:Axial Ratio at 298 K | 95:5[1][2][8] | 19:1[1][5] | Not Specified[1] |
Experimental and Computational Protocols
The determination of these thermodynamic parameters relies on a combination of sophisticated experimental techniques and computational modeling.
Experimental Methodology: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
A primary experimental method for determining conformational equilibria is variable-temperature NMR spectroscopy.[1] For methylcyclohexane, low-temperature Carbon-13 NMR is particularly effective.[11][13]
Protocol Outline:
-
Sample Preparation: A solution of methylcyclohexane, often with a specific carbon isotope enrichment (e.g., [Me-¹³C]methylcyclohexane), is prepared in a suitable solvent system that remains liquid at low temperatures, such as a mixture of CFCl₃ and CDCl₃.[11]
-
Low-Temperature NMR Measurement: The NMR spectrum of the sample is recorded at a sufficiently low temperature (e.g., 157 K) to slow down the rate of the chair-chair interconversion.[10] This "freezes out" the individual axial and equatorial conformers, allowing for the direct observation and integration of the signals corresponding to each.[1]
-
Data Analysis: The relative areas of the NMR signals for the axial and equatorial conformers are used to calculate the equilibrium constant (K_eq) at that temperature.
-
Thermodynamic Parameter Calculation: By measuring K_eq at various temperatures, the Gibbs free energy difference (ΔG°) can be calculated using the equation ΔG° = -RTln(K_eq).[4][6] A van't Hoff plot (ln(K_eq) vs. 1/T) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) differences.
Computational Methodology: Ab Initio and Density Functional Theory (DFT) Calculations
Computational chemistry provides theoretical insights into the conformational energies and geometries of molecules.[14][15]
Protocol Outline:
-
Structure Generation: The 3D structures of both the axial and equatorial conformers of methylcyclohexane are built using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using methods such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with a specific basis set (e.g., B3LYP/6-31G**).[14]
-
Energy Calculation: Single-point energy calculations are then performed on the optimized geometries using higher-level methods to obtain more accurate energy values. Methods like Quadratic Configuration Interaction with Single and Double Excitations (QCISD) have shown good agreement with experimental data for conformational energies.[1][10]
-
Thermodynamic Correction: Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate thermal corrections to the electronic energies, yielding the Gibbs free energies at a specific temperature. The difference in these energies between the two conformers provides the calculated ΔG°.
Visualizing Conformational Equilibrium and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Equilibrium between axial and equatorial methylcyclohexane conformers.
Caption: Experimental workflow for determining conformational energies via NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. stereoelectronics.org [stereoelectronics.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 10. ursula.chem.yale.edu [ursula.chem.yale.edu]
- 11. The experimental determination of the conformational free energy, enthalpy, and entropy differences for alkyl groups in alkylcyclohexanes by low temperature carbon-13 magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The role of hyperconjugation in the conformational analysis of methylcyclohexane and methylheterocyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Methylcyclohexene
Essential guidelines for the safe and compliant disposal of 4-methylcyclohexene, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of chemical waste. This compound, a highly flammable liquid and vapor, requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, aligning with best practices in laboratory safety and environmental responsibility.
Immediate Safety Protocols & Hazard Communication
Before handling this compound, it is crucial to be aware of its inherent hazards. This substance is classified as a hazardous material, and understanding its properties is the first line of defense against accidental exposure.
Hazard Identification and Personal Protective Equipment (PPE):
| Hazard | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Flammability | Flammable liquids (Category 2) | Flame-retardant lab coat, safety goggles, nitrile gloves. Work in a well-ventilated area, away from heat, sparks, and open flames.[1] |
| Health Hazards | May be fatal if swallowed and enters airways (Aspiration hazard, Category 1). Causes skin irritation (Category 2). Causes serious eye irritation (Category 2A). May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3). | Chemical safety goggles or a face shield.[2] Appropriate protective gloves (e.g., nitrile) and clothing to prevent skin contact.[2] Use in a well-ventilated area or with respiratory protection.[2] |
| Environmental Hazards | Harmful to aquatic life.[1] | Prevent release to the environment. Do not dispose of down the drain.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal hazardous waste regulations.[3] Never dispose of this chemical in regular trash or down the drain.[2]
Step 1: Waste Classification
This compound is classified as a flammable and hazardous waste. It should be collected as a non-halogenated organic waste.
Step 2: Containerization
-
Select an Appropriate Container: Use a designated, properly labeled, and leak-proof container compatible with flammable organic liquids. The original container, if in good condition, or a dedicated waste container is suitable.[2] Glass bottles are often used for organic waste.[4][5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the associated hazards (e.g., "Flammable," "Irritant").[5]
-
Keep Container Closed: The waste container must be tightly sealed at all times, except when adding waste, to prevent the release of flammable vapors.[2][6]
Step 3: Segregation and Storage
-
Incompatible Wastes: Do not mix this compound with incompatible materials such as strong oxidizing agents.[7] Store it separately from other waste streams like halogenated solvents or corrosive wastes.[8][9]
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be a well-ventilated, cool, and dry location, away from ignition sources.[1][10]
Step 4: Waste Pickup and Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[10][11]
-
Documentation: Ensure all necessary paperwork is completed for the waste manifest, as required by regulatory agencies.
Spill and Leak Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.[1]
-
Ventilate the Area: Ensure the area is well-ventilated to disperse flammable vapors.[2]
-
Contain the Spill: Use a non-combustible absorbent material like vermiculite, sand, or earth to contain and soak up the spill.[1]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a designated, labeled hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. fishersci.com [fishersci.com]
- 8. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 9. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
